molecular formula C5H12O11P2 B091071 Xylulose-1,5-Bisphosphate CAS No. 15565-46-5

Xylulose-1,5-Bisphosphate

Katalognummer: B091071
CAS-Nummer: 15565-46-5
Molekulargewicht: 310.09 g/mol
InChI-Schlüssel: YAHZABJORDUQGO-WUJLRWPWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Xylulose-1,5-Bisphosphate (XuBP) is a phosphorylated pentose sugar that serves as a potent, mechanism-based inhibitor of the central photosynthetic enzyme, ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). It is synthesized from the Rubisco substrate, ribulose 1,5-bisphosphate (RuBP), at the enzyme's catalytic site, particularly under suboptimal pH conditions . Research has shown that specific mutations in the small subunit of Rubisco can lead to increased mis-protonation of the enzyme's reaction intermediate, resulting in significantly higher formation of XuBP . As a transition-state analogue, XuBP binds tightly to the decarbamylated form of Rubisco's active site, inducing an inactivated state of the enzyme . This inhibition is highly potent, with studies demonstrating 50% enzyme inhibition at sub-micromolar concentrations (0.56 µM) . The binding affinity of XuBP is strongly pH-dependent, with the highest affinity (Kd = 0.03 µM) observed at pH 7.0 . The structural details of this inhibitory complex have been elucidated through X-ray crystallography, providing valuable insights into the Rubisco catalytic mechanism . This compound is an essential tool for researchers studying the regulation and kinetics of photosynthetic carbon assimilation. Its primary research applications include probing the catalytic mechanism and misfire reactions of Rubisco, investigating the role of the Rubisco activase enzyme in reactivating inhibited Rubisco , and understanding the dynamic regulation of photosynthesis under varying environmental conditions. This product is intended for research purposes only and is not approved for human or diagnostic use.

Eigenschaften

CAS-Nummer

15565-46-5

Molekularformel

C5H12O11P2

Molekulargewicht

310.09 g/mol

IUPAC-Name

[(2R,3S)-2,3-dihydroxy-4-oxo-5-phosphonooxypentyl] dihydrogen phosphate

InChI

InChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,5+/m1/s1

InChI-Schlüssel

YAHZABJORDUQGO-WUJLRWPWSA-N

SMILES

C(C(C(C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O

Isomerische SMILES

C([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O

Kanonische SMILES

C(C(C(C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O

Synonyme

xylulose 1,5-bisphosphate
xylulose 1,5-diphosphate

Herkunft des Produkts

United States

Foundational & Exploratory

The Role of Xylulose-1,5-Bisphosphate in the Calvin Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth exploration of Xylulose-1,5-bisphosphate (XuBP), a critical regulatory molecule in the Calvin Cycle. While not a direct intermediate, XuBP acts as a potent inhibitor of the cycle's primary enzyme, Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). This document details the formation, inhibitory mechanism, and enzymatic removal of XuBP, presenting key quantitative data, experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for research and development applications.

Executive Summary

The Calvin-Benson-Bassham (CBB) cycle is the cornerstone of carbon fixation in photosynthetic organisms.[1] The efficiency of this pathway is intricately regulated, and the accumulation of inhibitory molecules can significantly impact its output. This compound (XuBP) has been identified as a sugar phosphate (B84403) that acts as a potent inhibitor of RuBisCO, the enzyme responsible for the initial step of carbon fixation.[2] XuBP is synthesized by RuBisCO itself from the substrate Ribulose-1,5-bisphosphate (RuBP) under specific conditions, particularly at a pH below 8.0.[3][4] This inhibitor binds tightly to the decarbamylated, inactive form of RuBisCO, effectively sequestering the enzyme and reducing the overall rate of carbon fixation. To counteract this inhibition, photosynthetic organisms have evolved a "damage-repair" system involving RuBisCO activase and a specific phosphatase, CbbY (also known as XuBPase), which respectively release and degrade XuBP.[2] Understanding the dynamics of XuBP formation and removal is crucial for efforts aimed at enhancing photosynthetic efficiency and crop productivity.

The Inhibitory Role of this compound

This compound is a stereoisomer of the RuBisCO substrate, Ribulose-1,5-bisphosphate. Its inhibitory effect stems from its high affinity for the inactive, decarbamylated form of RuBisCO.

Mechanism of Inhibition

The catalytic activity of RuBisCO is dependent on the carbamylation of a specific lysine (B10760008) residue in its active site, a process that requires CO₂ and Mg²⁺. In the absence of proper carbamylation, the enzyme is inactive. XuBP preferentially binds to this decarbamylated form of RuBisCO, forming a stable complex that prevents the enzyme from being reactivated.[3][4] The binding of XuBP is highly dependent on pH, with a much stronger interaction observed at lower pH values.[3][4]

Quantitative Data on XuBP Binding to RuBisCO

The affinity of XuBP for decarbamylated RuBisCO has been quantified, demonstrating a significant increase in binding affinity as the pH decreases. This pH-dependent binding is critical in the context of the chloroplast stroma, where pH fluctuates in response to light conditions.

pHApparent Dissociation Constant (Kd) for XuBP (µM)
7.00.03
7.50.03
8.00.35
8.52.0
Table 1: pH-dependent dissociation constant (Kd) of this compound from decarbamylated RuBisCO. Data sourced from Zhu & Jensen (1991).[3][4]

Formation and Removal of this compound

The presence of XuBP in the chloroplast is a result of a side reaction of RuBisCO and is managed by a dedicated enzymatic removal system.

Formation of XuBP

XuBP is synthesized from RuBP at the carbamylated catalytic sites of RuBisCO.[3][4] The formation of significant amounts of XuBP is favored at a pH below 8.0.[3][4] While the precise in-planta concentration of XuBP is not well-documented, it is understood to be present at low but physiologically relevant levels that can impact RuBisCO activity.

Enzymatic Removal of XuBP

The primary mechanism for the removal of XuBP is its dephosphorylation to the non-inhibitory Xylulose-5-phosphate (Xu5P) by a specific phosphatase known as CbbY or XuBPase.[2] This detoxification step is crucial for maintaining a functional pool of RuBisCO. The release of XuBP from the inactive RuBisCO active site is facilitated by RuBisCO activase, an AAA+ protein that utilizes the energy from ATP hydrolysis to remodel the RuBisCO active site.[2]

Signaling Pathways and Logical Relationships

The formation and removal of XuBP represent a critical control point in the Calvin Cycle. The interplay between RuBisCO, RuBisCO activase, and CbbY phosphatase ensures that the inhibitory effects of XuBP are minimized, particularly under conditions favorable for photosynthesis.

Calvin_Cycle_Inhibition cluster_calvin_cycle Calvin Cycle cluster_inhibition Inhibitory Pathway cluster_repair Repair Pathway RuBP Ribulose-1,5-Bisphosphate (RuBP) ThreePGA 3-Phosphoglycerate (3-PGA) RuBP->ThreePGA RuBisCO (Carboxylation) XuBP This compound (XuBP) RuBP->XuBP RuBisCO (Side Reaction) pH < 8.0 Inhibited_Complex XuBP-RuBisCO Complex (Inhibited) XuBP->Inhibited_Complex Xu5P Xylulose-5-Phosphate (Non-inhibitory) XuBP->Xu5P Dephosphorylation Decarbamylated_RuBisCO Decarbamylated RuBisCO (Inactive) Decarbamylated_RuBisCO->Inhibited_Complex Binding Inhibited_Complex->XuBP Inhibited_Complex->Decarbamylated_RuBisCO Release RuBisCO_Activase RuBisCO Activase RuBisCO_Activase->Inhibited_Complex ATP -> ADP+Pi CbbY CbbY (XuBPase) CbbY->XuBP

Inhibitory and Repair Pathways of XuBP in the Calvin Cycle.

Experimental Protocols

The study of XuBP and its interaction with RuBisCO requires specific experimental methodologies. The following sections provide detailed protocols for key experiments.

Enzymatic Synthesis and Purification of this compound

Principle: This protocol describes the enzymatic synthesis of a mixture containing RuBP and XuBP from Ribose-5-phosphate, followed by purification using high-performance liquid chromatography (HPLC).

Materials:

  • Ribose-5-phosphate

  • ATP

  • MgCl₂

  • Phosphoribulokinase (PRK)

  • Ribose-5-phosphate isomerase

  • RuBisCO (highly purified)

  • Reaction buffer (e.g., 100 mM HEPES-KOH, pH 7.8, 20 mM MgCl₂)

  • Quenching solution (e.g., perchloric acid)

  • Neutralization solution (e.g., K₂CO₃)

  • HPLC system with an anion-exchange column

  • Ammonium (B1175870) formate (B1220265) gradient solutions for HPLC

Procedure:

  • Enzymatic Synthesis:

    • Prepare a reaction mixture containing Ribose-5-phosphate, ATP, and MgCl₂ in the reaction buffer.

    • Add Ribose-5-phosphate isomerase and phosphoribulokinase to the mixture to convert Ribose-5-phosphate to RuBP.

    • Incubate the reaction at the optimal temperature for the enzymes (e.g., 30°C) and monitor the formation of RuBP using a suitable assay (e.g., 31P-NMR or a coupled enzyme assay).

    • Once RuBP synthesis is complete, add purified, carbamylated RuBisCO to the reaction mixture. To favor XuBP formation, adjust the pH to below 8.0.

    • Incubate the reaction to allow for the formation of XuBP as a side product.

  • Quenching and Neutralization:

    • Stop the reaction by adding a quenching solution (e.g., perchloric acid) to denature the enzymes.

    • Neutralize the mixture with a suitable base (e.g., K₂CO₃).

    • Centrifuge to remove the precipitated protein.

  • HPLC Purification:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject the filtered sample onto an anion-exchange HPLC column.

    • Elute the sugar phosphates using a gradient of ammonium formate.

    • Collect fractions and identify those containing XuBP using appropriate analytical techniques (e.g., mass spectrometry or comparison to a standard if available).

    • Pool the XuBP-containing fractions and desalt them.

RuBisCO Inhibition Assay

Principle: This assay measures the activity of RuBisCO in the presence and absence of XuBP to determine its inhibitory effect. RuBisCO activity is typically measured by monitoring the incorporation of ¹⁴CO₂ into acid-stable products.

Materials:

  • Purified RuBisCO

  • Purified this compound

  • Ribulose-1,5-bisphosphate (RuBP)

  • NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)

  • Activation buffer (e.g., 100 mM Bicine-KOH, pH 8.2, 20 mM MgCl₂, 10 mM NaHCO₃)

  • Assay buffer (e.g., 100 mM Bicine-KOH, pH 8.2, 20 mM MgCl₂)

  • Quenching solution (e.g., formic acid or HCl)

  • Scintillation cocktail and counter

Procedure:

  • RuBisCO Activation:

    • Pre-incubate the purified RuBisCO in the activation buffer for at least 10 minutes at room temperature to ensure full carbamylation.

  • Inhibition Reaction:

    • Prepare reaction tubes containing the assay buffer and varying concentrations of XuBP. Include a control with no XuBP.

    • Add the activated RuBisCO to each tube and pre-incubate for a defined period to allow for inhibitor binding.

  • Initiation of Carboxylation:

    • Start the reaction by adding a mixture of RuBP and NaH¹⁴CO₃.

    • Incubate the reaction for a specific time (e.g., 30-60 seconds) at a controlled temperature (e.g., 25°C).

  • Quenching and Analysis:

    • Stop the reaction by adding a quenching solution (e.g., formic acid).

    • Dry the samples to remove unreacted ¹⁴CO₂.

    • Add scintillation cocktail and measure the radioactivity of the acid-stable products using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of CO₂ fixation for each XuBP concentration.

    • Plot the reaction rate as a function of XuBP concentration to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition).

Experimental_Workflow cluster_synthesis XuBP Synthesis & Purification cluster_inhibition_assay RuBisCO Inhibition Assay Start_Synth Start: Ribose-5-Phosphate Enzymatic_Conversion Enzymatic conversion to RuBP (Isomerase & Kinase) Start_Synth->Enzymatic_Conversion RuBisCO_Reaction RuBisCO side-reaction (pH < 8.0) Enzymatic_Conversion->RuBisCO_Reaction Quench_Neutralize Quench & Neutralize RuBisCO_Reaction->Quench_Neutralize HPLC HPLC Purification Quench_Neutralize->HPLC Purified_XuBP Purified XuBP HPLC->Purified_XuBP Pre_incubation Pre-incubate with XuBP Purified_XuBP->Pre_incubation Activate_RuBisCO Activate RuBisCO (Carbamylation) Activate_RuBisCO->Pre_incubation Start_Reaction Initiate with RuBP & ¹⁴CO₂ Pre_incubation->Start_Reaction Quench_Assay Quench Reaction Start_Reaction->Quench_Assay Scintillation Scintillation Counting Quench_Assay->Scintillation Analyze_Data Analyze Data (IC₅₀) Scintillation->Analyze_Data

Experimental Workflow for XuBP Synthesis and RuBisCO Inhibition Assay.
Quantification of this compound in Plant Tissues by LC-MS/MS

Principle: This method allows for the sensitive and specific quantification of XuBP in plant extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plant tissue (e.g., leaves)

  • Liquid nitrogen

  • Extraction buffer (e.g., methanol/chloroform/water mixture)

  • Internal standard (e.g., a stable isotope-labeled sugar phosphate, if available)

  • LC-MS/MS system with a suitable column (e.g., HILIC or anion-exchange)

Procedure:

  • Sample Collection and Quenching:

    • Rapidly harvest plant tissue and immediately freeze it in liquid nitrogen to quench all metabolic activity.

  • Extraction:

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Extract the metabolites using a cold extraction buffer. Spike the sample with an internal standard at the beginning of the extraction to account for losses during sample preparation.

    • Centrifuge the extract to pellet cell debris.

  • Sample Cleanup:

    • Collect the supernatant and perform a liquid-liquid extraction or use solid-phase extraction (SPE) to remove interfering compounds like lipids and pigments.

  • LC-MS/MS Analysis:

    • Inject the cleaned extract onto the LC-MS/MS system.

    • Separate the metabolites using a suitable chromatographic method.

    • Detect and quantify XuBP using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for XuBP.

  • Data Analysis:

    • Generate a standard curve using purified XuBP of known concentrations.

    • Calculate the concentration of XuBP in the plant tissue by comparing the peak area of the analyte to the standard curve and correcting for the recovery of the internal standard.

Conclusion and Future Directions

This compound plays a significant, albeit inhibitory, role in the regulation of the Calvin Cycle. Its formation as a side-product of RuBisCO and its potent inhibition of the decarbamylated enzyme highlight a key vulnerability in carbon fixation. The existence of a dedicated repair pathway involving RuBisCO activase and CbbY phosphatase underscores the evolutionary importance of mitigating this inhibition.

For researchers and drug development professionals, a deeper understanding of the XuBP-mediated regulatory network presents opportunities for intervention. For instance, enhancing the efficiency of the CbbY phosphatase or modulating the conditions that lead to XuBP formation could be avenues for improving photosynthetic carbon fixation. However, significant knowledge gaps remain, particularly concerning the in-planta concentrations of XuBP under various physiological conditions and the detailed kinetic and regulatory properties of CbbY phosphatase. Future research should focus on developing sensitive and robust methods for in vivo quantification of XuBP and on the detailed biochemical characterization of the enzymes involved in its metabolism. Such knowledge will be invaluable for the rational design of strategies to enhance crop productivity and for the development of novel herbicides targeting this critical regulatory point in photosynthesis.

References

The Serendipitous Inhibitor: An In-depth Technical Guide to the Discovery and History of Xylulose-1,5-Bisphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate tapestry of plant metabolism, the discovery of key intermediates has often been a story of meticulous investigation and occasional serendipity. Xylulose-1,5-bisphosphate (XuBP) is one such molecule, a sugar bisphosphate whose identity and significance are inextricably linked to the elucidation of the photosynthetic carbon reduction cycle, famously known as the Calvin-Benson cycle. This technical guide provides a comprehensive overview of the discovery, history, and biochemical characterization of XuBP, with a focus on the experimental methodologies that brought this pivotal, yet inhibitory, molecule to light.

The Dawn of a Discovery: The Calvin-Benson Cycle

The journey to understanding XuBP begins in the post-war era of scientific exploration at the University of California, Berkeley. Melvin Calvin, Andrew Benson, and James Bassham embarked on a series of groundbreaking experiments to trace the path of carbon in photosynthesis.[1] Their primary tool was the radioactive isotope carbon-14 (B1195169) (¹⁴C), which allowed them to label carbon dioxide and follow its incorporation into various organic molecules within the green alga Chlorella.[2]

Experimental Workflow: Unraveling the Path of Carbon

The experimental setup, often referred to as the "lollipop," was ingeniously simple yet powerful. It consisted of a flat, transparent vessel containing a suspension of Chlorella that could be illuminated to induce photosynthesis.[1] By introducing ¹⁴CO₂ for varying, often very short, periods, the researchers could capture a snapshot of the carbon fixation process at different stages.

The workflow involved the following key steps:

  • Radioactive Labeling: Chlorella cultures were exposed to ¹⁴CO₂ for defined time intervals, ranging from seconds to minutes.

  • Rapid Quenching: The photosynthetic process was abruptly halted by plunging the algal cells into hot ethanol. This simultaneously killed the cells and extracted the soluble metabolites.

  • Separation of Compounds: The complex mixture of radiolabeled compounds was then separated using two-dimensional paper chromatography. This technique, a cornerstone of mid-20th-century analytical chemistry, allowed for the resolution of various sugar phosphates and other intermediates based on their differential partitioning between a stationary phase (the paper) and a mobile phase (the solvent).

  • Detection and Identification: The separated, invisible spots of radioactive compounds were visualized by exposing the chromatogram to X-ray film, a technique known as autoradiography.[3] The identity of these compounds was then painstakingly determined by comparing their positions on the chromatogram to known standards and through chemical analysis.

This meticulous work led to the mapping of the entire Calvin-Benson cycle, a landmark achievement for which Melvin Calvin was awarded the Nobel Prize in Chemistry in 1961.[1][4] While XuBP itself was not one of the primary, stable intermediates of the cycle, its precursor, ribulose-1,5-bisphosphate (RuBP), was identified as the key CO₂ acceptor molecule.[5]

Experimental_Workflow cluster_experiment The 'Lollipop' Experiment cluster_analysis Analysis of Metabolites Chlorella_Culture Chlorella Culture in 'Lollipop' Apparatus 14CO2_Pulse Introduction of ¹⁴CO₂ Chlorella_Culture->14CO2_Pulse 1. Labeling Photosynthesis Photosynthesis (Variable Time) 14CO2_Pulse->Photosynthesis Quenching Rapid Quenching in Hot Ethanol Photosynthesis->Quenching 2. Halting Reaction Extraction Extraction of Soluble Metabolites Quenching->Extraction Chromatography Two-Dimensional Paper Chromatography Extraction->Chromatography 3. Separation Autoradiography Autoradiography (X-ray Film Exposure) Chromatography->Autoradiography 4. Visualization Identification Identification of Radiolabeled Compounds Autoradiography->Identification 5. Identification

Figure 1: Experimental workflow for the discovery of Calvin-Benson cycle intermediates.

The Emergence of an Inhibitor: Synthesis and Characterization of this compound

Decades after the initial elucidation of the Calvin cycle, further investigation into the properties of the key enzyme, Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), revealed a fascinating and unexpected twist. It was discovered that RuBisCO itself could catalyze a side reaction, particularly at a pH below 8.0, that converts its own substrate, Ribulose-1,5-bisphosphate (RuBP), into this compound (XuBP).[6] This "misfire" of the enzyme produces a potent inhibitor.[7]

Enzymatic Synthesis and Identification

The primary method for the synthesis of XuBP for experimental study has been through its enzymatic production by RuBisCO.

Experimental Protocol for Enzymatic Synthesis and Identification of XuBP:

  • Enzyme Preparation: Highly purified RuBisCO is prepared from a source such as spinach leaves.

  • Reaction Conditions: Carbamylated (activated) RuBisCO is incubated with its substrate, Ribulose-1,5-bisphosphate (RuBP), in a buffer system where the pH is maintained below 8.0 to favor the formation of XuBP.

  • Separation: The reaction mixture, containing RuBP, XuBP, and other potential byproducts, is then subjected to separation by high-performance liquid chromatography (HPLC). Anion-exchange chromatography is a particularly effective technique for separating these highly polar, phosphorylated sugars.[6]

  • Identification: The separated compounds are identified using techniques such as pulsed amperometry.[6]

The Inhibitory Role of this compound

The significance of XuBP lies in its potent inhibitory effect on RuBisCO. Unlike many inhibitors that target the active, carbamylated form of an enzyme, XuBP exhibits a strong affinity for the decarbamylated (inactive) form of RuBisCO.[6] This binding is highly pH-dependent, becoming significantly tighter at lower pH values.

Upon incubation of fully activated RuBisCO with XuBP, a loss of the activator CO₂ occurs before XuBP binds to the enzyme's catalytic sites.[6] This suggests a mechanism where XuBP traps RuBisCO in its inactive state, thereby downregulating the entire Calvin cycle.

XuBP_Inhibition_Pathway cluster_rubisco_cycle RuBisCO Activation Cycle cluster_calvin_cycle Calvin Cycle Decarbamylated_Rubisco Decarbamylated RuBisCO (Inactive) Carbamylated_Rubisco Carbamylated RuBisCO (Active) Decarbamylated_Rubisco->Carbamylated_Rubisco + CO₂, + Mg²⁺ Carbamylated_Rubisco->Decarbamylated_Rubisco - CO₂, - Mg²⁺ 3PGA 2 x 3-Phosphoglycerate Carbamylated_Rubisco->3PGA + RuBP, + CO₂ XuBP This compound (XuBP) Carbamylated_Rubisco->XuBP Side Reaction (pH < 8.0) + RuBP RuBP Ribulose-1,5-bisphosphate (RuBP) XuBP->Decarbamylated_Rubisco Strong, pH-dependent Binding (Inhibition)

Figure 2: Signaling pathway illustrating the inhibitory action of XuBP on RuBisCO.

Quantitative Data on XuBP Inhibition

The inhibitory potency of XuBP on decarbamylated RuBisCO has been quantified through the determination of its apparent dissociation constant (Kd) at various pH levels.

pHApparent Dissociation Constant (Kd) for XuBP (µM)
7.00.03
7.50.03
8.00.35
8.52.0
Data sourced from Plant Physiology, 1991.[6]

This table clearly demonstrates the significantly tighter binding of XuBP to decarbamylated RuBisCO at more acidic pH values, highlighting a potential regulatory mechanism within the chloroplast stroma where pH can fluctuate in response to light conditions.

Conclusion

The discovery of this compound is a compelling example of how a deeper understanding of a well-established metabolic pathway can reveal new layers of regulation and complexity. Initially a byproduct of the groundbreaking research that defined the Calvin-Benson cycle, XuBP has emerged as a potent, naturally occurring inhibitor of RuBisCO. Its formation as a "misfire" product of RuBisCO itself, and its pH-dependent binding to the inactive form of the enzyme, suggest a sophisticated feedback mechanism that can modulate carbon fixation. For researchers in plant science and drug development, the story of XuBP underscores the importance of investigating enzymatic side reactions and the potential for discovering novel regulatory molecules that could inspire the design of new herbicides or plant growth regulators. Further exploration of the biosynthesis, degradation, and physiological relevance of XuBP will undoubtedly continue to provide valuable insights into the intricate control of photosynthesis.

References

An In-depth Technical Guide on the Function of Xylulose-1,5-Bisphosphate as a RuBisCO Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) is the pivotal enzyme responsible for carbon fixation in photosynthesis. Its catalytic efficiency is hampered by several factors, including the production of inhibitory sugar phosphates. Among these is Xylulose-1,5-bisphosphate (XuBP), a potent inhibitor that arises from the "misfiring" of the RuBisCO catalytic machinery. This technical guide provides a comprehensive overview of XuBP's role as a RuBisCO inhibitor, detailing its formation, mechanism of inhibition, the quantitative aspects of its interaction with RuBisCO, and the cellular mechanisms that mitigate its inhibitory effects. This document also furnishes detailed experimental protocols for studying RuBisCO inhibition and visualizations of the key pathways involved, aiming to equip researchers with the necessary knowledge to investigate this critical aspect of photosynthetic regulation.

Introduction: The Enigma of RuBisCO Inefficiency

RuBisCO is the most abundant enzyme on Earth, yet it is notoriously inefficient.[1] Its slow catalytic rate and its competing oxygenase activity, which leads to the wasteful process of photorespiration, significantly limit photosynthetic productivity.[2] Furthermore, RuBisCO is susceptible to inhibition by various sugar phosphates that bind to its active sites. One such inhibitor, formed by the enzyme's own catalytic imperfection, is this compound (XuBP).[3] Understanding the mechanisms of XuBP formation and its inhibitory action is crucial for developing strategies to enhance RuBisCO efficiency and, consequently, crop yields.

The Formation of this compound: A Catalytic Misfire

XuBP is not a substrate in the Calvin-Benson Cycle but rather a by-product of RuBisCO's inherent catalytic promiscuity. It is formed through the misprotonation of the enediol intermediate of Ribulose-1,5-bisphosphate (RuBP) at the active site of carbamylated RuBisCO.[3] The formation of XuBP is more significant at lower pH levels.[4][5] Specifically, at a pH of 7.5, XuBP can constitute up to 74% of the misfire products, whereas at pH 8.5, this proportion drops to 30%.[6]

Mechanism of RuBisCO Inhibition by this compound

The inhibitory action of XuBP is highly specific to the activation state of RuBisCO. XuBP does not bind tightly to the active, carbamylated form of RuBisCO. Instead, it exhibits a high affinity for the inactive, decarbamylated form of the enzyme.[4][5] This binding is tight and effectively locks the enzyme in an inactive state, preventing its activation by CO2 and Mg2+.[4][5]

The binding of XuBP to decarbamylated RuBisCO is also strongly pH-dependent. The affinity is highest at lower pH values and decreases as the pH increases.[4][5] This pH dependency is a critical aspect of its regulatory role in the chloroplast stroma, where pH fluctuates in response to light.

Quantitative Analysis of XuBP-RuBisCO Interaction

The strength of the interaction between XuBP and decarbamylated RuBisCO has been quantified through the determination of apparent dissociation constants (Kd). The following table summarizes the pH-dependent binding of XuBP to decarbamylated RuBisCO.

pHMgCl₂ (mM)KHCO₃ (mM)Apparent Dissociation Constant (Kd) (µM)Reference
7.010100.03[4][5]
7.510100.03[4][5]
8.010100.35[4][5]
8.510102.0[4][5]

Table 1: Apparent dissociation constants (Kd) for this compound binding to decarbamylated RuBisCO at various pH levels.

Cellular Regulation of XuBP Inhibition

Photosynthetic organisms have evolved sophisticated mechanisms to counteract the inhibitory effects of XuBP. This regulation involves two key enzymes: RuBisCO activase and Xylulose-1,5-bisphosphatase (XuBPase), also known as CbbY.

  • RuBisCO Activase: This ATP-dependent chaperone protein is responsible for removing inhibitors, including XuBP, from the active site of RuBisCO.[7][8] By actively displacing XuBP, RuBisCO activase allows for the carbamylation and subsequent activation of the enzyme.

  • Xylulose-1,5-bisphosphatase (CbbY): Once XuBP is released from RuBisCO, it is dephosphorylated by the specific phosphatase CbbY. This enzyme converts XuBP into the non-inhibitory xylulose-5-phosphate, which can then re-enter the Calvin-Benson Cycle.[6] This detoxification step is crucial to prevent the re-binding of XuBP to RuBisCO.

The interplay between RuBisCO, XuBP, RuBisCO activase, and CbbY forms a critical regulatory loop that maintains RuBisCO activity in the face of catalytic misfires.

Experimental Protocols

Purification of RuBisCO for Inhibition Studies

A highly purified RuBisCO preparation is essential for accurate in vitro inhibition studies. The following protocol is adapted for the purification of RuBisCO from spinach leaves.

Materials:

  • Fresh spinach leaves

  • Extraction Buffer: 50 mM Bicine-NaOH (pH 8.0), 10 mM MgCl₂, 5 mM DTT, 1 mM EDTA, 1% (w/v) PVPP, 1 mM PMSF.

  • Ammonium (B1175870) Sulfate (B86663)

  • Anion-Exchange Chromatography Column (e.g., DEAE-Sepharose)

  • Elution Buffers:

    • Buffer A: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA

    • Buffer B: 50 mM Tris-HCl (pH 7.5), 1 M NaCl, 1 mM DTT, 1 mM EDTA

  • Size-Exclusion Chromatography Column (e.g., Sephacryl S-300)

  • Storage Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 M NaCl, 1 mM DTT, 1 mM EDTA, 50% (v/v) glycerol (B35011).

Procedure:

  • Homogenization: Homogenize fresh spinach leaves in ice-cold Extraction Buffer.

  • Clarification: Centrifuge the homogenate at high speed to pellet cellular debris.

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 30-55% saturation. Stir on ice for 30 minutes.

  • Pelleting: Centrifuge to collect the precipitated protein.

  • Resuspension and Dialysis: Resuspend the pellet in a minimal volume of Buffer A and dialyze extensively against the same buffer.

  • Anion-Exchange Chromatography: Load the dialyzed sample onto a pre-equilibrated anion-exchange column. Elute with a linear gradient of NaCl (Buffer B). Collect fractions and assay for RuBisCO activity.

  • Size-Exclusion Chromatography: Pool the active fractions and concentrate. Load onto a size-exclusion column to further purify and separate RuBisCO from remaining contaminants.

  • Storage: Pool the purest fractions, add glycerol to 50%, and store at -80°C.

Spectrophotometric Assay of RuBisCO Activity

This assay measures the rate of NADH oxidation, which is coupled to the carboxylation reaction of RuBisCO.

Materials:

  • Assay Buffer: 100 mM Bicine-NaOH (pH 8.2), 20 mM MgCl₂, 10 mM NaHCO₃.

  • Coupling Enzymes: 3-phosphoglycerate (B1209933) kinase, glyceraldehyde-3-phosphate dehydrogenase.

  • Substrates: ATP, NADH, Ribulose-1,5-bisphosphate (RuBP).

  • Purified RuBisCO.

  • This compound (inhibitor).

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, ATP, NADH, and the coupling enzymes.

  • Enzyme Activation: Add purified RuBisCO to the reaction mixture and incubate to allow for carbamylation (activation).

  • Inhibitor Addition (for inhibition assay): Add varying concentrations of XuBP and incubate for a defined period.

  • Initiation of Reaction: Start the reaction by adding RuBP.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the initial rate of reaction from the linear portion of the absorbance curve. Determine kinetic parameters such as Ki or IC50 for XuBP.

Visualizations

Signaling Pathway of XuBP-mediated RuBisCO Inhibition and Detoxification

RuBisCO_Inhibition_Pathway cluster_legend Legend RuBP Ribulose-1,5-bisphosphate (RuBP) Carbamylated_RuBisCO Carbamylated RuBisCO (Active) RuBP->Carbamylated_RuBisCO Carboxylation Carbamylated_RuBisCO->RuBP Catalytic Misfire Decarbamylated_RuBisCO Decarbamylated RuBisCO (Inactive) Carbamylated_RuBisCO->Decarbamylated_RuBisCO Decarbamylation XuBP This compound (XuBP) Carbamylated_RuBisCO->XuBP Misprotonation Decarbamylated_RuBisCO->Carbamylated_RuBisCO Carbamylation (CO2, Mg2+) Inhibited_Complex Decarbamylated RuBisCO-XuBP (Inactive Complex) Decarbamylated_RuBisCO->Inhibited_Complex Binding XuBP->Inhibited_Complex XuBPase XuBPase (CbbY) XuBP->XuBPase Detoxification Inhibited_Complex->Decarbamylated_RuBisCO Dissociation RuBisCO_Activase RuBisCO Activase (RCA) RuBisCO_Activase->Inhibited_Complex Removes XuBP ADP_Pi ADP + Pi RuBisCO_Activase->ADP_Pi ATP ATP ATP->RuBisCO_Activase Xu5P Xylulose-5-phosphate (Xu5P) XuBPase->Xu5P Calvin_Cycle Calvin-Benson Cycle Xu5P->Calvin_Cycle Active_Enzyme Active Enzyme Inactive_Enzyme Inactive Enzyme Inhibitor Inhibitor Regulatory_Protein Regulatory Protein

Caption: Regulatory pathway of XuBP-mediated RuBisCO inhibition.

Experimental Workflow for Studying XuBP Inhibition of RuBisCO

Experimental_Workflow start Start purification 1. RuBisCO Purification (e.g., from Spinach) start->purification activity_assay 3. RuBisCO Activity Assay (Spectrophotometric) purification->activity_assay synthesis 2. XuBP Synthesis (Enzymatic) inhibition_assay 4. Inhibition Assay (Varying [XuBP]) synthesis->inhibition_assay activity_assay->inhibition_assay data_analysis 5. Data Analysis (Kinetic Parameters) inhibition_assay->data_analysis end End data_analysis->end

Caption: Workflow for investigating XuBP inhibition of RuBisCO.

Conclusion and Future Directions

This compound is a significant endogenous inhibitor of RuBisCO, arising from the enzyme's own catalytic imperfections. Its potent, pH-dependent inhibition of the decarbamylated enzyme highlights a crucial layer of regulation in photosynthesis. The cellular machinery, comprising RuBisCO activase and XuBPase, effectively mitigates this self-inflicted inhibition. A thorough understanding of these processes is paramount for endeavors aimed at improving photosynthetic efficiency.

Future research should focus on:

  • Expanding Quantitative Data: A broader survey of XuBP inhibition kinetics across a more diverse range of plant and algal species is needed to understand the evolutionary adaptations of RuBisCO and its regulatory partners.

  • In Vivo Dynamics: Elucidating the in vivo concentrations and dynamics of XuBP under various physiological and stress conditions will provide a more accurate picture of its regulatory significance.

  • Structural Basis of Inhibition: High-resolution structural studies of the decarbamylated RuBisCO-XuBP complex will offer valuable insights into the molecular basis of this tight-binding inhibition.

  • Engineering More Robust RuBisCO: Leveraging the knowledge of XuBP formation to engineer RuBisCO variants with reduced misfire potential could be a promising strategy for enhancing carbon fixation.

By continuing to unravel the complexities of RuBisCO regulation, the scientific community can move closer to the goal of engineering more efficient photosynthetic systems to meet the growing global demands for food and energy.

References

The Formation of Xylulose-1,5-Bisphosphate: A Technical Guide on a Key Inhibitory Metabolite of Photosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic formation of Xylulose-1,5-bisphosphate (XuBP), a potent inhibitor of the primary carbon-fixing enzyme, Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). While not a primary anabolic pathway, the synthesis of XuBP is a significant "misfire" reaction of RuBisCO with crucial implications for photosynthetic efficiency. Understanding the formation, regulation, and degradation of this inhibitory sugar phosphate (B84403) is vital for research aimed at enhancing carbon fixation in plants and other photosynthetic organisms. This document details the enzymatic reactions leading to XuBP, its regulatory context within the Calvin-Benson Cycle, and the experimental protocols for its study.

The Precursor Pathway: Regeneration of Ribulose-1,5-Bisphosphate (RuBP) in the Calvin-Benson Cycle

The substrate for this compound formation is Ribulose-1,5-bisphosphate (RuBP), a five-carbon sugar that is the principal acceptor of CO2 in photosynthesis.[1] The regeneration of RuBP is a critical phase of the Calvin-Benson Cycle, ensuring a continuous supply for carbon fixation.[2][3] This multi-step process utilizes glyceraldehyde-3-phosphate (G3P), a product of the cycle's reduction phase, to synthesize RuBP.[4][5]

The regeneration phase involves a series of enzymatic reactions, including isomerization, transketolation, and phosphorylation, catalyzed by enzymes such as ribulose-5-phosphate 3-epimerase and phosphoribulokinase.[4] The final step is the ATP-dependent phosphorylation of ribulose-5-phosphate to yield RuBP, catalyzed by phosphoribulokinase.[2]

Calvin_Cycle_Regeneration cluster_regeneration Regeneration Phase of Calvin-Benson Cycle G3P Glyceraldehyde-3-Phosphate (G3P) DHAP Dihydroxyacetone Phosphate (DHAP) G3P->DHAP Triose phosphate isomerase F16BP Fructose-1,6-Bisphosphate G3P->F16BP Aldolase X5P Xylulose-5-Phosphate G3P->X5P R5P Ribose-5-Phosphate (B1218738) G3P->R5P DHAP->F16BP S17BP Sedoheptulose-1,7-Bisphosphate DHAP->S17BP F6P Fructose-6-Phosphate F16BP->F6P Fructose-1,6- bisphosphatase E4P Erythrose-4-Phosphate F6P->E4P Transketolase F6P->X5P Transketolase E4P->S17BP Aldolase S7P Sedoheptulose-7-Phosphate S17BP->S7P Sedoheptulose-1,7- bisphosphatase S7P->X5P Transketolase S7P->R5P Transketolase Ru5P Ribulose-5-Phosphate X5P->Ru5P Ribulose-5-phosphate 3-epimerase R5P->Ru5P Ribose-5-phosphate isomerase RuBP Ribulose-1,5-Bisphosphate Ru5P->RuBP Phosphoribulokinase (ATP -> ADP)

Diagram 1: Regeneration of Ribulose-1,5-Bisphosphate in the Calvin-Benson Cycle.

The "Misfire" Reaction: Formation of this compound by RuBisCO

This compound (XuBP) is synthesized from RuBP at the carbamylated catalytic sites of RuBisCO.[6][7] This reaction is considered a catalytic misfire, where RuBisCO, instead of catalyzing the carboxylation or oxygenation of RuBP, produces XuBP.[8] The formation of significant amounts of XuBP has been observed to occur at a pH below 8.0.[6][7]

The precise molecular mechanism for this side reaction is still under investigation, but it is believed to involve an alternative enolization of RuBP.[9]

Regulation of XuBP Levels and the Salvage Pathway

The accumulation of XuBP is detrimental to photosynthetic carbon fixation as it is a potent inhibitor of RuBisCO, binding tightly to the decarbamylated form of the enzyme.[6][7] To counteract this, photosynthetic organisms have evolved regulatory and salvage mechanisms.

Role of RuBisCO Activase: RuBisCO activase, an AAA+ ATPase, plays a crucial role in releasing inhibitory sugar phosphates, including XuBP, from the catalytic sites of RuBisCO.[10][11] This action is essential for restoring the catalytic competency of RuBisCO.

The XuBP Salvage Pathway: A specific phosphatase, this compound phosphatase (XuBPase), dephosphorylates XuBP to Xylulose-5-phosphate (Xu5P).[10][11] Xu5P is a non-inhibitory intermediate of the Calvin-Benson Cycle and can be recycled back into the pathway for RuBP regeneration.[11] This salvage pathway, involving the concerted action of RuBisCO activase and XuBPase, prevents the downregulation of the Calvin-Benson Cycle and maintains photosynthetic activity.[10]

XuBP_Formation_Salvage RuBP Ribulose-1,5-Bisphosphate (RuBP) RuBisCO_active Carbamylated RuBisCO RuBP->RuBisCO_active Substrate binding XuBP This compound (XuBP) RuBisCO_active->XuBP Misfire reaction (pH < 8.0) RuBisCO_inactive Decarbamylated RuBisCO RuBisCO_inactive:e->RuBisCO_active:w Release of XuBP (ATP-dependent) XuBP->RuBisCO_inactive Inhibitory binding Xu5P Xylulose-5-Phosphate (Xu5P) XuBP->Xu5P Dephosphorylation Calvin_Cycle Calvin-Benson Cycle Xu5P->Calvin_Cycle Re-entry into cycle RuBisCO_activase RuBisCO Activase RuBisCO_activase->RuBisCO_active RuBisCO_activase->RuBisCO_inactive XuBPase XuBPase XuBPase->XuBP XuBPase->Xu5P

Diagram 2: Formation and Salvage Pathway of this compound.

Quantitative Data

The following table summarizes key quantitative data related to the interaction of this compound with RuBisCO.

ParameterValueOrganism/ConditionsReference
Apparent Dissociation Constant (Kd) for XuBP binding to decarbamylated RuBisCO
pH 7.00.03 µMPurified enzyme, 10 mM MgCl₂, 10 mM KHCO₃[6]
pH 7.50.03 µMPurified enzyme, 10 mM MgCl₂, 10 mM KHCO₃[6]
pH 8.00.35 µMPurified enzyme, 10 mM MgCl₂, 10 mM KHCO₃[6]
pH 8.52.0 µMPurified enzyme, 10 mM MgCl₂, 10 mM KHCO₃[6]

Experimental Protocols

Synthesis and Purification of Ribulose-1,5-bisphosphate (RuBP)

A common method for preparing RuBP involves the enzymatic conversion of ribose-5-phosphate.[12]

Protocol:

  • Prepare a reaction medium containing 10 mM ribose-5-phosphate, 20 mM ATP, and 10 mM MgCl₂.

  • Adjust the pH to 7.4 with NaHCO₃.

  • Add ribose-5-phosphate isomerase and phosphoribulokinase to the reaction medium to initiate the sequential conversion of ribose-5-phosphate to RuBP.

  • Monitor the completion of the reaction using ³¹P-NMR spectroscopy.

  • Add activated charcoal to the reaction mixture to remove nucleotides.

  • Precipitate the RuBP by adding a fivefold molar excess of barium acetate (B1210297) and ethanol.

  • Collect the precipitate and redissolve it in water.

  • Remove Ba²⁺ ions using washed Dowex 50 H⁺.

  • Freeze-dry the purified RuBP for storage at -80 °C.

  • Verify the purity of the final product using ¹H- and ³¹P-NMR.[12]

Assay for RuBisCO Activase (RCA) Activity

A non-radioactive, continuous photometric assay can be used to measure RCA activity by coupling the formation of 3-phosphoglycerate (B1209933) (3-PGA) to NADH oxidation.[13]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing all components except RuBisCO. This includes the coupling enzymes (cofactor-dependent phosphoglycerate mutase, enolase, PEP carboxylase, and malate (B86768) dehydrogenase), NADH, and varying ratios of ADP:ATP.

  • Initiation: Add RCA to the reaction mixture and incubate for 30 seconds. Initiate the reaction by adding RuBisCO in its inhibitor-bound form (ER form).

  • Measurement: Continuously measure the decrease in absorbance at 340 nm, which corresponds to the stoichiometric production of 3-PGA and the oxidation of NADH.

  • Data Analysis: Determine RCA activity from the rate of change in absorbance.

This assay can be adapted for high-throughput screening by conducting the reactions in two stages.[13]

RCA_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Prepare Reaction Mix (Coupling enzymes, NADH, ADP/ATP) RCA Add RuBisCO Activase (RCA) Mix->RCA Initiate Initiate with Inhibitor-Bound RuBisCO RCA->Initiate Measure Measure Absorbance at 340 nm Initiate->Measure Analyze Calculate Rate of NADH Oxidation Measure->Analyze Determine Determine RCA Activity Analyze->Determine

Diagram 3: Experimental Workflow for Assaying RuBisCO Activase Activity.
Separation and Identification of this compound

XuBP can be separated and identified from compounds bound to RuBisCO using high-performance liquid chromatography (HPLC) and pulsed amperometry.[6][7]

Protocol:

  • Sample Preparation: Obtain purified RuBisCO that has been incubated under conditions known to produce XuBP (e.g., lower pH with RuBP). Alternatively, use leaf extracts from plants such as celery (Apium graveolens).

  • HPLC Separation: Employ a suitable HPLC system with an appropriate column (e.g., anion exchange) to separate the sugar phosphates.

  • Detection: Use pulsed amperometric detection to identify and quantify XuBP, distinguishing it from other sugar phosphates like RuBP.

This technical guide provides a foundational understanding of the formation of this compound, a critical inhibitory metabolite in photosynthesis. The provided information on its synthesis, regulation, and methods of study serves as a valuable resource for researchers in plant science, biochemistry, and drug development aimed at modulating photosynthetic efficiency.

References

The Intricate Dance: A Technical Guide to the Interaction of Xylulose-1,5-Bisphosphate with Photosynthetic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the critical interactions between the sugar phosphate (B84403) Xylulose-1,5-bisphosphate (XuBP) and key photosynthetic enzymes. This whitepaper details the inhibitory effects of XuBP on RuBisCO, the world's most abundant enzyme, and the crucial role of RuBisCO activase in mitigating this inhibition, providing a foundation for potential advancements in agricultural biotechnology and drug discovery.

This compound is a naturally occurring inhibitor of RuBisCO, the enzyme responsible for carbon fixation in photosynthesis. It is formed as a "misfire" product of the RuBisCO catalytic cycle and binds tightly to the enzyme, reducing its efficiency. This guide provides a detailed examination of this interaction, including quantitative data on binding affinities, comprehensive experimental protocols for studying these interactions, and visual representations of the involved pathways and workflows.

The Inhibitory Interaction of this compound with RuBisCO

This compound (XuBP) acts as a potent inhibitor of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). It is synthesized from Ribulose-1,5-bisphosphate (RuBP) at the carbamylated catalytic sites of RuBisCO, particularly at a higher rate under conditions of low pH.[1] XuBP does not bind strongly to the active, carbamylated form of RuBisCO. Instead, it exhibits a high affinity for the inactive, decarbamylated enzyme.[1] The binding of XuBP to decarbamylated RuBisCO is highly dependent on pH.

The interaction can be summarized by the following equilibrium:

E_decarbamylated + XuBP ⇌ E_decarbamylated-XuBP

The strength of this interaction is quantified by the dissociation constant (K_d), with lower values indicating tighter binding.

Quantitative Data: Binding of XuBP to Decarbamylated RuBisCO

The following table summarizes the apparent dissociation constants (K_d) for XuBP binding to decarbamylated RuBisCO at various pH levels in the presence of 10 mM MgCl₂ and 10 mM KHCO₃.[1]

pHApparent Dissociation Constant (K_d) for XuBP (µM)
7.00.03
7.50.03
8.00.35
8.52.0

This pH-dependent binding is a result of changes in both the association and dissociation rate constants of the XuBP-RuBisCO complex.[1]

The Role of RuBisCO Activase: A Rescue Mechanism

RuBisCO activase, an ATP-dependent molecular chaperone, plays a crucial role in maintaining RuBisCO activity by removing inhibitory sugar phosphates, including XuBP, from the enzyme's active sites.[2] This process allows for the subsequent carbamylation of the active site, restoring its catalytic competence. The mechanism involves an ATP-hydrolysis-driven conformational change in RuBisCO that facilitates the release of the tightly bound inhibitor.

The overall process can be visualized as a regulatory cycle:

G RuBisCO_active Active RuBisCO (Carbamylated) RuBisCO_inactive Inactive RuBisCO (Decarbamylated) RuBisCO_active->RuBisCO_inactive Loss of CO2/Mg2+ Products Photosynthetic Products RuBisCO_active->Products Catalysis RuBisCO_inactive->RuBisCO_active Carbamylation RuBisCO_inhibited Inactive RuBisCO-XuBP Complex RuBisCO_inactive->RuBisCO_inhibited XuBP Binding RuBisCO_inhibited->RuBisCO_inactive Release of XuBP RCA RuBisCO Activase (RCA) XuBP This compound (XuBP) RuBP Ribulose-1,5-Bisphosphate (RuBP) RCA->RuBisCO_inhibited ADP_Pi ADP + Pi RCA->ADP_Pi Hydrolyzes ATP ATP ATP CO2_Mg CO2 + Mg2+

Caption: Regulatory cycle of RuBisCO activity involving XuBP and RuBisCO activase.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the interaction of XuBP with photosynthetic enzymes.

Enzymatic Synthesis and Purification of this compound (XuBP)

This protocol is based on the enzymatic conversion of RuBP to XuBP by RuBisCO, followed by purification using high-performance liquid chromatography (HPLC).

Materials:

  • Purified RuBisCO

  • Ribulose-1,5-bisphosphate (RuBP)

  • Bicine-NaOH buffer (pH 7.8)

  • MgCl₂

  • Dithiothreitol (DTT)

  • NaHCO₃

  • Perchloric acid

  • KOH

  • HPLC system with an anion-exchange column (e.g., Dionex CarboPac PA1)

  • Mobile phase: a gradient of a strong eluent like NaOH or Na₂CO₃/NaOH[3]

  • Pulsed Amperometric Detector (PAD) or a method for detecting sugar phosphates[1][4]

Procedure:

  • Enzymatic Synthesis:

    • Activate RuBisCO by incubating in Bicine-NaOH buffer (pH 7.8) containing MgCl₂, DTT, and NaHCO₃.

    • Initiate the reaction by adding RuBP to the activated RuBisCO solution. The reaction conditions should be optimized to favor XuBP formation (e.g., slightly lower pH).

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C).

    • Stop the reaction by adding cold perchloric acid to denature the enzyme.

    • Neutralize the mixture with KOH and remove the precipitate by centrifugation.

  • HPLC Purification:

    • Filter the supernatant from the synthesis reaction.

    • Inject the filtered sample onto a pre-equilibrated anion-exchange HPLC column.

    • Elute the sugar phosphates using a suitable gradient of the mobile phase. The gradient should be optimized to achieve baseline separation of XuBP from RuBP and other components.

    • Monitor the elution profile using a PAD or another suitable detector.

    • Collect the fractions corresponding to the XuBP peak.

    • Confirm the identity and purity of the collected fractions using appropriate analytical techniques (e.g., mass spectrometry).

    • Quantify the concentration of the purified XuBP.

G cluster_synthesis Enzymatic Synthesis cluster_purification HPLC Purification RuBisCO Activated RuBisCO Reaction Reaction Mixture (pH < 8.0) RuBisCO->Reaction RuBP RuBP RuBP->Reaction Quench Quench with Acid Neutralize with Base Reaction->Quench Supernatant Crude XuBP Supernatant Quench->Supernatant HPLC Anion-Exchange HPLC Supernatant->HPLC Detection Detection (PAD) HPLC->Detection Collection Fraction Collection Detection->Collection Purified_XuBP Purified XuBP Collection->Purified_XuBP

Caption: Workflow for the synthesis and purification of this compound.

Determination of the Inhibition Constant (K_i) of XuBP for RuBisCO

This protocol describes a steady-state enzyme kinetics experiment to determine the inhibition constant (K_i) of XuBP for RuBisCO.

Materials:

  • Purified, activated RuBisCO

  • Purified XuBP of known concentration

  • Ribulose-1,5-bisphosphate (RuBP)

  • Bicine-NaOH buffer (pH 8.0)

  • MgCl₂

  • NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)

  • Scintillation vials and cocktail

  • Formic acid

Procedure:

  • Assay Preparation:

    • Prepare a series of reaction mixtures in Bicine-NaOH buffer containing a fixed concentration of activated RuBisCO, MgCl₂, and varying concentrations of the substrate RuBP.

    • For each RuBP concentration, prepare a set of reactions with different, fixed concentrations of the inhibitor XuBP (including a no-inhibitor control).

  • Enzyme Assay:

    • Initiate the reactions by adding NaH¹⁴CO₃.

    • Allow the reactions to proceed for a fixed time at a constant temperature.

    • Stop the reactions by adding formic acid.

    • Determine the amount of acid-stable ¹⁴C incorporated into the product (3-phosphoglycerate) using liquid scintillation counting.

  • Data Analysis:

    • Calculate the initial reaction velocities (v) for each combination of substrate and inhibitor concentrations.

    • Plot the data using a double-reciprocal plot (Lineweaver-Burk plot: 1/v versus 1/[RuBP]) for each inhibitor concentration.

    • Analyze the pattern of inhibition (e.g., competitive, non-competitive, or mixed) from the plot.

    • Determine the apparent K_m and V_max values from the intercepts of the lines.

    • Calculate the inhibition constant (K_i) from a secondary plot of the slope or y-intercept of the Lineweaver-Burk plot versus the inhibitor concentration.

Assay for RuBisCO Activase-Mediated Release of XuBP

This protocol measures the ability of RuBisCO activase to reactivate XuBP-inhibited RuBisCO by monitoring the recovery of carboxylase activity over time.

Materials:

  • Purified RuBisCO

  • Purified RuBisCO activase

  • Purified XuBP

  • ATP

  • Bicine-NaOH buffer (pH 8.0)

  • MgCl₂

  • DTT

  • NaH¹⁴CO₃

  • RuBP

Procedure:

  • Inhibition of RuBisCO:

    • Incubate decarbamylated RuBisCO with a saturating concentration of XuBP in the assay buffer to form the inactive E-XuBP complex.

  • Reactivation Reaction:

    • Initiate the reactivation by adding RuBisCO activase and ATP to the inhibited RuBisCO solution.

    • At various time points, withdraw aliquots of the reactivation mixture.

  • Measurement of RuBisCO Activity:

    • Immediately add each aliquot to a separate RuBisCO assay mixture containing saturating concentrations of RuBP and NaH¹⁴CO₃.

    • Measure the initial rate of carboxylation for each time point as described in Protocol 3.2.

  • Data Analysis:

    • Plot the RuBisCO activity as a function of the reactivation time.

    • The rate of increase in RuBisCO activity reflects the rate of XuBP release mediated by RuBisCO activase.

    • Kinetic parameters for the activase-mediated release can be determined by fitting the data to an appropriate model.

G cluster_inhibition Inhibition Phase cluster_reactivation Reactivation Phase cluster_assay Activity Assay RuBisCO_decarb Decarbamylated RuBisCO Inhibited_RuBisCO RuBisCO-XuBP Complex RuBisCO_decarb->Inhibited_RuBisCO XuBP XuBP XuBP->Inhibited_RuBisCO Reactivation_Mix Reactivation Mixture Inhibited_RuBisCO->Reactivation_Mix RCA_ATP RuBisCO Activase + ATP RCA_ATP->Reactivation_Mix Aliquots Take Aliquots over Time Reactivation_Mix->Aliquots Assay_Mix RuBisCO Assay (RuBP, NaH14CO3) Aliquots->Assay_Mix Measure_Activity Measure Carboxylase Activity Assay_Mix->Measure_Activity Data_Analysis Plot Activity vs. Time Measure_Activity->Data_Analysis

Caption: Experimental workflow for the RuBisCO activase-mediated release of XuBP.

Conclusion

The interaction between this compound and photosynthetic enzymes represents a key regulatory point in carbon fixation. Understanding the kinetics and mechanisms of XuBP inhibition and its subsequent removal by RuBisCO activase is crucial for developing strategies to enhance photosynthetic efficiency. The data and protocols presented in this guide provide a robust framework for researchers to further investigate this intricate relationship, with potential applications in crop improvement and the development of novel herbicides or plant growth regulators.

References

The Biological Significance of Xylulose-1,5-Bisphosphate in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylulose-1,5-bisphosphate (XuBP) is a potent sugar phosphate (B84403) inhibitor of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the central enzyme in photosynthetic carbon fixation. This technical guide provides a comprehensive overview of the biological significance of XuBP in plants, detailing its formation, mechanism of inhibition, and the intricate metabolic repair pathway that mitigates its detrimental effects. This document includes a summary of quantitative data, detailed experimental protocols for the study of XuBP, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction

Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) is the most abundant enzyme on Earth and is responsible for the vast majority of carbon fixation in the biosphere[1]. Despite its critical role, RuBisCO is an inefficient catalyst with a slow turnover rate and a competing oxygenase activity[1]. Furthermore, RuBisCO is susceptible to inhibition by various sugar phosphates, which can further limit photosynthetic efficiency. Among these inhibitors is this compound (XuBP), a byproduct of RuBisCO's own catalytic activity that poses a significant challenge to maintaining optimal carbon fixation rates[2][3]. This guide delves into the multifaceted biological role of XuBP in plants, from its synthesis and inhibitory action to the sophisticated enzymatic machinery that has evolved to counteract its effects.

The Biological Significance of this compound

Formation of this compound

This compound is synthesized from Ribulose-1,5-bisphosphate (RuBP) at the carbamylated catalytic sites of RuBisCO[2]. The formation of XuBP is considered a "misfire" or side reaction of the main carboxylation/oxygenation pathways. This process is particularly significant at a pH below 8.0[2].

Mechanism of RuBisCO Inhibition

XuBP is a potent inhibitor of RuBisCO, but its primary target is the decarbamylated, or inactive, form of the enzyme[2]. Upon its formation, XuBP does not bind tightly to the active, carbamylated RuBisCO sites[2]. However, it exhibits a high affinity for the decarbamylated sites, effectively trapping the enzyme in an inactive state and preventing its activation by carbamylation[2][4]. The binding of XuBP to decarbamylated RuBisCO is highly dependent on pH[2][4].

The Metabolic Repair Pathway

To counteract the inhibitory effects of XuBP, plants have evolved a sophisticated metabolic repair pathway. This system involves two key enzymatic components:

  • RuBisCO activase (Rca): This ATP-dependent chaperone protein actively removes XuBP and other inhibitory sugar phosphates from the catalytic sites of RuBisCO[5][6]. This action allows the decarbamylated RuBisCO to be released and subsequently activated.

  • This compound Phosphatases (CbbY): In organisms like Arabidopsis thaliana, a pair of specific phosphatases, CbbYA and CbbYB, hydrolyze the released XuBP[5][6]. This dephosphorylation reaction converts XuBP into the non-inhibitory pentose (B10789219) phosphate pathway intermediate, xylulose-5-phosphate (Xu5P), thus preventing its re-binding to RuBisCO[6].

The synergistic action of RuBisCO activase and CbbY phosphatases is crucial for maintaining a pool of active RuBisCO and sustaining carbon fixation, particularly under conditions that might favor XuBP formation[5].

Quantitative Data on this compound Interactions

The interaction between XuBP and RuBisCO has been characterized by its pH-dependent binding affinity. The following table summarizes the available quantitative data for the dissociation constant (Kd) of XuBP for decarbamylated RuBisCO.

pHMgCl₂ (mM)KHCO₃ (mM)Apparent K_d (µM)Reference(s)
7.010100.03[2][4]
7.510100.03[2][4]
8.010100.35[2][4]
8.510102.0[2][4]

Experimental Protocols

Enzymatic Synthesis and Purification of this compound

This is a generalized protocol inferred from the known enzymatic synthesis of XuBP from RuBP by RuBisCO. Optimization may be required.

Principle: RuBisCO is used to catalyze the formation of XuBP from RuBP at a slightly acidic pH, which favors the side reaction. The product is then purified by chromatography.

Materials:

  • Purified RuBisCO

  • Ribulose-1,5-bisphosphate (RuBP)

  • Reaction Buffer: 100 mM Bicine-NaOH, pH 7.8, 20 mM MgCl₂, 1 mM DTT

  • Activation Buffer: Reaction Buffer supplemented with 20 mM NaHCO₃

  • Synthesis Buffer: 100 mM MES-NaOH, pH 6.8, 20 mM MgCl₂, 1 mM DTT

  • Quenching Solution: Perchloric acid (HClO₄), 2 M

  • Neutralization Solution: Potassium carbonate (K₂CO₃), 2 M

  • Anion-exchange chromatography column (e.g., DEAE-Sepharose)

  • Elution Buffer: Triethylammonium bicarbonate (TEAB) gradient (e.g., 0 to 1 M)

Procedure:

  • Activate RuBisCO: Incubate purified RuBisCO in Activation Buffer for at least 30 minutes at 25°C to ensure full carbamylation.

  • Initiate Synthesis: Dilute the activated RuBisCO into the Synthesis Buffer. Add RuBP to a final concentration of 1-5 mM. The lower pH of the Synthesis Buffer will promote the formation of XuBP.

  • Incubation: Incubate the reaction mixture at 25°C for 1-2 hours.

  • Quench Reaction: Stop the reaction by adding an equal volume of ice-cold 2 M HClO₄.

  • Neutralization: Centrifuge to remove precipitated protein. Neutralize the supernatant by the dropwise addition of 2 M K₂CO₃ on ice until the pH is approximately 7.0. Centrifuge to remove the KClO₄ precipitate.

  • Purification:

    • Load the neutralized supernatant onto a pre-equilibrated anion-exchange column.

    • Wash the column with the starting buffer (low concentration of TEAB).

    • Elute the bound sugar phosphates with a linear gradient of TEAB.

    • Collect fractions and assay for the presence of pentose bisphosphates. XuBP will elute in close proximity to RuBP.

  • Analysis and Pooling: Analyze the fractions using a suitable method (e.g., HPLC-PAD, see section 4.2) to identify those containing XuBP. Pool the relevant fractions and lyophilize to remove the TEAB.

Quantification of this compound in Plant Extracts

This is a general protocol for the analysis of sugar phosphates. Specific parameters for HPLC-PAD may require optimization.

Principle: Plant extracts are prepared and analyzed by High-Performance Anion-Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAE-PAD), which allows for the sensitive detection of underivatized carbohydrates.

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Liquid nitrogen

  • Extraction Buffer: 0.5 M HClO₄

  • Neutralization Solution: 2 M K₂CO₃

  • HPAE-PAD system with a suitable anion-exchange column (e.g., CarboPac series)

  • Mobile Phase: Sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) gradients in deionized water.

  • XuBP standard (if available) or a purified mixture of RuBP and XuBP for retention time comparison.

Procedure:

  • Sample Collection and Quenching: Flash-freeze plant tissue in liquid nitrogen to quench metabolic activity.

  • Extraction: Grind the frozen tissue to a fine powder and extract with ice-cold Extraction Buffer.

  • Neutralization: Centrifuge to pellet cell debris. Neutralize the supernatant with Neutralization Solution on ice. Centrifuge to remove the KClO₄ precipitate.

  • Sample Preparation: Filter the supernatant through a 0.22 µm filter before injection.

  • HPAE-PAD Analysis:

    • Inject the prepared sample onto the HPAE column.

    • Elute with a gradient of NaOH and NaOAc to separate the sugar phosphates. The specific gradient will depend on the column and the range of analytes.

    • Detect the eluting compounds using a pulsed amperometric detector.

  • Quantification: Identify the XuBP peak based on its retention time relative to a standard (if available) or by comparison with enzymatically synthesized XuBP. Quantify the peak area and relate it to a standard curve or an internal standard for absolute quantification.

In Vitro RuBisCO Inhibition Assay with this compound

Principle: The activity of RuBisCO is measured spectrophotometrically by coupling the production of 3-phosphoglycerate (B1209933) (3-PGA) to the oxidation of NADH. The inhibitory effect of XuBP is determined by comparing the enzyme activity in the presence and absence of the inhibitor.

Materials:

  • Purified RuBisCO

  • Assay Buffer: 100 mM Bicine-NaOH, pH 8.0, 20 mM MgCl₂, 1 mM EDTA

  • Activation Buffer: Assay Buffer with 20 mM NaHCO₃

  • Coupling Enzyme Mix: 3-PGA kinase, glyceraldehyde-3-phosphate dehydrogenase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase in Assay Buffer.

  • Substrates and Cofactors: ATP, NADH, RuBP

  • This compound (XuBP) solution

Procedure:

  • Prepare RuBisCO:

    • Carbamylated (Active) RuBisCO: Incubate RuBisCO in Activation Buffer for 30 minutes at 25°C.

    • Decarbamylated (Inactive) RuBisCO: Prepare RuBisCO in Assay Buffer without NaHCO₃.

  • Assay Setup: In a cuvette, combine Assay Buffer, Coupling Enzyme Mix, ATP, and NADH.

  • Inhibition Study:

    • Add a known concentration of XuBP to the cuvette.

    • Add either carbamylated or decarbamylated RuBisCO to the mixture and incubate for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiate Reaction: Start the reaction by adding RuBP.

  • Measure Activity: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of absorbance change is proportional to the RuBisCO activity.

  • Data Analysis: Compare the activity of RuBisCO in the presence of XuBP to the control (no XuBP) to determine the percentage of inhibition. The IC₅₀ (concentration of inhibitor causing 50% inhibition) can be calculated by testing a range of XuBP concentrations.

Visualizations

XuBP-Mediated RuBisCO Inhibition and Repair Pathway

XuBP_Pathway cluster_rubisco_cycle RuBisCO Catalytic Cycle cluster_inhibition Inhibition Pathway cluster_repair Metabolic Repair Pathway RuBP Ribulose-1,5-Bisphosphate (RuBP) Carbamylated_RuBisCO Carbamylated RuBisCO (Active) RuBP->Carbamylated_RuBisCO Binds Decarbamylated_RuBisCO Decarbamylated RuBisCO (Inactive) Carbamylated_RuBisCO->Decarbamylated_RuBisCO Decarbamylation XuBP This compound (XuBP) Carbamylated_RuBisCO->XuBP Misfire reaction (low pH) Decarbamylated_RuBisCO->Carbamylated_RuBisCO Carbamylation (CO2, Mg2+) Inhibited_Complex Decarbamylated RuBisCO-XuBP (Inactive Complex) Decarbamylated_RuBisCO->Inhibited_Complex XuBP->Decarbamylated_RuBisCO CbbY XuBP Phosphatase (CbbY) XuBP->CbbY Inhibited_Complex->Decarbamylated_RuBisCO Rca-mediated release Inhibited_Complex->XuBP Rca RuBisCO activase (Rca) Rca->Inhibited_Complex Xu5P Xylulose-5-Phosphate (Xu5P) CbbY->Xu5P Hydrolysis

Caption: XuBP inhibition and repair pathway.

Experimental Workflow for Characterizing a RuBisCO Inhibitor

Experimental_Workflow Start Start: Hypothesized Inhibitor (e.g., XuBP) Synthesis 1. Synthesize and Purify Inhibitor Start->Synthesis Quantification 2. Develop Quantification Method (e.g., HPLC-PAD) Synthesis->Quantification InVitro_Assay 3. In Vitro Inhibition Assay Synthesis->InVitro_Assay InVivo_Quant 5. Quantify Inhibitor in Planta Quantification->InVivo_Quant Kinetic_Analysis 4. Determine Inhibition Kinetics (e.g., IC50, Ki) InVitro_Assay->Kinetic_Analysis End End: Characterize Inhibitor's Role Kinetic_Analysis->End Physiological_Study 6. Correlate In Vivo Levels with Photosynthetic Rates InVivo_Quant->Physiological_Study Physiological_Study->End

Caption: Workflow for RuBisCO inhibitor analysis.

Conclusion

This compound represents a significant challenge to photosynthetic efficiency due to its potent inhibition of RuBisCO. The evolution of a dedicated metabolic repair pathway, involving RuBisCO activase and specific phosphatases, underscores the physiological importance of mitigating this self-inflicted damage. While the fundamental aspects of XuBP's interaction with RuBisCO are understood, further research is required to obtain more comprehensive quantitative data, including in vivo concentrations of XuBP under various conditions and the kinetic properties of the enzymes involved in its turnover. The development of standardized, detailed protocols for the synthesis and quantification of XuBP will be instrumental in advancing our understanding of its role in plant metabolism and in efforts to enhance photosynthetic performance.

References

An In-depth Technical Guide on Xylulose-1,5-Bisphosphate and its Connection to Photorespiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of xylulose-1,5-bisphosphate (XuBP), a potent inhibitor of the carbon-fixing enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). The formation of XuBP is intricately linked to the dual carboxylase and oxygenase activities of RuBisCO, positioning it at the crossroads of photosynthesis and photorespiration. This document details the biochemical pathways involving XuBP, the kinetic parameters of the key enzymes responsible for its turnover, and the regulatory mechanisms that govern its metabolism. Detailed experimental protocols for the study of these processes and quantitative data are presented to facilitate further research and potential therapeutic or agricultural applications.

Introduction

Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) is the most abundant enzyme on Earth and catalyzes the first major step of carbon fixation. However, RuBisCO is notoriously inefficient and suffers from a lack of substrate specificity, leading to a competitive reaction with oxygen, known as photorespiration. This oxygenase activity initiates a salvage pathway that is energetically costly and results in the loss of fixed carbon and nitrogen.

A significant consequence of RuBisCO's catalytic promiscuity is the production of inhibitory sugar phosphates, including this compound (XuBP). XuBP is a stereoisomer of the RuBisCO substrate ribulose-1,5-bisphosphate (RuBP) and acts as a potent inhibitor by binding tightly to the active site of RuBisCO. The formation and removal of XuBP are critical for maintaining the catalytic activity of RuBisCO and, consequently, for the overall efficiency of photosynthesis. This guide explores the multifaceted role of XuBP in plant metabolism, its direct connection to photorespiration, and the enzymatic systems that have evolved to mitigate its inhibitory effects.

The Biochemical Nexus: XuBP Formation and Photorespiration

The genesis of XuBP is a direct consequence of the imperfect catalytic mechanism of RuBisCO. While the primary function of RuBisCO in the Calvin-Benson Cycle is the carboxylation of RuBP to form two molecules of 3-phosphoglycerate (B1209933) (3-PGA), its active site can also accommodate molecular oxygen.

The oxygenation of RuBP by RuBisCO produces one molecule of 3-PGA and one molecule of 2-phosphoglycolate (B1263510) (2-PG). 2-PG is a toxic compound that inhibits several enzymes of the Calvin-Benson Cycle and must be recycled through the photorespiratory pathway. It is during the catalytic cycle of RuBisCO, through a process of "catalytic misfiring," that XuBP can be formed from RuBP at the carbamylated (active) catalytic sites. The formation of significant amounts of XuBP has been observed to occur at a pH below 8.0.[1][2]

The competition between CO2 and O2 for the RuBisCO active site is a central theme in photorespiration. Conditions that favor oxygenation, such as high temperatures and low CO2 concentrations, lead to increased rates of photorespiration and, consequently, can influence the production of inhibitory sugar phosphates like XuBP.

The Role of RuBisCO Activase and XuBP Phosphatases

To counteract the inhibitory effect of XuBP, plants have evolved a sophisticated two-tiered defense mechanism involving RuBisCO activase (Rca) and specific XuBP phosphatases.

  • RuBisCO Activase (Rca): This AAA+ ATPase utilizes the energy from ATP hydrolysis to remodel the conformation of RuBisCO, facilitating the release of tightly bound inhibitors, including XuBP, from the active sites.[3] This reactivation of RuBisCO is essential to maintain carbon fixation.

  • This compound Phosphatases (CbbY): Once released from RuBisCO, XuBP is dephosphorylated by a pair of recently identified phosphatases in Arabidopsis thaliana, CbbYA and CbbYB.[4] These enzymes convert XuBP to xylulose-5-phosphate (Xu5P), a non-inhibitory intermediate of the pentose (B10789219) phosphate (B84403) pathway. This dephosphorylation prevents the rebinding of XuBP to RuBisCO, thus ensuring a sustained high level of photosynthetic activity. The synergistic action of RuBisCO activase and CbbY phosphatases is crucial for plant growth and photosynthetic efficiency.[3]

Quantitative Data

The following tables summarize the key quantitative data related to the enzymes involved in XuBP metabolism.

EnzymeSubstrateParameterValueOrganismReference
RuBisCO (decarbamylated)XuBPK_d0.03 µM (pH 7.0-7.5)Spinach[5][6]
0.35 µM (pH 8.0)
2.0 µM (pH 8.5)

Table 1: Dissociation constants (K_d) for the binding of this compound (XuBP) to decarbamylated RuBisCO at different pH values.

EnzymeSubstrateK_mV_maxk_catOrganismReference
CbbYAXuBPData not availableData not availableData not availableArabidopsis thaliana
CbbYBXuBPData not availableData not availableData not availableArabidopsis thaliana

Table 2: Kinetic parameters of this compound phosphatases. Kinetic data for CbbYA and CbbYB are currently not available in the public domain and represent a key area for future research.

Signaling Pathways and Regulatory Mechanisms

The metabolism of XuBP is tightly regulated to ensure the efficient functioning of RuBisCO. This regulation occurs at multiple levels, including the control of RuBisCO activase and the expression of CbbY phosphatases.

Regulation of RuBisCO Activase

The activity of RuBisCO activase is modulated by the cellular energy status and redox state, primarily through:

  • ATP/ADP Ratio: RuBisCO activase is an ATPase, and its activity is sensitive to the ratio of ATP to ADP in the chloroplast stroma. A high ATP/ADP ratio, indicative of active photosynthesis, promotes activase activity and thus the removal of inhibitors like XuBP from RuBisCO.

  • Redox Regulation: In many plant species, RuBisCO activase exists as two isoforms, a larger α-isoform and a smaller β-isoform. The α-isoform contains cysteine residues that are subject to redox modification by the thioredoxin system. Under high light conditions, the reduced state of these cysteines enhances the sensitivity of the activase to ATP, leading to increased activity.

cluster_0 RuBisCO Regulation RuBisCO_inhibited RuBisCO-XuBP (Inhibited) RuBisCO_active Active RuBisCO RuBisCO_inhibited->RuBisCO_active  Release of XuBP RuBisCO_activase RuBisCO Activase RuBisCO_activase->RuBisCO_inhibited ADP ADP RuBisCO_activase->ADP Hydrolysis ATP ATP ATP->RuBisCO_activase Activates Light Light Thioredoxin Thioredoxin Light->Thioredoxin Reduces Thioredoxin->RuBisCO_activase Activates α-isoform

Diagram 1: Regulation of RuBisCO activase activity.
Regulation of CbbY Phosphatases

The regulatory mechanisms governing the expression and activity of CbbY phosphatases are less well understood. However, their crucial role in mitigating the effects of a key photorespiratory by-product suggests that their expression and/or activity may be coordinated with the rate of photorespiration. Further research is needed to elucidate the transcriptional and post-translational regulation of these important enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of XuBP and its associated enzymes.

Assay for RuBisCO Activity (Spectrophotometric Method)

This protocol describes a continuous spectrophotometric assay to measure the carboxylase activity of RuBisCO. The assay couples the production of 3-PGA to the oxidation of NADH.

Materials:

  • Assay Buffer: 100 mM Bicine-NaOH (pH 8.0), 20 mM MgCl₂, 1 mM DTT.

  • Activation Solution: 100 mM NaHCO₃.

  • Coupling Enzyme Mix: 5 U/mL 3-phosphoglycerate kinase, 5 U/mL glyceraldehyde-3-phosphate dehydrogenase, 5 U/mL triosephosphate isomerase, 5 U/mL glycerol-3-phosphate dehydrogenase.

  • Substrate Solution: 50 mM ATP, 5 mM NADH.

  • Reaction Initiator: 10 mM RuBP.

  • Plant leaf extract or purified RuBisCO.

Procedure:

  • Enzyme Activation: In a microcuvette, mix 800 µL of Assay Buffer, 100 µL of Activation Solution, and the plant extract or purified RuBisCO. Incubate for 15 minutes at 25°C to carbamylate the enzyme.

  • Assay Mixture Preparation: To the activated enzyme solution, add 50 µL of the Coupling Enzyme Mix and 50 µL of the Substrate Solution.

  • Baseline Measurement: Place the cuvette in a spectrophotometer and monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiation of Reaction: Start the reaction by adding 10 µL of the Reaction Initiator (RuBP).

  • Data Acquisition: Record the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of RuBP carboxylation.

  • Calculation: Calculate the RuBisCO activity using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).

cluster_1 RuBisCO Activity Assay Workflow Start Start Activate_Enzyme Activate RuBisCO (Bicine, MgCl2, NaHCO3) Start->Activate_Enzyme Prepare_Assay_Mix Prepare Assay Mix (Coupling Enzymes, ATP, NADH) Activate_Enzyme->Prepare_Assay_Mix Measure_Baseline Measure Baseline A340 Prepare_Assay_Mix->Measure_Baseline Initiate_Reaction Add RuBP Measure_Baseline->Initiate_Reaction Record_Absorbance Record A340 Decrease Initiate_Reaction->Record_Absorbance Calculate_Activity Calculate Activity Record_Absorbance->Calculate_Activity End End Calculate_Activity->End

Diagram 2: Workflow for the spectrophotometric RuBisCO activity assay.
Quantification of this compound by HPLC-PAD

This protocol outlines a method for the separation and quantification of XuBP from plant extracts using High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD).

Materials:

  • Extraction Buffer: 0.4 M Perchloric acid.

  • Neutralization Solution: 5 M K₂CO₃.

  • Mobile Phase A: Deionized water.

  • Mobile Phase B: 500 mM Sodium hydroxide.

  • Column: High-pH anion-exchange column (e.g., Dionex CarboPac PA1).

  • XuBP standard.

Procedure:

  • Sample Extraction: Freeze plant tissue in liquid nitrogen and grind to a fine powder. Add 1 mL of ice-cold Extraction Buffer per 100 mg of tissue. Vortex and incubate on ice for 30 minutes.

  • Clarification and Neutralization: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and neutralize by adding Neutralization Solution dropwise until the pH is between 6.5 and 7.5.

  • Filtration: Centrifuge to pellet the KClO₄ precipitate and filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Inject the filtered extract onto the HPLC system.

    • Use a gradient elution program, starting with a low concentration of Mobile Phase B and increasing to elute the sugar phosphates. A typical gradient might be: 0-5 min, 0% B; 5-20 min, 0-50% B; 20-25 min, 50-100% B; 25-30 min, 100% B; 30-35 min, 100-0% B.

    • Detect the eluting compounds using a pulsed amperometric detector with a gold working electrode.

  • Quantification: Create a standard curve using known concentrations of the XuBP standard. Quantify the amount of XuBP in the plant extracts by comparing the peak areas to the standard curve.

cluster_2 HPLC-PAD Workflow for XuBP Quantification Start Start Extraction Sample Extraction (Perchloric Acid) Start->Extraction Neutralization Neutralization (K2CO3) Extraction->Neutralization Filtration Filtration Neutralization->Filtration HPLC_Analysis HPLC-PAD Analysis Filtration->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification End End Quantification->End

Diagram 3: Workflow for XuBP quantification by HPLC-PAD.

Conclusion

This compound stands as a critical regulatory metabolite at the interface of carbon fixation and photorespiration. Its formation as a by-product of RuBisCO's catalytic imperfection underscores the delicate balance that plants must maintain to optimize photosynthetic efficiency. The discovery and characterization of the synergistic defense mechanism involving RuBisCO activase and CbbY phosphatases have provided significant insights into how plants cope with this inhibitory compound.

For researchers in academia and industry, a deeper understanding of the regulation and kinetics of the enzymes involved in XuBP metabolism offers promising avenues for the genetic engineering of crops with enhanced photosynthetic performance. For professionals in drug development, the enzymes in this pathway could serve as potential targets for the development of novel herbicides or plant growth regulators. The methodologies and data presented in this guide provide a solid foundation for advancing our knowledge of this crucial aspect of plant biochemistry and for exploring its potential applications. Further research into the kinetic properties of CbbY phosphatases and their regulation is paramount to completing our understanding of this elegant metabolic repair system.

References

An In-depth Technical Guide to the Stereochemistry of Xylulose-1,5-Bisphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry of xylulose-1,5-bisphosphate (XuBP), a critical inhibitor of the carbon-fixing enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). Understanding the structure, formation, and metabolism of this molecule is crucial for research in photosynthesis, crop improvement, and the development of novel herbicides.

Introduction to this compound

This compound is a stereoisomer of the RuBisCO substrate, ribulose-1,5-bisphosphate (RuBP). It is generated as a "misfire" product during the catalytic cycle of RuBisCO, particularly at lower pH.[1][2] While structurally similar to RuBP, XuBP acts as a potent inhibitor of RuBisCO, binding tightly to the decarbamylated (inactive) form of the enzyme.[1][2] This inhibition can significantly impact the efficiency of carbon fixation in photosynthetic organisms. The subsequent removal of XuBP by RuBisCO activase and its degradation by specific phosphatases represent a crucial metabolic repair pathway.

Stereochemistry of this compound

The key difference between D-ribulose-1,5-bisphosphate and D-xylulose-1,5-bisphosphate lies in the stereochemistry at the C3 carbon. In D-ribulose, the hydroxyl group at C3 is on the right in the Fischer projection, whereas in D-xylulose, it is on the left. Both are ketopentoses, meaning they have a ketone functional group at the C2 position.

Below is a Fischer projection illustrating the stereochemical difference between D-ribulose and D-xylulose, the precursors to their respective bisphosphates.

Fischer projections of D-Ribulose-1,5-Bisphosphate and D-Xylulose-1,5-Bisphosphate.

Quantitative Data: Inhibition of RuBisCO by this compound

pHMgCl₂ (mM)KHCO₃ (mM)Apparent K𝘥 (µM)Reference
7.010100.03[2]
7.510100.03[2]
8.010100.35[2]
8.510102.0[2]

Metabolic Pathway of this compound

The formation and subsequent removal of XuBP can be considered a salvage pathway that prevents the persistent inhibition of RuBisCO. This pathway involves the action of RuBisCO itself, RuBisCO activase, and a specific phosphatase.

XuBP_Metabolism RuBP Ribulose-1,5-Bisphosphate (RuBP) RuBisCO_active Carbamylated RuBisCO (Active) RuBP->RuBisCO_active Substrate Misfire Catalytic Misfire (e.g., low pH) RuBisCO_active->Misfire Catalysis XuBP This compound (XuBP) Misfire->XuBP Forms Inhibited_Complex RuBisCO-XuBP Complex (Inhibited) XuBP->Inhibited_Complex CbbY CbbY Phosphatase XuBP->CbbY Substrate RuBisCO_inactive Decarbamylated RuBisCO (Inactive) RuBisCO_inactive->Inhibited_Complex Binds to Inhibited_Complex->RuBisCO_inactive Release of XuBP RCA RuBisCO Activase (Rca) RCA->Inhibited_Complex Acts on ADP_Pi ADP + Pi RCA->ADP_Pi Hydrolyzes ATP ATP ATP->RCA Powers Xu5P Xylulose-5-Phosphate (Xu5P) CbbY->Xu5P Dephosphorylates to Calvin_Cycle Calvin Cycle Xu5P->Calvin_Cycle Re-enters

Metabolic fate of this compound.

Experimental Protocols

Enzymatic Synthesis and Purification of this compound

A definitive, standardized protocol for the synthesis of XuBP is not widely published due to its nature as a side-product. However, a feasible approach involves incubating purified RuBisCO with its substrate RuBP under conditions that favor XuBP formation, followed by purification using high-performance liquid chromatography (HPLC).

Workflow for XuBP Synthesis and Purification:

XuBP_synthesis_workflow start Start: Purified RuBisCO and RuBP incubation Incubate at pH < 8.0 (e.g., pH 7.5) for several hours start->incubation stop_reaction Stop reaction (e.g., acidification or heat inactivation) incubation->stop_reaction centrifugation Centrifuge to remove precipitated protein stop_reaction->centrifugation supernatant Collect supernatant containing RuBP and XuBP centrifugation->supernatant hplc HPLC Purification (Anion Exchange or Reversed-Phase Ion-Pairing) supernatant->hplc fraction_collection Collect fractions corresponding to XuBP peak hplc->fraction_collection quantification Quantify XuBP (e.g., by phosphate (B84403) assay or mass spectrometry) fraction_collection->quantification end End: Purified XuBP quantification->end

Workflow for XuBP synthesis and purification.

Detailed Methodologies:

  • Enzymatic Synthesis:

    • Prepare a reaction mixture containing purified, carbamylated RuBisCO and a saturating concentration of RuBP in a buffer at a pH below 8.0 (e.g., 100 mM EPPS-NaOH, pH 7.5, 20 mM MgCl₂).

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for an extended period (e.g., 2-4 hours) to allow for the accumulation of XuBP.

    • Terminate the reaction by methods such as acidification (e.g., adding an equal volume of 1 M formic acid) or heat inactivation.

    • Clarify the reaction mixture by centrifugation to remove the denatured RuBisCO.

  • HPLC Purification:

    • Column: A strong anion-exchange (SAX) column is suitable for separating sugar phosphates based on their charge.

    • Mobile Phase: A gradient of a salt buffer (e.g., ammonium (B1175870) formate (B1220265) or potassium phosphate) is typically used for elution. For example, a linear gradient from 20 mM to 1 M ammonium formate over 30 minutes.

    • Detection: Detection can be achieved using a pulsed amperometric detector (PAD) or by collecting fractions and performing offline assays such as a phosphate assay.

    • Fraction Collection: Collect fractions based on the elution profile and analyze for the presence of XuBP.

RuBisCO Inhibition Assay

This protocol details a spectrophotometric assay to determine the inhibitory effect of XuBP on RuBisCO activity. The assay couples the production of 3-phosphoglycerate (B1209933) (3-PGA) to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Workflow for RuBisCO Inhibition Assay:

inhibition_assay_workflow start Prepare Assay Mix (Buffer, MgCl₂, NaHCO₃, ATP, NADH, coupling enzymes) preincubation Pre-incubate Assay Mix with purified RuBisCO and varying concentrations of XuBP start->preincubation initiate_reaction Initiate reaction by adding RuBP preincubation->initiate_reaction monitor_absorbance Monitor decrease in A₃₄₀ over time initiate_reaction->monitor_absorbance calculate_activity Calculate initial rates of NADH oxidation monitor_absorbance->calculate_activity determine_inhibition Determine inhibition parameters (e.g., IC₅₀ or Kᵢ if substrate concentrations are varied) calculate_activity->determine_inhibition end End: Characterization of inhibition determine_inhibition->end

Workflow for RuBisCO inhibition assay.

Detailed Protocol:

  • Prepare the Assay Master Mix: In a suitable buffer (e.g., 100 mM EPPS-NaOH, pH 8.0), combine:

    • 20 mM MgCl₂

    • 10 mM NaHCO₃

    • 5 mM ATP

    • 0.2 mM NADH

    • Coupling enzymes: 3-phosphoglycerate kinase and glyceraldehyde-3-phosphate dehydrogenase.

  • Pre-incubation: In a microplate or cuvette, add the assay master mix, purified RuBisCO, and varying concentrations of the purified XuBP. Allow the mixture to pre-incubate for a set time (e.g., 10 minutes) to allow for the binding of the inhibitor.

  • Initiate the Reaction: Start the reaction by adding a saturating concentration of RuBP.

  • Monitor Activity: Immediately begin monitoring the decrease in absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: Calculate the initial rate of the reaction for each XuBP concentration. Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀. To determine the inhibition constant (Kᵢ), the assay should be repeated at various substrate (RuBP) concentrations.

Conclusion

This compound is a significant, naturally occurring inhibitor of RuBisCO, arising from the enzyme's own catalytic imperfection. Its stereochemistry, distinct from that of the substrate RuBP, is the basis for its inhibitory action. The intricate interplay between XuBP, RuBisCO, RuBisCO activase, and CbbY phosphatases highlights the complex regulatory mechanisms that have evolved to maintain the efficiency of carbon fixation. The experimental approaches outlined in this guide provide a framework for researchers to further investigate the synthesis, inhibition, and metabolism of this important molecule, with potential applications in agriculture and drug discovery.

References

An In-depth Technical Guide to the Natural Abundance and Cellular Localization of Xylulose-1,5-Bisphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylulose-1,5-bisphosphate (XuBP) is a naturally occurring sugar bisphosphate that plays a critical role in the regulation of carbon fixation in photosynthetic organisms. It is a potent inhibitor of the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the primary enzyme responsible for converting atmospheric carbon dioxide into organic compounds. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance and cellular localization of XuBP. It details the methodologies used for its quantification and localization, and explores the metabolic pathways in which it is involved. This information is crucial for researchers in the fields of plant biology, metabolic engineering, and drug development who are interested in the regulation of photosynthesis and the potential for its manipulation.

Natural Abundance of this compound

This compound is synthesized from Ribulose-1,5-bisphosphate (RuBP) by RuBisCO itself, particularly under conditions of low pH[1]. While it is recognized as a key metabolic regulator, comprehensive quantitative data on its natural abundance across a wide range of organisms remains limited. However, its presence has been confirmed in plant tissues, such as in celery (Apium graveolens var Utah) leaf extracts[1][2]. The concentration of XuBP is dynamically regulated in response to environmental and metabolic cues, influencing the overall efficiency of the Calvin-Benson Cycle.

Table 1: Qualitative and Inferred Quantitative Data on this compound

Organism/TissueCompoundMethod of Detection/QuantificationObserved Concentration/Relative AbundanceReference
Celery (Apium graveolens var Utah) leaf extractsThis compoundHigh-Performance Liquid Chromatography (HPLC) with Pulsed AmperometryDetected[1][2]
Methylococcus capsulatus13C-labeled 3-phosphoglycerate (B1209933) and ribulose-1,5-bisphosphateIsotope tracer analysisRelative abundance of isotopes quantified to trace carbon assimilation pathways.
Tobacco (Nicotiana tabacum)Calvin Cycle IntermediatesHPLC-Tandem Mass SpectrometryProfiling of intermediates in dark-adapted vs. light-treated leaves.[3]
Groundnut (Arachis hypogaea)Ribulose-1,5-bisphosphate CarboxylaseNot specified100 to 300 mg m-2 in irrigated conditions and 80 to 450 mg m-2 under water deficit.[4]
Sunflower (Helianthus annuus) and other plantsRibulose-1,5-bisphosphate Carboxylase/OxygenaseNot specifiedVaried from 2 to 75 μmol active sites m−2.[5]

Cellular and Subcellular Localization of this compound

The cellular localization of XuBP is intrinsically linked to the location of RuBisCO, as it is both synthesized by and binds to the active site of this enzyme. Therefore, understanding the localization of RuBisCO provides a strong indication of where XuBP is found within the cell.

  • Chloroplast Stroma: In higher plants, RuBisCO is located in the stroma of chloroplasts, the primary site of the Calvin-Benson Cycle. Consequently, XuBP is expected to be synthesized and exert its inhibitory effect within the chloroplast stroma.

  • Pyrenoids: In many algae, such as Chlamydomonas reinhardtii, a significant portion of RuBisCO is concentrated within a proteinaceous sub-chloroplastic structure called the pyrenoid. This suggests that the pyrenoid is a key site of XuBP synthesis and regulation.

  • Carboxysomes: In cyanobacteria, RuBisCO is enclosed within polyhedral microcompartments known as carboxysomes. These structures serve to concentrate CO2 around RuBisCO, and thus would also be the site of XuBP production and interaction with the enzyme.

Experimental Protocols

Quantification of this compound by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This is the primary method for the sensitive and direct detection of underivatized carbohydrates, including sugar bisphosphates like XuBP.

Principle: At high pH, the hydroxyl groups of carbohydrates can be ionized, allowing for their separation on a strong anion-exchange column. The separated analytes are then detected electrochemically by measuring the current generated during their oxidation at the surface of a gold electrode. A pulsed potential waveform is applied to the electrode to provide a sensitive and reproducible detection by cleaning and reactivating the electrode surface during each cycle.

Detailed Protocol (General for Sugar Bisphosphates):

  • Sample Preparation (from Plant Tissue):

    • Flash-freeze leaf tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder.

    • Extract metabolites with a cold solution of 1 M perchloric acid.

    • Centrifuge to pellet cell debris and proteins.

    • Neutralize the supernatant with a solution of potassium carbonate.

    • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

    • The resulting supernatant contains the sugar phosphates and can be directly analyzed or further purified.

  • Chromatographic Conditions:

    • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Thermo Scientific™ Dionex™ CarboPac™ series)[6].

    • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate. The specific gradient will depend on the specific sugar bisphosphates being separated and should be optimized. A typical starting condition could be 100 mM NaOH with a linear gradient to 100 mM NaOH + 180 mM NaOAc[7].

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Temperature: Ambient or controlled at 30 °C.

  • Pulsed Amperometric Detection (PAD) Waveform:

    • A standard four-potential waveform is typically used for carbohydrate analysis[7]. This consists of potentials for detection, oxidative cleaning, reductive cleaning, and conditioning of the gold electrode surface.

    • Example Waveform:

      • E1 (Detection): +0.1 V for 400 ms

      • E2 (Oxidative Cleaning): -2.0 V for 20 ms

      • E3 (Reductive Cleaning): +0.6 V for 10 ms

      • E4 (Conditioning): -0.1 V for 70 ms

  • Quantification:

    • A standard curve should be generated using a purified this compound standard of known concentrations.

    • The peak area of XuBP in the sample is then compared to the standard curve to determine its concentration.

Subcellular Localization of RuBisCO (and by inference, XuBP) by Immunofluorescence

This technique uses antibodies to visualize the location of a specific protein within a cell.

Principle: Cells or tissues are fixed to preserve their structure and then permeabilized to allow antibodies to enter. A primary antibody that specifically binds to the protein of interest (RuBisCO) is applied. A secondary antibody, which is conjugated to a fluorescent dye and recognizes the primary antibody, is then added. The location of the fluorescence, as visualized by fluorescence microscopy, reveals the location of the target protein.

Detailed Protocol (for Chloroplast Proteins):

  • Tissue Fixation:

    • Small leaf pieces are fixed in a solution of 4% formaldehyde (B43269) in a phosphate-buffered saline (PBS) for 1-2 hours at room temperature.

  • Tissue Embedding and Sectioning:

    • The fixed tissue is dehydrated through an ethanol (B145695) series and embedded in a resin (e.g., paraffin (B1166041) or a low-melting-point wax).

    • Thin sections (e.g., 8-10 µm) are cut using a microtome and mounted on microscope slides.

  • Permeabilization and Blocking:

    • The embedding medium is removed, and the sections are rehydrated.

    • The cell walls are partially digested with enzymes like cellulase (B1617823) and pectinase (B1165727) to allow antibody penetration.

    • The sections are treated with a permeabilization buffer (e.g., PBS with 0.2% Triton X-100) for 10 minutes.

    • Non-specific antibody binding is blocked by incubating the sections in a blocking solution (e.g., PBS with 5% bovine serum albumin) for 1 hour.

  • Antibody Incubation:

    • The sections are incubated with a primary antibody specific for RuBisCO (diluted in blocking buffer) overnight at 4°C.

    • The sections are washed several times with PBS.

    • The sections are then incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to FITC) for 1-2 hours at room temperature in the dark.

  • Microscopy:

    • The sections are washed again, mounted with an anti-fade mounting medium, and observed under a fluorescence or confocal microscope. The pattern of fluorescence will indicate the subcellular localization of RuBisCO.

Chloroplast Isolation and Sub-fractionation for Metabolite Analysis

This protocol allows for the enrichment of chloroplasts and their components to determine the subcellular distribution of metabolites like XuBP.

Principle: Plant tissue is gently homogenized to break the cell walls while keeping the chloroplasts intact. The chloroplasts are then isolated from other cellular components by differential and density gradient centrifugation. The isolated chloroplasts can be further fractionated into their sub-compartments (stroma, thylakoids, and envelope).

Detailed Protocol:

  • Chloroplast Isolation:

    • Harvest fresh leaf tissue and homogenize it in a cold isolation buffer (e.g., containing sorbitol, HEPES, EDTA, and MgCl2).

    • Filter the homogenate through layers of cheesecloth or nylon mesh to remove large debris.

    • Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for a short time (e.g., 2 minutes) to pellet the chloroplasts.

    • Resuspend the crude chloroplast pellet and purify it further on a Percoll or sucrose (B13894) density gradient. Intact chloroplasts will form a band at a specific density.

  • Chloroplast Sub-fractionation:

    • Lyse the purified intact chloroplasts by osmotic shock (resuspending them in a hypotonic buffer).

    • Separate the soluble stromal fraction from the membrane fractions (thylakoids and envelope) by centrifugation at a higher speed (e.g., 10,000 x g). The supernatant will contain the stromal proteins and metabolites.

    • The pellet containing the membranes can be further fractionated on a sucrose density gradient to separate the thylakoids from the inner and outer envelope membranes.

  • Metabolite Extraction and Analysis:

    • Metabolites are extracted from each fraction using a method similar to that described in section 3.1.1.

    • The concentration of XuBP in each fraction is then determined by HPAEC-PAD.

Signaling and Metabolic Pathways

This compound is a key player in a "metabolite damage-repair" pathway that regulates the activity of the Calvin-Benson Cycle.

Metabolic_Pathway cluster_Calvin_Cycle Calvin-Benson Cycle cluster_Repair_Pathway Damage-Repair Pathway RuBP Ribulose-1,5-Bisphosphate (RuBP) RuBisCO RuBisCO RuBP->RuBisCO Substrate PGA 3-Phosphoglycerate (3-PGA) RuBisCO->PGA Carboxylation XuBP This compound (XuBP) RuBisCO->XuBP Side Reaction (Epimerization) XuBP->RuBisCO Inhibition CbbY CbbY Phosphatase XuBP->CbbY Substrate Xu5P Xylulose-5-Phosphate (Xu5P) CbbY->Xu5P Dephosphorylation Calvin_Cycle_Intermediates Re-entry into Calvin Cycle Xu5P->Calvin_Cycle_Intermediates

Caption: Metabolic pathway of this compound formation and detoxification.

This pathway begins with the primary reaction of the Calvin-Benson Cycle where RuBisCO carboxylates RuBP to form two molecules of 3-phosphoglycerate. However, RuBisCO can also catalyze a side reaction, an epimerization of RuBP, to produce XuBP. XuBP acts as a potent inhibitor of RuBisCO, binding to its active sites and halting carbon fixation. To counteract this, a "damage-repair" system exists. In organisms like Arabidopsis thaliana, a phosphatase known as CbbY specifically dephosphorylates XuBP, converting it to Xylulose-5-phosphate. Xylulose-5-phosphate is a regular intermediate of the Calvin-Benson Cycle and can be readily re-integrated into the cycle, thus salvaging the carbon and relieving the inhibition of RuBisCO.

Experimental_Workflow cluster_Quantification Quantification of XuBP cluster_Localization Localization of XuBP (via RuBisCO) start_quant Plant Tissue Homogenization extract_quant Metabolite Extraction (Perchloric Acid) start_quant->extract_quant hpaec_pad HPAEC-PAD Analysis extract_quant->hpaec_pad quant_result XuBP Concentration hpaec_pad->quant_result start_loc Tissue Fixation & Sectioning immuno Immunofluorescence Staining (Anti-RuBisCO Antibody) start_loc->immuno microscopy Fluorescence Microscopy immuno->microscopy loc_result Subcellular Localization of RuBisCO microscopy->loc_result

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This compound is a critical, yet often overlooked, regulator of carbon fixation. Its natural abundance, while not extensively quantified, is sufficient to play a significant role in modulating RuBisCO activity. Its cellular localization is tightly coupled with that of RuBisCO, occurring within the primary sites of carbon fixation in photosynthetic organisms. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the dynamics of XuBP in various biological systems. A deeper understanding of the synthesis, degradation, and inhibitory action of XuBP will be invaluable for efforts to engineer more efficient photosynthetic pathways, ultimately contributing to advancements in agriculture and bioenergy. Future research should focus on obtaining more comprehensive quantitative data on XuBP levels in a wider range of organisms and under different environmental conditions to fully elucidate its role in metabolic regulation.

References

Methodological & Application

Application Note: Enzymatic Synthesis of Xylulose-1,5-Bisphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylulose-1,5-bisphosphate (XuBP) is a potent inhibitor of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the primary enzyme responsible for carbon fixation in photosynthesis.[1] As a "misfire" product of the RuBisCO-catalyzed reaction with Ribulose-1,5-bisphosphate (RuBP), XuBP plays a significant role in the regulation of the Calvin cycle.[2] Its ability to bind tightly to the decarbamylated form of RuBisCO makes it a valuable tool for studying the enzyme's active site and catalytic mechanism.[3][4] This application note provides a detailed protocol for the enzymatic synthesis, purification, and quantification of this compound for research and drug development applications.

Principle of Synthesis

The synthesis of this compound is achieved through a side reaction of RuBisCO with its substrate, Ribulose-1,5-bisphosphate. While RuBisCO's primary function is to carboxylate RuBP, under specific conditions, particularly at a pH below 8.0, a portion of the RuBP is converted to XuBP.[3][4] This process is enhanced during the "fallover" of RuBisCO activity, which involves the decarbamylation of the enzyme's active sites.[4][5] The newly synthesized XuBP then binds with high affinity to these decarbamylated sites.[3][4] The protocol described herein is optimized to favor the formation of XuBP and its subsequent purification.

Experimental Overview

The overall workflow for the enzymatic synthesis of XuBP involves the preparation of purified RuBisCO and its substrate RuBP, followed by the enzymatic reaction under controlled pH conditions to promote XuBP formation. The synthesized XuBP is then separated from the reaction mixture and purified using high-performance anion-exchange chromatography.

Diagram of the Enzymatic Synthesis Pathway

cluster_complex RuBP Ribulose-1,5-bisphosphate (RuBP) RuBisCO_C Carbamylated RuBisCO (Active) RuBP->RuBisCO_C Substrate Binding XuBP This compound (XuBP) RuBisCO_C->XuBP Catalysis (pH < 8.0) RuBisCO_D Decarbamylated RuBisCO (Inactive) RuBisCO_C->RuBisCO_D Decarbamylation XuBP->RuBisCO_D Complex XuBP-RuBisCO_D Complex start Start purify_rubisco Purify RuBisCO (Protocol 1) start->purify_rubisco synthesis Enzymatic Synthesis of XuBP (Protocol 2) purify_rubisco->synthesis purify_xubp Purify XuBP by HPLC (Protocol 3) synthesis->purify_xubp quantify Quantify XuBP purify_xubp->quantify end End quantify->end

References

Application Notes and Protocols for the Chemical Synthesis of Radiolabeled Xylulose-1,5-Bisphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylulose-1,5-bisphosphate (XuBP) is a potent inhibitor of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the primary enzyme responsible for carbon fixation in photosynthesis. As a close structural analog and epimer of the RuBisCO substrate, ribulose-1,5-bisphosphate (RuBP), XuBP plays a crucial role in regulating carbon metabolism. Radiolabeled XuBP is an invaluable tool for studying the kinetics and inhibition of RuBisCO, elucidating metabolic pathways, and for the screening of potential herbicides or therapeutic agents that target these processes.

These application notes provide a proposed methodology for the chemical synthesis of radiolabeled this compound, specifically [U-¹⁴C]this compound. Due to the limited availability of a direct, established chemical synthesis protocol in the literature, this document outlines a feasible chemo-enzymatic pathway, combining established organic chemistry techniques for sugar modification and phosphorylation with the use of a commercially available radiolabeled precursor.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis of [U-¹⁴C]this compound. These values are estimates based on typical yields for analogous reactions in carbohydrate chemistry.

ParameterExpected ValueNotes
Starting Material D-[U-¹⁴C]XyloseCommercially available.
Specific Activity of Starting Material 50-60 mCi/mmolTypical range for commercially available ¹⁴C-labeled sugars.
Overall Radiochemical Yield 15-25%Estimated based on a multi-step synthesis.
Final Product Specific Activity 45-55 mCi/mmolAccounting for minor isotopic dilution during synthesis.
Radiochemical Purity >95%Determined by radio-HPLC.
Chemical Purity >98%Determined by ¹H and ³¹P NMR.

Experimental Protocols

This section details a proposed multi-step protocol for the synthesis of [U-¹⁴C]this compound.

Part 1: Synthesis of [U-¹⁴C]Xylulose from D-[U-¹⁴C]Xylose

This step involves the isomerization of the aldose (xylose) to the ketose (xylulose).

Materials:

  • D-[U-¹⁴C]Xylose

  • Pyridine (anhydrous)

  • Acetic anhydride (B1165640)

  • Molybdenum (VI) oxide

  • Dowex 50W-X8 resin (H⁺ form)

  • Ethyl acetate

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • Protection of Hydroxyl Groups: To a solution of D-[U-¹⁴C]Xylose in anhydrous pyridine, add acetic anhydride dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours.

  • Isomerization: The protected [U-¹⁴C]xylose is isomerized to the corresponding protected [U-¹⁴C]xylulose using a molybdenum (VI) oxide catalyst in a suitable organic solvent. The reaction is heated under reflux and monitored by TLC.

  • Deprotection: The resulting protected [U-¹⁴C]xylulose is deprotected by acid-catalyzed hydrolysis using Dowex 50W-X8 resin in methanol/water.

  • Purification: The crude [U-¹⁴C]Xylulose is purified by column chromatography on silica (B1680970) gel.

Part 2: Bisphosphorylation of [U-¹⁴C]Xylulose

This step involves the phosphorylation of the C1 and C5 hydroxyl groups of [U-¹⁴C]Xylulose.

Materials:

Procedure:

  • Phosphitylation: In an inert atmosphere, a solution of [U-¹⁴C]Xylulose in anhydrous acetonitrile is treated with phosphorous acid and triethylamine. The mixture is cooled to 0°C, and phosphorus trichloride is added dropwise. The reaction is stirred at room temperature for 4-6 hours.

  • Oxidation: The resulting phosphite (B83602) intermediate is oxidized to the phosphate (B84403) by the addition of an oxidizing agent, such as iodine in the presence of water.

  • Hydrolysis and Purification: The reaction is quenched, and the crude [U-¹⁴C]this compound is purified by anion-exchange chromatography followed by HPLC.

Mandatory Visualization

Proposed Signaling Pathway for Synthesis

Chemical_Synthesis_of_Radiolabeled_Xylulose_1_5_Bisphosphate Start D-[U-¹⁴C]Xylose ProtectedXylose Protected [U-¹⁴C]Xylose Start->ProtectedXylose Acetylation ProtectedXylulose Protected [U-¹⁴C]Xylulose ProtectedXylose->ProtectedXylulose Isomerization (Mo(VI) oxide) Xylulose [U-¹⁴C]Xylulose ProtectedXylulose->Xylulose Deprotection (Acid Hydrolysis) XyluloseBisphosphate [U-¹⁴C]this compound Xylulose->XyluloseBisphosphate Bisphosphorylation (PCl₃, H₃PO₃) Purification Purification (HPLC) XyluloseBisphosphate->Purification FinalProduct Radiolabeled XuBP Purification->FinalProduct

Caption: Proposed workflow for the chemical synthesis of radiolabeled this compound.

Logical Relationship of Key Components

Logical_Relationship cluster_precursor Precursor cluster_intermediate Key Intermediate cluster_final_product Final Product cluster_application Applications D_Xylose D-[U-¹⁴C]Xylose Xylulose [U-¹⁴C]Xylulose D_Xylose->Xylulose Isomerization XuBP [U-¹⁴C]this compound Xylulose->XuBP Bisphosphorylation RuBisCO_studies RuBisCO Inhibition Studies XuBP->RuBisCO_studies Metabolic_tracing Metabolic Pathway Tracing XuBP->Metabolic_tracing Drug_screening Herbicide/Drug Screening XuBP->Drug_screening

Caption: Relationship between starting material, key intermediate, final product, and applications.

Application Note: High-Resolution Purification of Xylulose-1,5-Bisphosphate by Anion-Exchange HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Xylulose-1,5-bisphosphate (XuBP) is a potent inhibitor of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) and a critical metabolite in the study of photosynthetic carbon fixation.[1] Obtaining high-purity XuBP is essential for accurate enzymatic assays, structural studies, and inhibitor screening. This document details a robust method for the purification of XuBP from enzymatic synthesis reactions or crude extracts using High-Performance Liquid Chromatography (HPLC) based on strong anion-exchange chromatography. The protocol provides a high degree of purity and resolution from common contaminants such as monophosphorylated sugars and nucleotides.

Principle of Separation

The purification strategy leverages the strong anionic character of this compound at neutral to alkaline pH. Due to its two phosphate (B84403) groups, XuBP carries a significant negative charge, allowing it to bind strongly to a quaternary ammonium-functionalized anion-exchange stationary phase.[2] A gradient elution, typically with an increasing concentration of a salt buffer, is used to sequentially elute compounds based on their charge density. Monophosphorylated sugars and other singly charged species elute first, followed by the doubly charged bisphosphate compounds, resulting in effective separation.[3] Detection can be achieved through various methods, including Pulsed Amperometric Detection (PAD) for high-sensitivity analysis of underivatized sugars, Evaporative Light Scattering (ELSD), or Mass Spectrometry (LC-MS/MS).[3][4][5][6][7]

Experimental Workflow

The overall process for the purification of this compound is outlined below, from initial sample preparation to the final, purified product.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Processing crude Crude XuBP Sample (e.g., Enzymatic Reaction) quench Quench Reaction (e.g., Acidification) crude->quench neutralize Neutralization & Centrifugation quench->neutralize filter 0.22 µm Filtration neutralize->filter inject Inject Sample onto Anion-Exchange Column filter->inject gradient Gradient Elution (Increasing Salt Conc.) inject->gradient detect Online Detection (PAD, ELSD, or MS) gradient->detect collect Collect Fractions Containing XuBP detect->collect purity Purity Analysis of Fractions (Analytical HPLC / MS) collect->purity pool Pool High-Purity Fractions purity->pool desalt Buffer Exchange / Desalting pool->desalt lyophilize Lyophilization desalt->lyophilize final Pure XuBP (>95%) lyophilize->final

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

This protocol is a representative method synthesized from established procedures for separating sugar bisphosphates via anion-exchange HPLC.[2][3][4][8]

Materials and Equipment
  • HPLC System: A biocompatible HPLC or FPLC system equipped with a gradient pump, autosampler/manual injector, and a suitable detector (e.g., PAD, ELSD, or MS).

  • Anion-Exchange Column: A strong anion-exchange (SAX) column, such as a Dionex CarboPac™ series or equivalent quaternary ammonium (B1175870) functionalized column.[2] (e.g., 4.6 x 150 mm for analytical scale, larger for preparative).

  • Reagents:

    • Mobile Phase A: Deionized water (18.2 MΩ·cm).

    • Mobile Phase B: 1.0 M Triethylammonium Bicarbonate (TEAB) or Ammonium Formate, pH ~7.5.

    • Sample filtration units: 0.22 µm syringe filters (low protein binding).

  • Sample: Crude XuBP, typically from an enzymatic synthesis reaction containing RuBisCO.

Sample Preparation
  • Quench Reaction: Stop the enzymatic synthesis of XuBP by acidifying the reaction mixture (e.g., with perchloric acid) to precipitate the enzyme (RuBisCO).

  • Centrifugation: Pellet the precipitated protein by centrifugation (e.g., 14,000 x g for 10 minutes at 4°C).

  • Neutralization: Carefully transfer the supernatant to a new tube and neutralize with a base (e.g., KOH).

  • Remove Precipitate: Centrifuge again to remove any precipitate (e.g., KClO₄).

  • Filtration: Filter the final supernatant through a 0.22 µm syringe filter prior to HPLC injection to remove any remaining particulates.

HPLC Method
  • Column Equilibration: Equilibrate the anion-exchange column with 100% Mobile Phase A for at least 10 column volumes or until the baseline is stable.

  • Injection: Inject the prepared sample onto the column. The loading amount will depend on the column dimensions and should be optimized.

  • Elution and Gradient: Elute the bound compounds using a linear gradient of Mobile Phase B.

    • Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).

    • Gradient Program:

      • 0-5 min: 0% B (Isocratic wash)

      • 5-35 min: 0% to 50% B (Linear gradient)

      • 35-40 min: 50% to 100% B (Linear gradient, column stripping)

      • 40-45 min: 100% B (Hold)

      • 45-50 min: 100% to 0% B (Return to initial conditions)

      • 50-60 min: 0% B (Re-equilibration)

  • Fraction Collection: Collect fractions (e.g., 1.0 mL) throughout the gradient elution, particularly during the expected elution time for bisphosphorylated sugars.

Post-Purification Processing
  • Purity Assessment: Analyze a small aliquot from each collected fraction using an analytical HPLC method or mass spectrometry to identify the fractions containing pure XuBP.

  • Pooling: Pool the fractions that meet the desired purity level (e.g., >95%).

  • Desalting: Remove the high concentration of salt (e.g., TEAB) from the pooled fractions. This can be achieved by repeated lyophilization (for volatile buffers like TEAB) or through buffer exchange using size-exclusion chromatography.

  • Lyophilization: Freeze-dry the desalted, pure XuBP solution to obtain a stable powder. Store at -80°C.

Performance Characteristics

The following table summarizes the typical performance characteristics expected from the anion-exchange HPLC purification of sugar bisphosphates.

ParameterTypical Value / RangeNotes
Purity Achieved >95%Purity is dependent on the resolution from closely eluting species. Assessed by analytical HPLC or MS.
Recovery 70 - 90%Recovery can be affected by sample preparation steps and the number of post-purification handling steps.
Resolution (Rs) >1.5Resolution between XuBP and monophosphorylated sugars should be well over 1.5 for baseline separation.
Retention Bisphosphates are strongly retained and elute later than monophosphates in an anion-exchange salt gradient.[3]
Limit of Detection 10-30 ng/mL (Analytical)For analytical HPAEC-PAD methods, which demonstrates the high sensitivity of detection techniques available.[4]

Signaling Pathway and Logical Relationships

The purification of XuBP is often necessary due to its role as an inhibitor in the Calvin-Benson-Bassham (CBB) cycle, the primary pathway for carbon fixation in photosynthesis.

G cluster_cbb Calvin-Benson-Bassham Cycle cluster_inhibition Inhibitory Side Reaction RuBP Ribulose-1,5-Bisphosphate (RuBP) PGA 3-Phosphoglycerate (3-PGA) RuBP->PGA CO2 Fixation XuBP This compound (XuBP) RuBP->XuBP Epimerization (Side Reaction) Regen Regeneration Phase PGA->Regen Regen->RuBP ATP RuBisCO_inactive Inactive RuBisCO XuBP->RuBisCO_inactive Binds Tightly RuBisCO_active Active RuBisCO RuBisCO_active->PGA Catalyzes Fixation

Caption: Role of XuBP as an inhibitor of RuBisCO in the CBB cycle.

References

Application Notes and Protocols for the Quantification of Xylulose-1,5-Bisphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Xylulose-1,5-Bisphosphate (XuBP), a key sugar bisphosphate intermediate with significant roles in metabolic regulation. The following sections describe three distinct analytical methodologies: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a coupled Enzymatic Assay. Each section includes an overview of the method, a detailed experimental protocol, and a summary of expected quantitative performance.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

Application Note:

HPAE-PAD is a highly sensitive and selective method for the direct quantification of underivatized carbohydrates, including sugar bisphosphates like XuBP. The separation is achieved on a high-pH stable anion-exchange column, which allows for the retention of negatively charged sugar phosphates. Detection is accomplished using a gold electrode with a repeating sequence of potentials (a waveform) that provides for sensitive and specific detection of carbohydrates through their oxidation at the electrode surface. This method is particularly well-suited for the analysis of complex sample matrices due to its high selectivity for carbohydrates.

Experimental Protocol:

a. Sample Preparation (from Plant Tissue):

  • Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Extract the powder with 1 mL of a cold chloroform:methanol (3:7 v/v) solution.

  • Vortex the mixture vigorously for 1 minute and incubate on ice for 30 minutes, with intermittent vortexing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant, which contains the polar metabolites including XuBP.

  • Dry the supernatant under a stream of nitrogen gas.

  • Reconstitute the dried extract in 200 µL of ultrapure water for HPAE-PAD analysis.

b. Chromatographic Conditions:

  • Instrument: High-Performance Ion Chromatography System

  • Column: A high-pH anion-exchange column, such as a Dionex CarboPac™ PA20 (4 x 250 mm).

  • Mobile Phase A: Ultrapure Water

  • Mobile Phase B: 1 M Sodium Hydroxide (NaOH)

  • Mobile Phase C: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Gradient:

    Time (min) %A %B %C
    0.0 90 10 0
    10.0 90 10 0
    30.0 40 10 50
    35.0 40 10 50
    35.1 90 10 0

    | 45.0 | 90 | 10 | 0 |

c. Pulsed Amperometric Detection (PAD) Conditions:

  • Working Electrode: Gold

  • Reference Electrode: Ag/AgCl

  • Waveform (example):

    Time (s) Potential (V) Integration
    0.00 +0.1
    0.20 +0.1 Start
    0.40 +0.1 End
    0.41 -2.0
    0.42 -2.0
    0.43 +0.6
    0.44 -0.1

    | 0.50 | -0.1 | |

Quantitative Data Summary:

ParameterExpected Performance
Linearity Range0.1 - 100 µM
Limit of Detection (LOD)~10-50 pmol on column
Limit of Quantification (LOQ)~30-150 pmol on column
Precision (%RSD)< 5% (intra-day), < 10% (inter-day)
Accuracy (% Recovery)85 - 115%

Diagrams:

HPAE_PAD_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPAE-PAD Analysis Sample Plant Tissue Extraction Chloroform:Methanol Extraction Sample->Extraction DryDown Dry Down Extraction->DryDown Reconstitution Reconstitute in Water DryDown->Reconstitution Injection Inject Sample Reconstitution->Injection Separation Anion-Exchange Chromatography Injection->Separation Detection Pulsed Amperometric Detection Separation->Detection Data Data Acquisition and Quantification Detection->Data Signal LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction Cleanup Sample Cleanup Extraction->Cleanup Injection UHPLC Injection Cleanup->Injection Separation HILIC Separation Injection->Separation Ionization ESI (-) Separation->Ionization MS1 Q1: Precursor Ion Selection (m/z 309.0) Ionization->MS1 Fragmentation Q2: Collision-Induced Dissociation MS1->Fragmentation MS2 Q3: Product Ion Selection (m/z 97.0) Fragmentation->MS2 Detector Detection MS2->Detector Data Data Acquisition and Quantification Detector->Data Signal Enzymatic_Assay_Pathway XuBP This compound (XuBP) Phosphatase Acid Phosphatase XuBP->Phosphatase Xu5P Xylulose-5-Phosphate (Xu5P) XuBP->Xu5P Pi Phosphatase->Xu5P Transketolase Transketolase Xu5P->Transketolase G3P Glyceraldehyde-3-Phosphate Xu5P->G3P Transketolase->G3P TIM Triosephosphate Isomerase G3P->TIM DHAP Dihydroxyacetone Phosphate G3P->DHAP TIM->DHAP GPDH Glycerophosphate Dehydrogenase DHAP->GPDH GlycerolP Glycerol-3-Phosphate DHAP->GlycerolP GPDH->GlycerolP NAD NAD+ GPDH->NAD NADH NADH NADH->GPDH Enzymatic_Assay_Workflow Sample Sample containing XuBP Dephosphorylation Step 1: Dephosphorylation (Acid Phosphatase) Sample->Dephosphorylation Quantification Step 2: Xu5P Quantification (Enzyme-Coupled Assay) Dephosphorylation->Quantification Measurement Measure NADH absorbance decrease at 340 nm Quantification->Measurement

Application Notes and Protocols for the Determination of Xylulose-1,5-Bisphosphate Phosphatase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for a robust and sensitive colorimetric assay to determine the activity of Xylulose-1,5-bisphosphate (XuBP) phosphatase. XuBP is a potent inhibitor of the carbon-fixing enzyme RuBisCO, and its removal by specific phosphatases is crucial for maintaining photosynthetic efficiency.[1] This assay is based on the quantification of inorganic phosphate (B84403) (Pi) released from the enzymatic dephosphorylation of XuBP, using the Malachite Green Phosphate Assay.[2][3][4] The protocols and data presentation formats provided herein are designed to be readily implemented in a research or drug discovery setting.

Introduction

In the realm of photosynthetic carbon fixation, the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) is central. However, RuBisCO can erroneously react with oxygen instead of carbon dioxide, a process known as photorespiration, which leads to the formation of inhibitory byproducts.[5][6] One such inhibitor is this compound (XuBP), which is synthesized from Ribulose-1,5-bisphosphate (RuBP) at the catalytic sites of RuBisCO.[7][8] To mitigate the detrimental effects of XuBP, organisms have evolved specific phosphatases that catalyze the dephosphorylation of XuBP to the non-inhibitory Xylulose-5-phosphate (Xu5P), thus repairing this metabolic damage.[1]

The development of a reliable assay for XuBP phosphatase activity is essential for characterizing these enzymes, screening for potential inhibitors or activators, and understanding their role in metabolic regulation. This application note describes a continuous spectrophotometric assay that quantifies the inorganic phosphate released from the enzymatic reaction.

Principle of the Assay

The activity of this compound phosphatase is determined by measuring the rate of inorganic phosphate (Pi) production from the hydrolysis of XuBP. The reaction is as follows:

This compound + H₂O → Xylulose-5-phosphate + Pi

The released inorganic phosphate is then quantified using a Malachite Green-based colorimetric assay.[3] In an acidic solution containing molybdate (B1676688), inorganic phosphate forms a complex with the Malachite Green dye. This results in a colored complex that can be measured spectrophotometrically at a wavelength of 600-660 nm.[3][9] The amount of color produced is directly proportional to the concentration of inorganic phosphate, and thus to the activity of the XuBP phosphatase.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological context of XuBP metabolism and the general workflow for the enzyme assay.

photorespiration_pathway cluster_calvin_cycle Calvin Cycle RuBP Ribulose-1,5-bisphosphate (RuBP) RuBisCO RuBisCO RuBP->RuBisCO PGA 3-Phosphoglycerate (3-PGA) PGA->RuBP Regeneration RuBisCO->PGA Carboxylation XuBP This compound (XuBP) RuBisCO->XuBP Oxygenation/ Side Reaction XuBP_Phosphatase This compound Phosphatase XuBP->XuBP_Phosphatase Xu5P Xylulose-5-phosphate (Xu5P) XuBP_Phosphatase->Xu5P Pi Inorganic Phosphate (Pi) XuBP_Phosphatase->Pi Xu5P->RuBP Enters Pentose Phosphate Pathway

Caption: Metabolic context of XuBP formation and detoxification.

experimental_workflow start Start reagent_prep Prepare Reagents: - Assay Buffer - XuBP Substrate - Enzyme Solution - Malachite Green Reagents start->reagent_prep phosphate_std Prepare Phosphate Standard Curve reagent_prep->phosphate_std reaction_setup Set up Enzyme Reactions: - Samples - Controls (no enzyme, no substrate) reagent_prep->reaction_setup measure_abs Measure Absorbance at 620 nm phosphate_std->measure_abs Standard Curve Measurement incubation Incubate at Optimal Temperature and Time reaction_setup->incubation stop_reaction Stop Reaction (optional, depending on assay type) incubation->stop_reaction malachite_green Add Malachite Green Reagents A and B stop_reaction->malachite_green color_development Incubate for Color Development malachite_green->color_development color_development->measure_abs data_analysis Data Analysis: - Calculate Pi concentration - Determine Enzyme Activity measure_abs->data_analysis end End data_analysis->end

Caption: General workflow for the XuBP phosphatase assay.

Experimental Protocols

  • Enzyme: Purified or partially purified this compound phosphatase.

  • Substrate: this compound (XuBP). Note: XuBP is not readily commercially available and typically requires enzymatic synthesis from Ribulose-1,5-bisphosphate (RuBP) using RuBisCO.[7][8]

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT. Note: The optimal pH and buffer composition should be determined empirically for the specific enzyme.

  • Phosphate Standard: 10 mM Phosphate Standard solution (e.g., KH₂PO₄).

  • Malachite Green Reagent A: Dissolve 0.4375 g of Malachite Green oxalate (B1200264) in 25 ml of 3 M H₂SO₄.[2]

  • Malachite Green Reagent B: 25 ml of 7.5% (w/v) ammonium (B1175870) molybdate solution.[4] Note: Some commercial kits provide pre-made reagents.

  • Microplate Reader: Capable of measuring absorbance at ~620 nm.

  • 96-well clear flat-bottom microplates.

  • Prepare a 1 mM working stock of the Phosphate Standard by diluting the 10 mM stock 1:10 with deionized water.

  • Prepare a series of phosphate standards by serially diluting the 1 mM working stock in Assay Buffer, as shown in Table 1.

  • Equilibrate the Assay Buffer and enzyme solution to the desired reaction temperature (e.g., 30°C).

  • In a 96-well plate, set up the reactions as described in Table 2. It is recommended to perform all reactions in triplicate.

  • Initiate the reaction by adding the enzyme solution to the wells containing the substrate.

  • Incubate the plate at the optimal temperature for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction by adding a stopping agent (e.g., 10 µL of 0.5 M EDTA) or proceed directly to the phosphate detection step if performing a continuous assay.

  • To each well of the enzyme reaction plate, add 10 µL of Malachite Green Reagent A. Mix gently and incubate for 10 minutes at room temperature.[2][4]

  • Add 10 µL of Malachite Green Reagent B to each well. Mix and incubate for 20 minutes at room temperature to allow for color development.[2][4]

  • Measure the absorbance of each well at 620 nm using a microplate reader.

  • Phosphate Standard Curve: Subtract the average absorbance of the blank (0 µM phosphate) from the absorbance values of all other standards. Plot the corrected absorbance values against the corresponding phosphate concentrations (µM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.

  • Enzyme Activity:

    • Subtract the average absorbance of the "No Enzyme" control from the absorbance values of the experimental samples.

    • Use the equation from the standard curve to calculate the concentration of phosphate (Pi) produced in each well.

    • Calculate the enzyme activity using the following formula: Activity (µmol/min/mg) = ( [Pi] (µM) * Reaction Volume (L) ) / ( Incubation Time (min) * Enzyme Amount (mg) )

Data Presentation

Quantitative data should be organized into clear tables for easy interpretation and comparison.

Table 1: Preparation of Phosphate Standards

StandardVolume of 1 mM Phosphate Stock (µL)Volume of Assay Buffer (µL)Final Phosphate Concentration (µM)
S1100900100
S25095050
S32597525
S412.5987.512.5
S56.25993.756.25
S6010000 (Blank)

Table 2: Enzyme Reaction Setup (per well)

ComponentSampleNo Enzyme ControlNo Substrate Control
Assay BufferX µLX µLX µL
XuBP Substrate (e.g., 10x stock)5 µL5 µL0 µL
Deionized Water0 µL5 µL5 µL
Enzyme Solution5 µL0 µL5 µL
Total Volume 50 µL 50 µL 50 µL

Table 3: Example Enzyme Kinetics Data

[XuBP] (µM)Initial Velocity (µM Pi/min) - Replicate 1Initial Velocity (µM Pi/min) - Replicate 2Initial Velocity (µM Pi/min) - Replicate 3Average Velocity (µM Pi/min)Std. Deviation
00.000.000.000.000.00
101.251.301.221.260.04
202.102.152.052.100.05
503.503.603.453.520.08
1004.504.554.484.510.04
2005.105.205.055.120.08

Logical Relationships in Enzyme Kinetics

The relationship between substrate concentration and reaction velocity can be visualized to understand the enzyme's kinetic properties, such as Vmax and Km.

michaelis_menten sub_conc Substrate Concentration [S] es_complex Enzyme-Substrate Complex [ES] sub_conc->es_complex k1 km Michaelis Constant (Km) sub_conc->km determines proximity to Vmax enzyme Enzyme [E] enzyme->es_complex es_complex->sub_conc k-1 product Product Formation [P] es_complex->product k2 (kcat) velocity Reaction Velocity (v) product->velocity vmax Maximum Velocity (Vmax) velocity->vmax approaches km->velocity [S] at 1/2 Vmax

Caption: Michaelis-Menten kinetics relationship.

Troubleshooting

IssuePossible CauseSolution
High background in "No Enzyme" control Phosphate contamination in reagents or substrate preparation.Use high-purity water and reagents. Test each component for phosphate contamination.
Spontaneous hydrolysis of the substrate.Perform the assay at a lower temperature or for a shorter duration. Ensure the pH of the buffer is optimal for substrate stability.
Low or no enzyme activity Inactive enzyme.Verify enzyme integrity via SDS-PAGE. Ensure proper storage conditions.
Sub-optimal assay conditions.Perform a matrix of experiments to optimize pH, temperature, and cofactor concentrations (e.g., Mg²⁺).
Inhibitors present in the enzyme preparation.Further purify the enzyme.
Non-linear standard curve Pipetting errors.Use calibrated pipettes and proper technique.
Reagent instability.Prepare fresh Malachite Green reagents daily.
Absorbance out of linear range of the spectrophotometer.Dilute samples or use a lower concentration range for the standard curve.

References

Application Notes and Protocols for Xylulose-1,5-Bisphosphate in RuBisCO Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) is the central enzyme in photosynthetic carbon fixation, responsible for converting atmospheric CO2 into organic compounds.[1] However, its catalytic inefficiency and competing oxygenase activity limit photosynthetic productivity.[2] RuBisCO's activity is tightly regulated, in part by various inhibitory sugar phosphates. Among these is Xylulose-1,5-bisphosphate (XuBP), a stereoisomer of the substrate Ribulose-1,5-bisphosphate (RuBP), which is formed as a "misfire" product of RuBisCO's own catalytic activity.[1] XuBP is a potent inhibitor that binds preferentially to the decarbamylated (inactive) form of RuBisCO, playing a significant role in the regulation of carbon fixation, especially under certain environmental conditions like heat stress.[2][3]

These application notes provide detailed protocols for the purification of RuBisCO, the enzymatic synthesis of XuBP, and the characterization of its inhibitory effects on RuBisCO activity. These methodologies are essential for researchers studying RuBisCO kinetics, developing strategies to improve photosynthetic efficiency, and for screening potential drug candidates that may target RuBisCO or related metabolic pathways.

Data Presentation: Quantitative Analysis of XuBP Inhibition

The inhibitory effect of XuBP on RuBisCO is pH-dependent, with tighter binding observed at lower pH values. This is attributed to the stabilization of the decarbamylated state of the enzyme at acidic pH. The dissociation constant (Kd), a measure of the affinity of XuBP for RuBisCO, illustrates this relationship.

pHApparent Dissociation Constant (Kd) for XuBP (µM)Reference
7.00.03[3]
7.50.03[3]
8.00.35[3]
8.52.0[3]

Experimental Protocols

Protocol 1: Purification of RuBisCO from Spinach

This protocol describes a general method for the purification of RuBisCO from spinach leaves, a common source for the enzyme.

Materials:

  • Fresh spinach leaves

  • Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM EDTA, 10 mM NaHCO₃, 5 mM DTT, 1 mM PMSF, and 2% (w/v) PVPP

  • Ammonium (B1175870) Sulfate (B86663)

  • Dialysis Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM EDTA, 10 mM NaHCO₃

  • Anion-exchange chromatography column (e.g., Q-Sepharose)

  • Elution Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM EDTA, 10 mM NaHCO₃

  • Elution Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM EDTA, 10 mM NaHCO₃, 1 M NaCl

  • Spectrophotometer and protein assay reagents (e.g., Bradford)

Procedure:

  • Extraction: Homogenize fresh spinach leaves in ice-cold extraction buffer. Filter the homogenate through cheesecloth and centrifuge to pellet cellular debris.

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 40-60% saturation. Stir on ice for 30 minutes and then centrifuge to collect the precipitated protein.

  • Dialysis: Resuspend the pellet in a minimal volume of dialysis buffer and dialyze overnight against the same buffer to remove excess ammonium sulfate.

  • Anion-Exchange Chromatography: Load the dialyzed sample onto a pre-equilibrated anion-exchange column. Wash the column with Elution Buffer A until the absorbance at 280 nm returns to baseline.

  • Elution: Elute the bound proteins with a linear gradient of 0-100% Elution Buffer B. RuBisCO typically elutes at approximately 0.3-0.5 M NaCl.

  • Purity and Concentration: Collect fractions and analyze for RuBisCO purity using SDS-PAGE. Pool the purest fractions and determine the protein concentration using a standard protein assay.

Protocol 2: Enzymatic Synthesis and Purification of this compound (XuBP)

This protocol utilizes the "misfire" catalytic activity of RuBisCO at a lower pH to synthesize XuBP from RuBP.[3]

Materials:

  • Purified RuBisCO (from Protocol 1)

  • Ribulose-1,5-bisphosphate (RuBP)

  • Synthesis Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM NaHCO₃

  • Quenching Solution: Perchloric acid (final concentration 0.6 M)

  • Neutralization Solution: 5 M K₂CO₃

  • High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column

Procedure:

  • Activation of RuBisCO: Incubate the purified RuBisCO in the synthesis buffer for 30 minutes at 25°C to ensure carbamylation.

  • Synthesis Reaction: Add RuBP to the activated RuBisCO solution to a final concentration of 1-5 mM. Incubate the reaction at 25°C. The reaction time can be optimized, but a starting point of 1-2 hours is recommended.

  • Quenching the Reaction: Stop the reaction by adding ice-cold perchloric acid to a final concentration of 0.6 M. This will precipitate the RuBisCO.

  • Neutralization and Removal of Protein: Centrifuge to pellet the precipitated protein. Carefully transfer the supernatant to a new tube and neutralize it by the dropwise addition of 5 M K₂CO₃ until the pH is approximately 7.0. The precipitated KClO₄ can be removed by centrifugation.

  • HPLC Purification: Purify XuBP from the neutralized supernatant using an HPLC system equipped with an anion-exchange column. A gradient of a salt buffer (e.g., triethylammonium (B8662869) bicarbonate) is typically used for elution. Monitor the eluate for sugar phosphates using a suitable detector (e.g., pulsed amperometric detection or by collecting fractions and performing enzymatic assays).

  • Quantification: The concentration of the purified XuBP can be determined using enzymatic assays or by comparison to a standard if available.

Protocol 3: Spectrophotometric Assay for RuBisCO Inhibition by XuBP

This assay measures the rate of NADH oxidation, which is coupled to the carboxylation reaction of RuBisCO.

Materials:

  • Purified RuBisCO

  • Purified XuBP

  • Assay Buffer: 100 mM Bicine-NaOH (pH 8.2), 20 mM MgCl₂, 10 mM NaHCO₃

  • Coupling Enzymes: 3-phosphoglycerate (B1209933) kinase and glyceraldehyde-3-phosphate dehydrogenase

  • Substrates: ATP, NADH, and Ribulose-1,5-bisphosphate (RuBP)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Assay Mixture Preparation: In a cuvette, prepare the assay mixture containing the assay buffer, ATP, NADH, and the coupling enzymes.

  • RuBisCO Activation: Pre-incubate the purified RuBisCO in the assay buffer for 30 minutes at 25°C to ensure full carbamylation.

  • Inhibition Incubation: To test for inhibition, add varying concentrations of XuBP to the activated RuBisCO and incubate for a defined period (e.g., 15-30 minutes). A control with no XuBP should be run in parallel.

  • Initiation of Reaction: Initiate the reaction by adding RuBP to the cuvette.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The initial rate of the reaction is proportional to the RuBisCO activity.

  • Data Analysis: Calculate the percentage of inhibition for each XuBP concentration relative to the control. This data can be used to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition).

Protocol 4: Isothermal Titration Calorimetry (ITC) for XuBP Binding to RuBisCO

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[4]

Materials:

  • Purified RuBisCO (decarbamylated)

  • Purified XuBP

  • ITC Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EDTA. Note: To study binding to the decarbamylated form, NaHCO₃ is omitted.

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation: Dialyze both the RuBisCO and XuBP solutions extensively against the ITC buffer to minimize heat of dilution effects. The RuBisCO should be decarbamylated by omitting CO₂ from the dialysis buffer.

  • Concentrations: The concentration of RuBisCO in the sample cell should be in the range of 10-50 µM, and the concentration of XuBP in the syringe should be 10-20 times higher than the RuBisCO concentration.

  • Instrument Setup: Thoroughly clean the ITC sample cell and syringe. Equilibrate the instrument to the desired experimental temperature (e.g., 25°C).

  • Titration: Load the RuBisCO solution into the sample cell and the XuBP solution into the injection syringe. Perform a series of small injections of XuBP into the RuBisCO solution, allowing the signal to return to baseline between injections.

  • Data Analysis: The raw data (heat change per injection) is integrated and plotted against the molar ratio of XuBP to RuBisCO. This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Mandatory Visualizations

RuBisCO_Inhibition_Pathway cluster_0 RuBisCO Catalytic Cycle cluster_1 Inhibitory 'Misfire' Pathway RuBP Ribulose-1,5-bisphosphate (RuBP) Carbamylated_RuBisCO Carbamylated RuBisCO (Active) Enediol_Intermediate Enediol Intermediate Carbamylated_RuBisCO->Enediol_Intermediate + RuBP Decarbamylated_RuBisCO Decarbamylated RuBisCO (Inactive) Carbamylated_RuBisCO->Decarbamylated_RuBisCO Loss of CO2/Mg2+ Carboxylation Carboxylation (CO2) Enediol_Intermediate->Carboxylation XuBP This compound (XuBP) Enediol_Intermediate->XuBP Misprotonation PGA 2x 3-Phosphoglycerate (PGA) Carboxylation->PGA Inhibited_Complex Decarbamylated RuBisCO-XuBP Complex (Inhibited) Decarbamylated_RuBisCO->Inhibited_Complex + XuBP

Caption: The catalytic and inhibitory pathways of RuBisCO.

Experimental_Workflow cluster_0 Preparation cluster_1 Inhibition Analysis cluster_2 Data Output Purify_RuBisCO 1. Purify RuBisCO from Spinach Synthesize_XuBP 2. Enzymatically Synthesize and Purify XuBP Purify_RuBisCO->Synthesize_XuBP Activity_Assay 3a. Spectrophotometric Inhibition Assay Synthesize_XuBP->Activity_Assay Binding_Assay 3b. Isothermal Titration Calorimetry (ITC) Synthesize_XuBP->Binding_Assay IC50 IC50 Value Activity_Assay->IC50 Kinetics Kd, ΔH, Stoichiometry Binding_Assay->Kinetics

Caption: Workflow for studying RuBisCO inhibition by XuBP.

References

Application Notes and Protocols for Xylulose-1,5-Bisphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylulose-1,5-bisphosphate (XuBP) is a potent inhibitor of the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the central enzyme in photosynthetic carbon fixation.[1][2] It is a stereoisomer of the RuBisCO substrate, Ribulose-1,5-bisphosphate (RuBP), and is considered a "misfire" product of the enzyme's catalytic activity, with its formation being more significant at pH levels below 8.0.[1] XuBP binds tightly to the decarbamylated active sites of RuBisCO, effectively inhibiting its function.[1] This inhibition is a critical aspect of the regulation of photosynthesis and a point of interest for researchers studying carbon metabolism and developing compounds that modulate plant growth. These application notes provide detailed guidance on the handling, storage, and experimental use of XuBP.

Handling and Storage Conditions

Proper handling and storage of this compound are crucial to maintain its integrity and ensure experimental reproducibility. As a phosphorylated sugar, XuBP is susceptible to both chemical and enzymatic degradation.

General Handling:

  • Hygroscopic: Handle in a dry environment to prevent moisture absorption.

  • Aqueous Solutions: Prepare aqueous solutions using high-purity, nuclease-free water. XuBP is highly soluble in water.

  • pH Considerations: Maintain solutions at a neutral to slightly alkaline pH (pH 7-8) to minimize acid-catalyzed hydrolysis. Phosphomonoesters are generally most labile around pH 4.

  • Contamination: Work under sterile conditions to prevent microbial contamination, which can introduce phosphatases that will degrade the compound.

Storage Recommendations:

ConditionFormTemperatureDurationNotes
Long-Term Lyophilized Powder-20°C or below> 1 yearStore in a desiccator to protect from moisture.
Aqueous Solution-80°CUp to 1 yearPrepare aliquots to avoid repeated freeze-thaw cycles. Flash-freeze in liquid nitrogen before transferring to -80°C for storage.
Short-Term Aqueous Solution-20°CUp to 1 monthSuitable for working stocks. Avoid multiple freeze-thaw cycles.
Aqueous Solution4°C< 24 hoursFor immediate experimental use.

Stability Data

Table 1: pH-Dependent Dissociation Constant (Kd) of this compound from Decarbamylated RuBisCO

pHMgCl₂ Concentration (mM)KHCO₃ Concentration (mM)Apparent Dissociation Constant (Kd) (µM)Reference
7.010100.03[1]
7.510100.03[1]
8.010100.35[1]
8.510102.0[1]

This data indicates that XuBP binds more tightly to decarbamylated RuBisCO at lower pH values.

Experimental Protocols

Protocol 1: Enzymatic Synthesis and Purification of this compound

This protocol is adapted from the understanding that XuBP is a side-product of the RuBisCO-catalyzed reaction with RuBP, especially at a lower pH.

Materials:

  • Purified RuBisCO

  • Ribulose-1,5-bisphosphate (RuBP)

  • Activation Buffer: 100 mM Bicine-NaOH (pH 7.8), 20 mM MgCl₂, 10 mM NaHCO₃

  • Reaction Buffer: 100 mM MES-NaOH (pH 7.0), 20 mM MgCl₂

  • Quenching Solution: Perchloric acid, 2 M

  • Neutralization Solution: Potassium carbonate, 2 M

  • High-Performance Liquid Chromatography (HPLC) system with a strong anion exchange column

Methodology:

  • Activate RuBisCO: Incubate purified RuBisCO in Activation Buffer for 30 minutes at 25°C to ensure the enzyme is in its active, carbamylated state.

  • Initiate the Reaction: Add the activated RuBisCO to the Reaction Buffer containing a saturating concentration of RuBP (e.g., 5 mM). The lower pH of the reaction buffer will favor the formation of XuBP.

  • Incubation: Allow the reaction to proceed for 1-2 hours at 25°C.

  • Stop the Reaction: Quench the reaction by adding an equal volume of cold 2 M perchloric acid. This will precipitate the RuBisCO and stop the enzymatic reaction.

  • Neutralization and Protein Removal: Centrifuge the mixture to pellet the precipitated protein. Carefully transfer the supernatant to a new tube and neutralize it by the dropwise addition of 2 M potassium carbonate. The potassium perchlorate (B79767) precipitate can be removed by centrifugation.

  • HPLC Purification: Purify XuBP from the neutralized supernatant using a strong anion exchange HPLC column. Monitor the elution profile with a suitable detector (e.g., pulsed amperometric detection). Collect the fractions corresponding to XuBP.

  • Desalting and Lyophilization: Desalt the purified XuBP fractions using a suitable method, such as size-exclusion chromatography or dialysis. Lyophilize the desalted solution to obtain purified XuBP as a powder.

Protocol 2: RuBisCO Inhibition Assay using this compound

This protocol outlines a method to determine the inhibitory effect of XuBP on RuBisCO activity using a ¹⁴CO₂ fixation assay.

Materials:

  • Purified RuBisCO

  • This compound (XuBP) stock solution

  • Ribulose-1,5-bisphosphate (RuBP) stock solution

  • Activation Buffer: 100 mM Bicine-NaOH (pH 8.2), 20 mM MgCl₂, 10 mM NaHCO₃

  • Assay Buffer: 100 mM Bicine-NaOH (pH 8.2), 20 mM MgCl₂

  • Radioactive Label: NaH¹⁴CO₃ (specific activity of ~50 mCi/mmol)

  • Quenching Solution: Formic acid, 10 M

  • Scintillation cocktail

Methodology:

  • Prepare Reagents: Prepare a range of dilutions of the XuBP stock solution in the Assay Buffer.

  • Activate RuBisCO: Incubate the purified RuBisCO in Activation Buffer for at least 30 minutes at 25°C.

  • Pre-incubation with Inhibitor: In a microcentrifuge tube, combine the activated RuBisCO with varying concentrations of XuBP. Include a control with no XuBP. Incubate for 30 minutes at 25°C to allow for tight binding of the inhibitor.

  • Prepare Reaction Mix: In a separate set of tubes, prepare the reaction mix containing Assay Buffer, RuBP (e.g., 0.5 mM), and NaH¹⁴CO₃ (to a final specific activity of ~1 mCi/mmol).

  • Initiate the Assay: Start the reaction by adding the RuBisCO-XuBP mixture to the reaction mix. The final volume should be consistent across all assays (e.g., 100 µL).

  • Incubation: Incubate the reaction at 25°C for a defined period (e.g., 60 seconds), ensuring the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by adding 100 µL of 10 M formic acid. This will acidify the solution and drive off any unreacted ¹⁴CO₂.

  • Scintillation Counting: Dry the samples in a heating block or oven. Resuspend the dried material in water and add a scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of CO₂ fixation for each XuBP concentration. Plot the percentage of inhibition against the XuBP concentration to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

RuBisCO Regulation by this compound

The formation and removal of XuBP is an integral part of the regulation of RuBisCO activity within the chloroplast. XuBP acts as a potent inhibitor by binding to the decarbamylated active sites of RuBisCO, preventing its activation and subsequent catalysis. The enzyme RuBisCO activase plays a crucial role in removing XuBP from the active site, thereby allowing RuBisCO to be reactivated. The released XuBP is then dephosphorylated to the non-inhibitory Xylulose-5-phosphate by the enzyme XuBP phosphatase.

RuBisCO_Regulation RuBisCO Regulation by this compound RuBP Ribulose-1,5-Bisphosphate (RuBP) RuBisCO_active Active RuBisCO (Carbamylated) RuBP->RuBisCO_active Substrate XuBP This compound (XuBP) RuBisCO_active->XuBP Misfire Reaction (low pH) Calvin_Cycle Calvin Cycle RuBisCO_active->Calvin_Cycle Carboxylation RuBisCO_inactive Inactive RuBisCO (Decarbamylated) RuBisCO_Activase RuBisCO Activase RuBisCO_inactive->RuBisCO_Activase Removal of XuBP XuBP->RuBisCO_inactive Inhibition XuBP_Phosphatase XuBP Phosphatase XuBP->XuBP_Phosphatase Hydrolysis X5P Xylulose-5-Phosphate (X5P) RuBisCO_Activase->RuBisCO_inactive XuBP_Phosphatase->X5P

Caption: Regulation of RuBisCO by the inhibitory misfire product this compound.

Experimental Workflow for RuBisCO Inhibition Assay

The following diagram outlines the key steps in performing a RuBisCO inhibition assay with XuBP.

Inhibition_Assay_Workflow Workflow for RuBisCO Inhibition Assay start Start prep_reagents Prepare Reagents (XuBP dilutions, Buffers) start->prep_reagents activate_rubisco Activate RuBisCO (30 min @ 25°C) prep_reagents->activate_rubisco pre_incubate Pre-incubate RuBisCO with XuBP (30 min @ 25°C) activate_rubisco->pre_incubate initiate_reaction Initiate Reaction (Add RuBisCO-XuBP to RuBP + ¹⁴CO₂) pre_incubate->initiate_reaction incubate Incubate (60s @ 25°C) initiate_reaction->incubate stop_reaction Stop Reaction (Add Formic Acid) incubate->stop_reaction scintillation Scintillation Counting stop_reaction->scintillation analyze Analyze Data (Calculate % Inhibition, IC₅₀) scintillation->analyze end End analyze->end

Caption: Step-by-step workflow for the RuBisCO inhibition assay using this compound.

References

Application Notes and Protocols: Xylulose-1,5-Bisphosphate as a Standard for Metabolic Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic profiling, a key discipline in systems biology, aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. The accuracy and reliability of these measurements are paramount, necessitating the use of well-characterized standards for compound identification and quantification. Xylulose-1,5-bisphosphate (XuBP) is a crucial intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP) and a potent inhibitor of RuBisCO, the primary enzyme in carbon fixation.[1][2] Its role in cellular metabolism makes it a metabolite of significant interest in various research areas, including cancer metabolism and photosynthesis. This document provides detailed application notes and protocols for the use of this compound as a standard in metabolic profiling studies.

Chemical Properties and Stability

This compound is a sugar phosphate that is highly soluble in aqueous solutions. Its stability is influenced by pH and temperature. It is relatively stable under physiological pH conditions but is susceptible to degradation at extreme pH values. For use as a standard, it is crucial to handle and store it under appropriate conditions to maintain its integrity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₅H₁₂O₁₁P₂
Molecular Weight310.087 g/mol
AppearanceWhite to off-white solid
SolubilityHigh in water
Storage Temperature-80°C (long-term), 0-4°C (short-term, on ice)
pH for Storage6.0 - 7.5 (in buffer)

Note: Data is compiled from general chemical knowledge and related compound information.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic context of this compound and a general workflow for its use as a standard in metabolic profiling.

pentose_phosphate_pathway Ribulose-5-P Ribulose-5-P Xylulose-5-P Xylulose-5-P Ribulose-5-P->Xylulose-5-P Epimerase Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P Isomerase Fructose-6-P Fructose-6-P Xylulose-5-P->Fructose-6-P Transketolase Glyceraldehyde-3-P Glyceraldehyde-3-P Xylulose-5-P->Glyceraldehyde-3-P Transketolase Sedoheptulose-7-P Sedoheptulose-7-P Ribose-5-P->Sedoheptulose-7-P Transketolase Erythrose-4-P Erythrose-4-P Sedoheptulose-7-P->Erythrose-4-P Transaldolase Erythrose-4-P->Fructose-6-P Transketolase RuBisCO_Inhibition RuBisCO Inhibition Xylulose-1,5-BP This compound Xylulose-1,5-BP->RuBisCO_Inhibition

Figure 1: Role of this compound in Metabolism.

experimental_workflow cluster_synthesis Standard Preparation cluster_sample Sample Preparation cluster_analysis Analysis Enzymatic_Synthesis Enzymatic Synthesis of XuBP HPLC_Purification HPLC Purification Enzymatic_Synthesis->HPLC_Purification Quantification Quantification & Purity Check HPLC_Purification->Quantification LC_MS_Analysis LC-MS/MS Analysis Quantification->LC_MS_Analysis Standard Curve Cell_Culture Cell Culture Quenching Metabolism Quenching Cell_Culture->Quenching Metabolite_Extraction Metabolite Extraction Quenching->Metabolite_Extraction Metabolite_Extraction->LC_MS_Analysis Sample Injection Data_Processing Data Processing LC_MS_Analysis->Data_Processing Quantification_Analysis Quantification Data_Processing->Quantification_Analysis

Figure 2: Experimental Workflow for Metabolic Profiling.

Experimental Protocols

Protocol 1: Enzymatic Synthesis and Purification of this compound Standard

This protocol describes the synthesis of XuBP from Ribulose-1,5-bisphosphate (RuBP) using the enzyme RuBisCO, followed by purification using High-Performance Liquid Chromatography (HPLC).[1]

Materials:

  • Ribulose-1,5-bisphosphate (RuBP)

  • Purified RuBisCO enzyme

  • Reaction Buffer (e.g., 100 mM HEPES-NaOH, pH < 8.0, 20 mM MgCl₂)

  • HPLC system with an anion-exchange column

  • Mobile phase (e.g., gradient of ammonium (B1175870) formate)

  • Deionized water

  • Microcentrifuge tubes

  • Incubator

Procedure:

  • Enzymatic Reaction Setup:

    • Prepare a reaction mixture containing RuBP at a suitable concentration (e.g., 1-5 mM) in the reaction buffer.

    • Add purified RuBisCO to the reaction mixture. The optimal enzyme concentration should be determined empirically.

    • Incubate the reaction at a controlled temperature (e.g., 25-30°C) for a specific duration (e.g., 1-2 hours). Significant amounts of XuBP are formed at a pH of less than 8.0.[1]

  • Reaction Termination:

    • Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching solution (e.g., ice-cold methanol).

    • Centrifuge the mixture to pellet the denatured enzyme.

  • HPLC Purification:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject the filtered sample onto an anion-exchange HPLC column.

    • Elute the compounds using a suitable gradient of the mobile phase.

    • Monitor the elution profile using a suitable detector (e.g., UV or mass spectrometer).

    • Collect the fraction corresponding to the XuBP peak.

  • Quantification and Purity Assessment:

    • Determine the concentration of the purified XuBP using a suitable method (e.g., phosphate assay or by comparison to a commercially available standard if available).

    • Assess the purity of the prepared standard by re-injecting it into the HPLC-MS system.

Protocol 2: Metabolite Extraction from Adherent Mammalian Cells

This protocol provides a method for extracting polar metabolites, including sugar phosphates, from adherent mammalian cells.[3][4][5]

Materials:

  • Cultured adherent mammalian cells

  • Ice-cold 0.9% NaCl solution

  • Ice-cold extraction solvent (e.g., Chloroform:Methanol:Water = 1:3:1)[3]

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (4°C)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Quenching and Washing:

    • Aspirate the cell culture medium.

    • Quickly wash the cells three times with ice-cold 0.9% NaCl solution to remove any remaining medium.[3]

  • Metabolite Extraction:

    • Add ice-cold extraction solvent to the culture dish.

    • Scrape the cells in the extraction solvent.[3]

    • Transfer the cell lysate to a microcentrifuge tube.

  • Phase Separation and Collection:

    • Vortex the mixture thoroughly for 30 minutes at 4°C.[3]

    • Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[3]

    • Carefully transfer the supernatant (containing the metabolites) to a new tube.

  • Drying and Storage:

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried metabolite extract at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification of this compound

This protocol outlines a general method for the quantification of XuBP using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Dried metabolite extracts

  • Purified XuBP standard

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • Mobile phase A (e.g., Water with 0.1% formic acid)

  • Mobile phase B (e.g., Acetonitrile with 0.1% formic acid)

  • Autosampler vials

Procedure:

  • Sample Reconstitution:

    • Reconstitute the dried metabolite extracts and the dried XuBP standard in a suitable solvent (e.g., a mixture of mobile phases A and B).

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of XuBP of known concentrations by serial dilution of the stock standard.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples and standard solutions onto the HILIC column.

    • Separate the metabolites using a gradient elution with mobile phases A and B.

    • Detect XuBP using the mass spectrometer in negative ion mode, monitoring for specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM).

  • Data Analysis:

    • Integrate the peak areas of the XuBP transitions in both the samples and the standards.

    • Construct a standard curve by plotting the peak area versus the concentration of the XuBP standards.

    • Determine the concentration of XuBP in the samples by interpolating their peak areas on the standard curve.

Data Presentation

The following tables present typical quantitative data that should be obtained during the validation of an LC-MS/MS method for this compound.

Table 2: LC-MS/MS Method Validation Parameters

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1 µM
Limit of Quantification (LOQ)0.5 - 5 µM
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Note: These are representative values and should be determined experimentally for each specific assay.

Table 3: Stability of this compound Standard Solution (Aqueous, pH 7.0)

Storage ConditionDurationRecovery (%)
4°C24 hours> 95%
4°C1 week~80-90%
-20°C1 month> 90%
-80°C6 months> 98%

Note: Stability data is based on general knowledge of phosphorylated sugars and should be experimentally verified.[6] For long-term storage, it is recommended to prepare small aliquots to minimize freeze-thaw cycles.[6]

Conclusion

The use of a well-characterized this compound standard is essential for the accurate and reliable quantification of this important metabolite in biological samples. The protocols provided in this document offer a comprehensive guide for the synthesis, purification, and use of XuBP as a standard in metabolic profiling studies. Adherence to these protocols, coupled with rigorous method validation, will ensure high-quality data for researchers in various fields of life sciences and drug development.

References

Application Notes: Isotopic Labeling of Xylulose-1,5-Bisphosphate for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic Flux Analysis (MFA) is a critical technique used to quantify the rates (fluxes) of intracellular metabolic reactions, providing a detailed snapshot of cellular physiology.[1] A key methodology within MFA is the use of stable isotope-labeled substrates, such as ¹³C-labeled glucose, to trace the path of atoms through metabolic networks.[1][2] Xylulose-1,5-bisphosphate (XuBP) is a sugar bisphosphate that acts as a potent inhibitor of RuBisCO, a key enzyme in carbon fixation.[3][4] It is formed from the epimerization of ribulose-1,5-bisphosphate (RuBP), a central intermediate in the Calvin-Benson-Bassham (CBB) cycle and the Pentose (B10789219) Phosphate Pathway (PPP).[3] Analyzing the isotopic enrichment in XuBP and its precursors allows researchers to understand the dynamics of the PPP and related pathways, which are crucial for generating NADPH for reductive biosynthesis and pentose sugars for nucleotide synthesis.[5][6] These insights are vital in fields such as metabolic engineering, biotechnology, and the study of diseases like cancer, where metabolic reprogramming is a well-established hallmark.[1]

This document provides detailed protocols for designing and executing ¹³C-MFA experiments to analyze flux through pathways involving this compound.

Principle of the Method

The core principle of ¹³C-Metabolic Flux Analysis is that the distribution of ¹³C isotopes in downstream metabolites directly reflects the activity of the metabolic pathways that produced them.[1] The workflow begins with culturing cells in a medium where a primary carbon source, like glucose, is replaced with a ¹³C-labeled version (e.g., [U-¹³C₆]glucose). As the cells metabolize this tracer, the ¹³C atoms are incorporated into various intermediates, including those of the Pentose Phosphate Pathway, such as Xylulose-5-phosphate (X5P), which is a precursor to RuBP and subsequently XuBP.

After allowing the system to reach an isotopic steady state, metabolism is rapidly halted (quenched), and intracellular metabolites are extracted.[7] The fractional enrichment of ¹³C in XuBP and other related metabolites is then precisely measured using analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8] This mass isotopomer distribution (MID) data is then fed into a computational model of the cell's metabolic network. By comparing the experimentally measured MIDs with MIDs simulated by the model, software can estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.[6][9]

Visualized Experimental and Data Analysis Workflows

The following diagrams illustrate the overall experimental procedure and the subsequent data analysis pipeline for a typical ¹³C-MFA study.

G cluster_exp Experimental Workflow cluster_data Data Analysis Workflow A Step 1: Experimental Design (Select Tracer & Define Model) B Step 2: Isotopic Labeling (Cell Culture with ¹³C Substrate) A->B C Step 3: Quenching & Extraction (Halt Metabolism & Collect Metabolites) B->C D Step 4: Analytical Measurement (LC-MS/MS Analysis) C->D E Step 5: Data Processing (Correct for Natural Abundance) D->E Raw Data F Step 6: Determine MIDs (Calculate Mass Isotopomer Distributions) E->F G Step 7: Flux Estimation (Use Software like INCA or Metran) F->G H Step 8: Statistical Analysis (Calculate Flux Confidence Intervals) G->H

Caption: High-level overview of the experimental and data analysis workflows for ¹³C-MFA.

Key Metabolic Pathway: The Pentose Phosphate Pathway

This compound is closely linked to the intermediates of the Pentose Phosphate Pathway (PPP). The labeling pattern of XuBP is determined by the flux of labeled carbons through the oxidative and non-oxidative branches of the PPP, which originates from Glucose-6-Phosphate (G6P).

PPP_Pathway Pentose Phosphate Pathway Labeling cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose ¹³C-Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Glycolysis _6PG 6-P-Gluconate G6P->_6PG Oxidative PPP G3P Glyceraldehyde-3-P F6P->G3P G3P->F6P Transaldolase Ru5P Ribulose-5-P _6PG->Ru5P ¹³CO₂ released (from C1) X5P Xylulose-5-P Ru5P->X5P Epimerase R5P Ribose-5-P Ru5P->R5P Isomerase RuBP Ribulose-1,5-BP Ru5P->RuBP PRK X5P->G3P Transketolase X5P->Ru5P S7P Sedoheptulose-7-P X5P->S7P Transketolase R5P->Ru5P R5P->S7P Transketolase E4P Erythrose-4-P S7P->E4P Transaldolase E4P->F6P Transketolase XuBP Xylulose-1,5-BP RuBP->XuBP RuBisCO (side-reaction)

Caption: Carbon flow from ¹³C-Glucose through the Pentose Phosphate Pathway to form XuBP precursors.

Data Presentation: Tracers and Expected Outcomes

The choice of isotopic tracer is a critical experimental design parameter that determines which metabolic pathways can be resolved with high precision.[7]

Table 1: Common ¹³C-Labeled Tracers for Pentose Phosphate Pathway Flux Analysis

Tracer Isotope Primary Application Rationale
[1,2-¹³C₂]Glucose Resolving PPP vs. Glycolysis Flux In the oxidative PPP, the C1 label is lost as ¹³CO₂. The unique labeling pattern in downstream metabolites from the remaining C2 label allows for precise quantification of the flux split.[5]
[U-¹³C₆]Glucose General Central Carbon Metabolism All carbons are labeled, providing a comprehensive view of carbon distribution throughout the entire metabolic network, including biomass components.[10]
[1-¹³C]Xylose Direct measure of oxidative PPP flux When xylose is the carbon source, the label on the first carbon is lost as ¹³CO₂ in the oxidative PPP, providing a direct readout of this pathway's activity.[10][11]

| [U-¹³C₅]Xylose | Comprehensive view of xylose metabolism | Ideal for identifying all metabolic pathways that utilize xylose and quantifying its contribution to various cellular components.[10][11] |

Table 2: Hypothetical Mass Isotopomer Distribution (MID) for XuBP This table shows theoretical MIDs for this compound (a 5-carbon molecule) under two different labeling conditions after achieving isotopic steady state.

Mass IsotopomerNatural Abundance (%)With [U-¹³C₆]Glucose (%)Interpretation
M+0 ~94.05.0Unlabeled XuBP
M+1 ~5.510.0XuBP with one ¹³C atom
M+2 ~0.515.0XuBP with two ¹³C atoms
M+3 <0.120.0XuBP with three ¹³C atoms
M+4 <0.120.0XuBP with four ¹³C atoms
M+5 <0.130.0Fully labeled XuBP with five ¹³C atoms

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol describes the general procedure for labeling cells with a ¹³C-tracer to achieve metabolic and isotopic steady state.

  • Cell Seeding: Seed cells at a density that ensures they will be in the exponential growth phase at the time of harvest.[1]

  • Media Preparation: Prepare a chemically defined culture medium. For the labeling experiment, prepare an identical medium where the standard carbon source (e.g., glucose) is fully replaced by its ¹³C-labeled counterpart (e.g., [U-¹³C₆]glucose).[1]

  • Acclimatization (Optional): If changing the primary carbon source (e.g., from glucose to xylose), a period of adaptation may be required.[6]

  • Isotopic Labeling: Remove the standard medium from the cells, wash once with phosphate-buffered saline (PBS), and add the pre-warmed ¹³C-labeling medium.

  • Achieve Steady State: Culture the cells in the ¹³C-labeled medium for a duration sufficient to reach isotopic steady state. This period should be determined empirically but is often at least 5-6 cell doubling times for stationary MFA.[1][10]

  • Cell Counting: At the time of harvest, determine the cell number and viability for normalization of metabolite data.[1]

Protocol 2: Metabolite Quenching and Extraction

Rapidly halting metabolic activity is crucial for accurately capturing the in vivo metabolic state.[5][7]

  • Quenching: Quickly aspirate the labeling medium from the culture dish. Immediately place the dish on a bed of dry ice or in a dry ice/ethanol bath to lower the temperature rapidly.

  • Washing: Wash the cell monolayer with 1 mL of ice-cold PBS to remove any remaining extracellular medium. Aspirate the PBS completely.

  • Extraction: Add 1 mL of pre-chilled (-80°C) 80% methanol (B129727) (LC-MS grade) to the plate.[7]

  • Cell Lysis: Place the plate on dry ice for 10 minutes. Then, use a cell scraper to scrape the frozen cell lysate into the methanol.

  • Collection: Collect the cell lysate into a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[1]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar intracellular metabolites, to a new tube.

  • Drying: Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.[1]

Protocol 3: LC-MS/MS Analysis for XuBP

Sugar bisphosphates are polar and non-volatile, making them suitable for analysis by LC-MS/MS. High-performance liquid chromatography (HPLC) is used for separation, followed by tandem mass spectrometry (MS/MS) for sensitive and specific detection.[8][12]

Table 3: Example Starting Parameters for LC-MS/MS Analysis

Parameter Setting Rationale
Chromatography Hydrophilic Interaction (HILIC) Provides good retention and separation of highly polar compounds like sugar phosphates.[13]
Column e.g., SeQuant ZIC-pHILIC A common column choice for polar metabolite analysis.
Mobile Phase A 10 mM Ammonium Acetate in Water Common aqueous phase for HILIC.
Mobile Phase B Acetonitrile Organic phase for HILIC gradient elution.
Ionization Mode Negative Ion Electrospray (ESI-) Sugar phosphates readily form negative ions [M-H]⁻ in solution.[13]
MS Analysis Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) SIM is used to monitor the different mass isotopomers (M+0 to M+5). MRM provides higher specificity by monitoring a specific fragmentation of the parent ion.[13]

| LOD | <1 ng/mL | Modern LC-MS/MS systems offer high sensitivity suitable for detecting low-abundance metabolites.[14] |

References

Commercial Availability and Application of Xylulose-1,5-Bisphosphate in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial sources, availability, and applications of Xylulose-1,5-Bisphosphate (XuBP), a key metabolite and potent enzyme inhibitor. Detailed protocols for its use in experimental settings are provided, along with critical data presented in a structured format for ease of reference.

Commercial Sources and Product Specifications

This compound is a specialized biochemical available from a limited number of commercial suppliers. Researchers can obtain this compound from chemical synthesis companies that cater to the research and development market. Two identified commercial sources are EvitaChem and HANGZHOU LEAP CHEM CO., LTD.[1][2] While detailed product specifications such as purity and available quantities can vary, the fundamental properties of commercially available XuBP are summarized below.

Table 1: Product Specifications for this compound

ParameterValueReference
CAS Number 15565-46-5[1]
Molecular Formula C5H12O11P2[1]
Molecular Weight 310.09 g/mol [1]
Solubility Highly soluble in water.[1]
Stability Relatively stable under physiological conditions; sensitive to extreme pH levels.[1]
Primary Role Inhibitor of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO).[1]

Note: Researchers should always request a certificate of analysis from the supplier for batch-specific data on purity and quality.

Application Notes: The Role of this compound in Research

This compound is primarily utilized in research as a potent and specific inhibitor of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the central enzyme in carbon fixation in photosynthesis.[1][3] Its ability to bind tightly to the decarbamylated form of RuBisCO makes it an invaluable tool for studying the enzyme's mechanism, regulation, and the "metabolite damage-repair" pathways within cells.[3][4]

Investigating RuBisCO Activity and Regulation

XuBP's inhibitory action allows for the precise modulation of RuBisCO activity in in vitro assays. By introducing XuBP, researchers can study the kinetics of inhibition, the role of RuBisCO activases in releasing the inhibitor, and the overall regulation of the Calvin cycle.[5][6]

Elucidating Metabolite Damage-Repair Mechanisms

Recent studies have highlighted a cellular "damage-control" pathway where XuBP, an inhibitory byproduct of RuBisCO's promiscuous activity, is dephosphorylated to the non-inhibitory Xylulose-5-phosphate.[4] This process is crucial for maintaining photosynthetic efficiency. Commercially available XuBP can be used to probe this pathway, identify and characterize the phosphatases involved, and understand its regulation.

Experimental Protocols

The following protocols are designed to provide a starting point for researchers using commercially sourced this compound. It is recommended to optimize these protocols for specific experimental conditions.

Protocol for In Vitro Inhibition of RuBisCO by this compound

This protocol outlines a spectrophotometric assay to determine the inhibitory effect of XuBP on RuBisCO activity.

Materials:

  • Purified RuBisCO enzyme

  • This compound (XuBP) stock solution (e.g., 1 mM in water)

  • Ribulose-1,5-bisphosphate (RuBP) substrate

  • Assay Buffer: 100 mM Bicine-NaOH (pH 8.0), 20 mM MgCl2, 10 mM NaHCO3

  • Coupling enzymes: Phosphoglycerate kinase and Glyceraldehyde-3-phosphate dehydrogenase

  • ATP and NADH

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the Assay Mixture: In a cuvette, combine the assay buffer, coupling enzymes, ATP, and NADH.

  • Enzyme Activation: Add purified RuBisCO to the assay mixture and incubate for 10-15 minutes at 25°C to allow for carbamylation (activation).

  • Inhibitor Addition: Add varying concentrations of XuBP to the cuvettes and incubate for a further 10 minutes. For a control, add an equal volume of water.

  • Initiate the Reaction: Start the reaction by adding the substrate, RuBP.

  • Monitor the Reaction: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve. Plot the reaction rate as a function of XuBP concentration to determine the IC50 value.

Table 2: Quantitative Data on XuBP Binding to Decarbamylated RuBisCO

pHApparent Dissociation Constant (Kd) (µM)
7.00.03
7.50.03
8.00.35
8.52.0

Data adapted from a study on the pH-dependent binding of XuBP to decarbamylated RuBisCO.[3]

Visualizing Pathways and Workflows

Signaling Pathway: this compound as an Inhibitor and Substrate in a Metabolite Repair Pathway

The following diagram illustrates the dual role of XuBP as a RuBisCO inhibitor and a substrate for a damage-repair phosphatase.

XuBP_Pathway RuBP Ribulose-1,5-Bisphosphate (RuBP) RuBisCO_active Carbamylated RuBisCO (Active) RuBP->RuBisCO_active Substrate RuBisCO_inactive Decarbamylated RuBisCO (Inactive) RuBisCO_active->RuBisCO_inactive Decarbamylation XuBP This compound (XuBP) RuBisCO_inactive->XuBP Catalytic Misfire (forms inhibitor) XuBP->RuBisCO_inactive Inhibition Damage_Repair_Phosphatase Damage-Repair Phosphatase XuBP->Damage_Repair_Phosphatase Substrate X5P Xylulose-5-Phosphate (X5P) Calvin_Cycle Calvin Cycle X5P->Calvin_Cycle Re-entry into Calvin Cycle Damage_Repair_Phosphatase->X5P Dephosphorylation

XuBP in RuBisCO Inhibition and Metabolite Repair
Experimental Workflow: Studying Enzyme Inhibition using this compound

This diagram outlines a typical experimental workflow for investigating the inhibitory effects of XuBP on an enzyme such as RuBisCO.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis prep_enzyme Prepare Purified Enzyme (e.g., RuBisCO) setup_reaction Set up Reaction Mixtures (with and without inhibitor) prep_enzyme->setup_reaction prep_inhibitor Prepare Stock Solution of this compound prep_inhibitor->setup_reaction prep_reagents Prepare Assay Buffers and Reagents prep_reagents->setup_reaction initiate_reaction Initiate Reaction with Substrate setup_reaction->initiate_reaction measure_activity Measure Enzyme Activity (e.g., Spectrophotometry) initiate_reaction->measure_activity calc_rates Calculate Reaction Rates measure_activity->calc_rates plot_data Plot Data (e.g., Rate vs. [Inhibitor]) calc_rates->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Workflow for Enzyme Inhibition Studies with XuBP

References

Troubleshooting & Optimization

Stability issues of Xylulose-1,5-Bisphosphate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Xylulose-1,5-Bisphosphate (XuBP)

Welcome to the technical support center for this compound (XuBP). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with XuBP in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (XuBP) and why is its stability a concern?

A1: this compound is a phosphorylated ketose sugar. As a sugar bisphosphate, it is susceptible to chemical degradation in aqueous solutions, primarily through hydrolysis of its phosphate (B84403) groups and potential epimerization or rearrangement of the sugar backbone. Its stability is a critical concern for researchers as degradation can lead to the formation of impurities, loss of active compound, and variability in experimental results.

Q2: What are the primary factors that affect the stability of XuBP in aqueous solutions?

A2: The main factors influencing XuBP stability are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the phosphate esters.

  • Temperature: Higher temperatures significantly accelerate the rate of degradation.

  • Buffer Composition: The type and concentration of buffering agents can impact stability. For instance, some buffer components may chelate divalent cations that could play a role in stabilizing the molecule, or directly participate in catalysis of hydrolysis.

  • Presence of Divalent Cations: Divalent cations like Mg²⁺ can influence the conformation and stability of phosphorylated sugars.

  • Enzymatic Contamination: Trace amounts of phosphatases in a sample can lead to rapid enzymatic degradation of XuBP.

Q3: What are the likely non-enzymatic degradation products of XuBP?

A3: While specific studies on the non-enzymatic degradation of XuBP are limited, based on the chemistry of other sugar phosphates, likely degradation products include:

  • Xylulose-5-phosphate (Xu5P): Formed by the hydrolysis of the phosphate group at the C1 position.

  • Xylulose: Formed by the hydrolysis of both phosphate groups.

  • Inorganic phosphate: Released during hydrolysis.

  • Epimers or rearrangement products: Under certain pH and temperature conditions, the xylulose backbone may undergo chemical rearrangements.

Q4: What are the recommended storage conditions for aqueous solutions of XuBP?

A4: To ensure the long-term stability of XuBP in aqueous solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at -80°C for long-term storage. For short-term storage (hours to a few days), storing at 0-4°C on ice is advisable.

  • pH: It is generally recommended to maintain the pH of the stock solution between 6.5 and 7.5.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to aliquot the stock solution into smaller, single-use volumes before freezing.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments.

Issue 1: Inconsistent results in enzyme inhibition assays.

  • Question: I am using a freshly prepared solution of XuBP in my RuBisCO inhibition assay, but I am observing variable inhibition from one experiment to the next. What could be the cause?

  • Answer: Inconsistent results can stem from the degradation of your XuBP stock.

    • Troubleshooting Steps:

      • Verify Stock Integrity: Before each experiment, verify the concentration and purity of your XuBP stock solution using a suitable analytical method like HPLC.

      • Control for Temperature: Ensure your XuBP solution is kept on ice at all times during your experimental setup. Avoid leaving it at room temperature for extended periods.

      • Check Buffer pH: Confirm the pH of your assay buffer. The binding of XuBP to RuBisCO is known to be pH-dependent, with tighter binding observed at lower pH values (around 7.5) compared to higher pH values (8.5 and above).[1] Fluctuations in buffer pH can therefore lead to variability in inhibitory effects.

      • Prepare Fresh Dilutions: Prepare fresh dilutions of XuBP for each experiment from a frozen, concentrated stock. Do not reuse diluted solutions.

Issue 2: Apparent loss of XuBP concentration over time.

  • Question: I prepared a 1 mM stock solution of XuBP in a standard biological buffer (e.g., Tris-HCl, pH 7.5) and stored it at 4°C. After a week, the concentration appears to have decreased. Why is this happening?

  • Answer: XuBP is susceptible to hydrolysis, especially at refrigerated temperatures over several days.

    • Troubleshooting Steps:

      • Storage Temperature: For storage longer than 24 hours, it is critical to store aqueous solutions of XuBP at -80°C.

      • Avoid Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to prevent repeated freezing and thawing.

      • Consider Buffer Choice: For some applications, consider using a buffer with minimal catalytic activity for hydrolysis. Buffers like HEPES or MOPS at a pH between 6.5 and 7.0 may offer better stability for short-term experiments compared to buffers that can participate in catalysis.

Issue 3: Unexpected peaks appearing in chromatograms of XuBP samples.

  • Question: When analyzing my XuBP sample by HPLC, I see additional peaks that I suspect are degradation products. How can I confirm this and prevent their formation?

  • Answer: The appearance of extra peaks is a strong indicator of XuBP degradation.

    • Troubleshooting Steps:

      • Peak Identification: If possible, use analytical standards of potential degradation products (e.g., Xylulose-5-phosphate) to confirm their identity by comparing retention times. Mass spectrometry can also be used for positive identification.

      • Accelerated Degradation Study: To confirm that the new peaks are degradation products, you can perform a simple accelerated degradation study. Incubate an aliquot of your XuBP solution at an elevated temperature (e.g., 40°C or 60°C) for a few hours and another at a highly acidic or basic pH. Analyze these samples by HPLC and observe if the suspect peaks increase in intensity.

      • Optimize Handling and Storage: To prevent the formation of these products, strictly adhere to the recommended handling and storage procedures: keep solutions on ice during use and store at -80°C for the long term.

Data Presentation

Table 1: Inferred Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pH RangeExpected StabilityPrimary Degradation Pathway (Hypothesized)
< 4.0LowAcid-catalyzed hydrolysis of phosphate esters
4.0 - 6.5ModerateSlow hydrolysis
6.5 - 7.5OptimalMinimal non-enzymatic degradation
7.5 - 9.0ModerateBase-catalyzed hydrolysis and potential for enolization/rearrangement
> 9.0LowRapid base-catalyzed hydrolysis of phosphate esters

Table 2: Inferred Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 7.0)

TemperatureExpected StabilityRecommendations for Use
-80°CHighRecommended for long-term storage (months to years)
0 - 4°CModerateSuitable for short-term storage (up to 24-48 hours) and for keeping on ice during experiments
25°C (Room Temp)LowAvoid prolonged exposure; suitable for immediate use only (minutes to a few hours)
> 37°CVery LowNot recommended; significant degradation expected

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a method to determine the stability of XuBP under various pH and temperature conditions using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD).

1. Materials and Reagents:

  • This compound (XuBP) stock solution (e.g., 10 mM in water)

  • A range of buffers (e.g., 100 mM citrate (B86180) for pH 3-6, 100 mM HEPES for pH 7-8, 100 mM borate (B1201080) for pH 9-10)

  • High-purity water

  • HPLC system equipped with a PAD detector and a suitable anion-exchange column (e.g., Dionex CarboPac™ series)

  • Temperature-controlled incubators or water baths

2. Experimental Setup:

  • Prepare a series of buffered solutions of XuBP at a final concentration of 1 mM. For example, to test pH stability, prepare solutions at pH 4, 7, and 9.

  • For each pH condition, create several aliquots.

  • To test temperature stability, place sets of aliquots (at a chosen pH, e.g., 7.0) into incubators set at different temperatures (e.g., 4°C, 25°C, and 40°C).

3. Time-Course Analysis:

  • Immediately after preparation (t=0), take an aliquot from each condition, quench any potential reaction by snap-freezing in liquid nitrogen, and store at -80°C until analysis.

  • At subsequent time points (e.g., 1, 4, 8, 24, and 48 hours), collect another set of aliquots, snap-freeze, and store them at -80°C.

4. HPLC Analysis (HPAE-PAD):

  • Thaw the samples just before analysis.

  • Analyze the samples using an established HPAE-PAD method for sugar phosphates. A typical method would involve a gradient elution with sodium hydroxide (B78521) and sodium acetate.

  • Quantify the peak area of XuBP at each time point. The appearance and increase of new peaks should also be monitored as they represent degradation products.

5. Data Analysis:

  • Plot the percentage of remaining XuBP (relative to the t=0 sample) against time for each condition (pH and temperature).

  • From this data, you can determine the degradation rate and half-life of XuBP under each experimental condition.

Visualizations

Below are diagrams illustrating key concepts related to XuBP stability and troubleshooting.

Logical Workflow for Troubleshooting XuBP Instability cluster_stock Stock Solution Issues cluster_handling Experimental Handling cluster_assay Assay Conditions start Inconsistent Experimental Results check_stock Is the XuBP stock solution degrading? start->check_stock improper_handling Is the XuBP solution being handled correctly during the experiment? start->improper_handling assay_conditions Are the assay conditions (e.g., pH) optimal and consistent? start->assay_conditions storage_temp Verify storage temperature (-80°C for long-term) check_stock->storage_temp freeze_thaw Avoid repeated freeze-thaw cycles (Use aliquots) check_stock->freeze_thaw on_ice Keep XuBP on ice during use improper_handling->on_ice fresh_dilutions Prepare fresh dilutions for each experiment improper_handling->fresh_dilutions verify_ph Confirm buffer pH assay_conditions->verify_ph solution Stable and Reliable Results storage_temp->solution freeze_thaw->solution on_ice->solution fresh_dilutions->solution verify_ph->solution

Caption: Troubleshooting workflow for XuBP instability issues.

Hypothesized Non-Enzymatic Degradation Pathway of XuBP XuBP This compound Xu5P Xylulose-5-phosphate XuBP->Xu5P Hydrolysis at C1 Pi Inorganic Phosphate XuBP->Pi Release of Pi Xylulose Xylulose Xu5P->Xylulose Hydrolysis at C5 Xu5P->Pi Release of Pi

References

How to prevent the degradation of Xylulose-1,5-Bisphosphate during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Xylulose-1,5-Bisphosphate (XuBP) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (XuBP) is a potent inhibitor of the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), a key enzyme in carbon fixation.[1][2] Its stability is a major concern in experimental settings because its degradation can lead to inaccurate and irreproducible results in studies involving RuBisCO activity and related metabolic pathways. XuBP can be synthesized as a side-product of the RuBisCO catalytic cycle, particularly under suboptimal conditions.[3]

Q2: What are the primary factors that lead to the degradation of this compound?

A2: The primary factors contributing to XuBP degradation are enzymatic activity (phosphatases), chemical instability (especially pH-dependent hydrolysis), and suboptimal storage conditions. In the context of RuBisCO experiments, the formation of XuBP itself is a key issue, which is influenced by pH, temperature, and the concentrations of magnesium ions (Mg²⁺) and carbon dioxide (CO₂).

Q3: How does pH affect the stability and activity of this compound?

A3: The pH of the experimental buffer is critical. Significant amounts of XuBP are synthesized by RuBisCO at a pH below 8.0.[3] Furthermore, the binding of XuBP to the inactive (decarbamylated) form of RuBisCO is highly pH-dependent, with much tighter binding occurring at pH 7.0-7.5 compared to pH 8.0-8.5.[3][4][5][6] This tight binding can effectively sequester XuBP, but also inhibits RuBisCO. Maintaining a pH above 8.0 can therefore both reduce the formation of XuBP and weaken its inhibitory binding to RuBisCO.

Q4: What is the impact of temperature on this compound?

A4: Higher temperatures can accelerate both the enzymatic and chemical degradation of phosphorylated sugars. While elevated temperatures (35–45 °C) can increase the production of XuBP by RuBisCO, they can also promote the release of inhibitors from the enzyme's active site.[7][8] For general handling and storage, it is crucial to maintain low temperatures to preserve the integrity of XuBP.

Q5: Are there any specific reagents or buffer components that can help stabilize this compound?

A5: Yes, the inclusion of phosphatase inhibitors in your buffers is essential to prevent enzymatic degradation of XuBP. Additionally, maintaining an appropriate buffer system with a pH above 8.0 and ensuring the presence of sufficient Mg²⁺ and CO₂ can help maintain RuBisCO in its active state, thereby reducing the likelihood of XuBP formation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent RuBisCO inhibition in assays Degradation of XuBP stock solution.Prepare fresh XuBP solutions before each experiment. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Verify the concentration and purity of the stock solution using techniques like HPLC.
Fluctuation in experimental pH.Ensure robust buffering capacity in your assay solutions. Calibrate your pH meter regularly and measure the pH of your buffers at the experimental temperature. Aim for a stable pH above 8.0 to minimize XuBP formation and binding.[3]
Loss of XuBP during purification Phosphatase activity in cell extracts or on equipment.Work quickly and at low temperatures (0-4°C) throughout the purification process. Add a cocktail of phosphatase inhibitors to all buffers. Ensure all glassware and equipment are thoroughly cleaned and, if possible, autoclaved to inactivate any contaminating enzymes.
Chemical hydrolysis due to improper pH.Maintain the pH of all purification buffers within a stable and appropriate range, preferably slightly alkaline (around 8.0) to enhance stability.
Formation of XuBP during RuBisCO assays Suboptimal RuBisCO activation.Ensure RuBisCO is fully activated before initiating the reaction. This involves pre-incubation with saturating concentrations of Mg²⁺ and CO₂ (as bicarbonate).[9]
Incorrect buffer pH.As mentioned previously, use a buffer with a pH above 8.0 to disfavor the side-reaction that produces XuBP.[3]

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Receipt and Aliquoting: Upon receiving or synthesizing XuBP, immediately dissolve it in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.2) at a concentration that minimizes the need for large volume additions to your experiments. Quickly aliquot the solution into small, single-use volumes in sterile, low-protein-binding microcentrifuge tubes.

  • Storage: Snap-freeze the aliquots in liquid nitrogen and store them at -80°C for long-term preservation. For short-term storage (a few days), -20°C may be acceptable, but -80°C is highly recommended to minimize degradation.

  • Thawing and Use: When needed, thaw an aliquot rapidly by hand or in a room temperature water bath and immediately place it on ice. Use the thawed solution on the same day and discard any unused portion to avoid degradation from freeze-thaw cycles.

Protocol 2: Minimizing XuBP Formation During in Vitro RuBisCO Assays
  • Buffer Preparation: Prepare an assay buffer containing 100 mM Tris-HCl, 20 mM MgCl₂, and 10 mM NaHCO₃. Adjust the final pH to 8.2 at the intended assay temperature. Add a commercial phosphatase inhibitor cocktail to the buffer.

  • RuBisCO Activation: Pre-incubate the RuBisCO enzyme in the assay buffer for at least 15 minutes at the reaction temperature to ensure full carbamylation (activation) of the active sites.

  • Reaction Initiation: Start the reaction by adding the substrate, Ribulose-1,5-bisphosphate (RuBP). Ensure the RuBP solution is also fresh and has been stored under appropriate conditions.

  • Temperature Control: Maintain a constant and optimal temperature throughout the assay. While RuBisCO activity increases with temperature up to a certain point, higher temperatures can also increase the rate of XuBP formation.[7][10] A common assay temperature is 30°C.

Data Summary

Table 1: Effect of pH on the Apparent Dissociation Constant (Kd) of XuBP from Decarbamylated RuBisCO

pHMgCl₂ (mM)KHCO₃ (mM)Apparent Kd (µM)Reference
7.010100.03[3][4]
7.510100.03[3][4]
8.010100.35[3][4]
8.510102.0[3][4]

This table summarizes data showing that the binding affinity of XuBP to inactive RuBisCO is significantly weaker at higher pH values.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis XuBP_Stock XuBP Stock Solution Activation Activate RuBisCO (Pre-incubate with Buffer) ts3 Use Fresh Aliquots XuBP_Stock->ts3 Buffer_Prep Prepare Assay Buffer (pH > 8.0, +Mg2+, +HCO3-) Buffer_Prep->Activation ts1 Check pH Buffer_Prep->ts1 Enzyme_Prep RuBisCO Solution Enzyme_Prep->Activation Initiation Initiate Reaction (Add RuBP) Activation->Initiation Incubation Incubate at Controlled Temperature Initiation->Incubation Quench Quench Reaction Incubation->Quench ts2 Check Temp Incubation->ts2 Data_Acquisition Data Acquisition Quench->Data_Acquisition

Caption: Experimental workflow for a RuBisCO assay designed to minimize XuBP degradation.

Degradation_Pathway cluster_causes Causes of Degradation cluster_prevention Preventative Measures XuBP This compound (XuBP) Enzymatic Enzymatic Degradation (Phosphatases) Chemical Chemical Instability (e.g., Hydrolysis) Formation Formation by RuBisCO (Side-reaction) Inhibitors Add Phosphatase Inhibitors Enzymatic->Inhibitors Low_Temp Low Temperature (Storage & Handling) Chemical->Low_Temp High_pH Maintain pH > 8.0 Chemical->High_pH Formation->High_pH RuBisCO_Activation Ensure Full RuBisCO Activation (+Mg2+, +CO2) Formation->RuBisCO_Activation

Caption: Factors leading to XuBP degradation and corresponding preventative measures.

References

Troubleshooting Xylulose-1,5-Bisphosphate synthesis and low yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Xylulose-1,5-Bisphosphate (XuBP) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the synthesis and purification of XuBP, particularly focusing on challenges that lead to low yields.

Frequently Asked Questions (FAQs)

Here, we address common questions and issues encountered during the enzymatic and chemical synthesis of this compound.

Q1: My enzymatic synthesis of XuBP using Rubisco is resulting in a very low yield. What are the most likely causes?

A1: Low yields in the enzymatic synthesis of XuBP are a common issue and can often be attributed to several critical factors related to the reaction conditions and the enzyme's activity.

  • Sub-optimal pH: The formation of XuBP from Ribulose-1,5-Bisphosphate (RuBP) by Rubisco is highly pH-dependent. Significant amounts of XuBP are formed at a pH below 8.0.[1][2][3] If your reaction buffer has a pH of 8.0 or higher, the yield of XuBP will be substantially lower.

  • Incorrect Temperature: The catalytic activity of Rubisco, including the side reaction that produces XuBP, is sensitive to temperature. While higher temperatures can increase the rate of XuBP formation, excessively high temperatures can lead to enzyme denaturation and loss of activity.

  • Enzyme Inactivity: The Rubisco enzyme may be inactive or have low specific activity. This can be due to improper storage, repeated freeze-thaw cycles, or the presence of inhibitors in your preparation.

  • Substrate Quality: The purity and integrity of the starting material, RuBP, are crucial. Contaminants or degradation products in the RuBP solution can inhibit the reaction.

Q2: How can I optimize the pH and temperature for my XuBP synthesis?

A2: To optimize the pH, it is recommended to perform small-scale trial reactions across a pH range from 7.0 to 8.0. For temperature optimization, a range of 25°C to 45°C can be tested. Monitor the formation of XuBP at different time points using a suitable analytical method like HPLC to determine the optimal conditions for your specific setup.

Q3: I'm struggling to separate XuBP from the unreacted RuBP and other reaction components. What purification methods are recommended?

A3: High-Performance Liquid Chromatography (HPLC) is a commonly used method to separate XuBP from RuBP and other components of the reaction mixture.[1][2] Anion-exchange chromatography is particularly effective for separating phosphorylated sugars. The exact protocol, including the type of column, mobile phase, and gradient, will need to be optimized for your specific application.

Q4: Are there any chemical synthesis methods for preparing XuBP?

A4: While enzymatic synthesis from RuBP is a common approach, chemical synthesis of ketopentose-5-phosphates has been developed.[4] These multi-step syntheses often involve the use of protecting groups and can be challenging. The general strategy involves selective phosphorylation and oxidation of a suitable aldopentitol precursor.[4] However, detailed protocols specifically for the bisphosphate form, XuBP, are less common in the literature compared to its monophosphate counterpart.

Q5: My final product appears to be degrading over time. What are the best practices for storing XuBP?

A5: Phosphorylated sugars like XuBP can be unstable, especially in acidic conditions. For long-term storage, it is advisable to store the purified XuBP as a salt at a low temperature (-20°C or -80°C). Lyophilization to a dry powder can also enhance stability. Avoid repeated freeze-thaw cycles by storing the compound in smaller aliquots.

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in XuBP synthesis.

Observation Potential Cause Recommended Action
Low or no XuBP detected in the reaction mixture. Inactive Rubisco Enzyme - Verify the activity of your Rubisco preparation using a standard carboxylase assay.- Ensure the enzyme has been stored correctly at the recommended temperature.- Avoid multiple freeze-thaw cycles.
Incorrect Reaction Buffer pH - Prepare fresh buffer and verify that the pH is below 8.0, ideally between 7.0 and 7.5, for optimal XuBP formation.[1][2][3]
Poor Quality RuBP Substrate - Use high-purity RuBP.- Check for degradation of the RuBP stock solution.
The reaction starts but plateaus quickly at a low conversion rate. Product Inhibition or Enzyme Instability - Monitor the reaction over time to assess enzyme stability under your reaction conditions.- Consider that XuBP itself is an inhibitor of Rubisco, which can slow down the reaction as it accumulates.
Sub-optimal Temperature - Optimize the reaction temperature. While higher temperatures can increase the initial rate, they may also lead to faster enzyme inactivation.
Difficulty in purifying XuBP from the reaction mixture. Inadequate Separation Method - Optimize your HPLC or other chromatographic separation methods. Anion-exchange chromatography is often effective for phosphorylated compounds.- Consider using a different gradient or mobile phase to improve the resolution between RuBP and XuBP.
Final product is not stable. Improper Storage Conditions - Store the purified XuBP as a salt at -20°C or -80°C.- Lyophilize the product for long-term storage.- Avoid acidic conditions.

Experimental Protocols

Enzymatic Synthesis of this compound (XuBP)

This protocol is a general guideline for the synthesis of XuBP from RuBP using Rubisco. Optimization of specific parameters may be required.

Materials:

  • Purified Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase (Rubisco)

  • Ribulose-1,5-Bisphosphate (RuBP)

  • Reaction Buffer (e.g., 100 mM EPPS-NaOH, pH 7.5)

  • Magnesium Chloride (MgCl₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrochloric Acid (HCl) for reaction quenching

  • HPLC system with an anion-exchange column

Procedure:

  • Enzyme Activation: Prepare a reaction mixture containing the reaction buffer, MgCl₂, and NaHCO₃. Add the Rubisco enzyme and incubate to allow for carbamylation (activation) of the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the RuBP substrate to the activated enzyme solution.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time. The optimal incubation time should be determined by running a time-course experiment and monitoring the formation of XuBP.

  • Reaction Quenching: Stop the reaction by adding a small volume of concentrated HCl to lower the pH and denature the enzyme.

  • Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the denatured protein. Collect the supernatant for analysis and purification.

  • Analysis and Purification: Analyze the supernatant by HPLC on an anion-exchange column to quantify the amount of XuBP formed and to separate it from the remaining RuBP and other reaction components.

Visualizations

Enzymatic Synthesis Pathway of this compound

Enzymatic_Synthesis_of_XuBP RuBP Ribulose-1,5-Bisphosphate (RuBP) Rubisco Rubisco Enzyme (Carbamylated) RuBP->Rubisco Binds to active site Enediol Enediol Intermediate Rubisco->Enediol Catalyzes enolization Protonation Protonation at C2 Enediol->Protonation Normal Reaction Path Misfire Misfire Protonation at C2 Enediol->Misfire Side Reaction (favored at low pH) PGA 3-Phosphoglycerate (PGA) Protonation->PGA Leads to XuBP This compound (XuBP) Misfire->XuBP Leads to

Caption: Enzymatic conversion of RuBP to XuBP via a misfire protonation event catalyzed by Rubisco.

Troubleshooting Workflow for Low XuBP Yield

Troubleshooting_Low_Yield Start Low XuBP Yield Check_Enzyme Is Rubisco active? Start->Check_Enzyme Check_pH Is buffer pH < 8.0? Check_Enzyme->Check_pH Yes Activate_Enzyme Re-purify or obtain new enzyme. Ensure proper activation. Check_Enzyme->Activate_Enzyme No Check_Temp Is temperature optimal? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 7.0-7.5. Check_pH->Adjust_pH No Check_Substrate Is RuBP pure? Check_Temp->Check_Substrate Yes Optimize_Temp Optimize temperature (e.g., 25-45°C). Check_Temp->Optimize_Temp No Purify_Substrate Use high-purity RuBP. Check_Substrate->Purify_Substrate No Review_Protocol Review and optimize incubation time and concentrations. Check_Substrate->Review_Protocol Yes Activate_Enzyme->Check_pH Adjust_pH->Check_Temp Optimize_Temp->Check_Substrate Purify_Substrate->Review_Protocol

Caption: A logical workflow for troubleshooting and resolving issues of low XuBP synthesis yield.

References

Technical Support Center: Optimizing the Enzymatic Assay for Xylulose-1,5-Bisphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enzymatic assays for Xylulose-1,5-Bisphosphate (XuBP).

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the enzymatic quantification of XuBP, which is typically performed by measuring its inhibitory effect on Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase (RuBisCO).

Q1: Why am I seeing no or very low RuBisCO activity even before adding my XuBP sample?

A1: This issue often points to problems with the core assay components or the enzyme itself. Here are several potential causes and solutions:

  • Inactive RuBisCO: RuBisCO requires activation through carbamylation, a process that involves pre-incubation with CO₂ (in the form of bicarbonate) and Mg²⁺. Ensure your assay buffer contains adequate concentrations of both and that you have allowed sufficient pre-incubation time for the enzyme to become active.

  • Degraded Reagents: Key reagents such as Ribulose-1,5-Bisphosphate (RuBP), ATP, and NADH (in coupled assays) can degrade over time, even when stored at recommended temperatures. Prepare fresh solutions of these reagents. The purity of RuBP is critical, as it can contain inhibitors.[1]

  • Incorrect Buffer pH: RuBisCO activity is highly sensitive to pH, with an optimal range typically around pH 8.0-8.2.[2] Verify the pH of your assay buffer at the experimental temperature.

  • Improper Enzyme Storage: Ensure that your RuBisCO enzyme has been stored correctly, typically at -80°C in a suitable buffer containing glycerol. Repeated freeze-thaw cycles should be avoided.

Q2: My results are inconsistent and show high variability between replicates. What could be the cause?

A2: High variability often stems from technical inconsistencies or unstable reaction conditions. Consider the following:

  • Pipetting Errors: Use calibrated micropipettes and ensure accurate, consistent pipetting of all reagents, especially the enzyme and the XuBP sample, which are often in small volumes.

  • Temperature Fluctuations: Enzymatic reactions are sensitive to temperature. Ensure that all reaction components are properly equilibrated to the assay temperature and that the temperature is maintained consistently throughout the experiment.

  • Inadequate Mixing: Ensure thorough but gentle mixing of the reaction components upon addition of each reagent.

  • "Fallover" Effect: RuBisCO can exhibit a decline in activity over time in vitro, a phenomenon known as "fallover," which can be caused by the formation of inhibitory side-products.[3] This can lead to non-linear reaction rates and inconsistency. It is crucial to measure the initial reaction velocity.

Q3: I am not observing any inhibition, or the inhibitory effect of my XuBP sample is much lower than expected. What should I check?

A3: This may be due to issues with the inhibitor itself, its interaction with the enzyme, or the assay conditions.

  • Incorrect XuBP Concentration: Verify the concentration of your XuBP stock solution. If the XuBP was synthesized, ensure its purity and structural integrity.

  • Degraded XuBP: XuBP may not be stable over long periods, even when frozen. Consider preparing a fresh stock or re-purifying your sample.

  • Assay pH: The binding of XuBP to RuBisCO is pH-dependent. XuBP binds more tightly to decarbamylated RuBisCO at a lower pH (e.g., pH 7.0-7.5).[4] If your assay is at a higher pH (e.g., 8.0 or above), the apparent inhibition by XuBP will be weaker.[4]

  • Insufficient Pre-incubation Time: For tight-binding inhibitors like XuBP, a pre-incubation period of the enzyme with the inhibitor before adding the substrate (RuBP) is often necessary to allow for the binding equilibrium to be reached. Optimize this pre-incubation time.

  • High Substrate Concentration: If the concentration of RuBP in your assay is too high, it may outcompete the XuBP for binding to the RuBisCO active site, leading to an underestimation of the inhibitory effect.

Q4: I am observing a high background signal in my assay. How can I reduce it?

A4: High background can be caused by contamination or non-specific reactions.

  • Contaminated Reagents: Ensure that your reagents are free from contaminants that might interfere with the assay. For example, in NADH-linked assays, any contamination that leads to NADH oxidation will result in a high background.

  • Non-specific Binding (Radiometric Assays): In radiometric assays using ¹⁴CO₂, ensure that the quenching step with a strong acid is effective and that all unincorporated ¹⁴CO₂ is removed before scintillation counting.

  • Blank Reactions: Always run blank reactions that contain all components except the enzyme or the substrate to determine the level of background signal.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the enzymatic assay of XuBP using RuBisCO.

Table 1: pH Dependence of XuBP Binding to Decarbamylated RuBisCO [4]

pHApparent Dissociation Constant (Kd) (µM)
7.00.03
7.50.03
8.00.35
8.52.0

Table 2: Kinetic Parameters for RuBisCO from Soybean [5][6]

ParameterValueConditions
Km(CO₂)~20 µMWith Mg²⁺ or Mn²⁺
Km(O₂)690 µMWith Mg²⁺
Km(O₂)36 µMWith Mn²⁺
Activation Equilibrium Constant (NaHCO₃)~1.3 mMpH 7.85, 10 mM Mg²⁺
Activation Equilibrium Constant (CO₂)~27 µMpH 7.85, 10 mM Mg²⁺

Experimental Protocols

Protocol 1: Spectrophotometric Assay for XuBP Inhibition of RuBisCO

This protocol is adapted from NADH-linked RuBisCO activity assays and measures the consumption of NADH at 340 nm. The rate of NADH oxidation is proportional to the rate of 3-PGA formation by RuBisCO, which is then converted in a series of coupled enzymatic reactions.

Materials:

  • Purified RuBisCO

  • This compound (XuBP) sample

  • Ribulose-1,5-Bisphosphate (RuBP)

  • Assay Buffer: 100 mM Bicine-NaOH (pH 8.2), 20 mM MgCl₂, 10 mM NaHCO₃

  • Coupling Enzyme Mix: 3-phosphoglycerate (B1209933) kinase, glyceraldehyde-3-phosphate dehydrogenase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase in assay buffer.

  • ATP solution

  • NADH solution

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • RuBisCO Activation: Pre-incubate the purified RuBisCO enzyme in the assay buffer for at least 15 minutes at room temperature to ensure carbamylation.

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing the assay buffer, coupling enzyme mix, ATP, and NADH.

  • Inhibitor Addition: Add the XuBP sample to the cuvette and mix gently. Incubate for a defined period (e.g., 10 minutes) to allow for inhibitor binding. For a control, add a buffer blank.

  • Reaction Initiation: Initiate the reaction by adding a known concentration of RuBP.

  • Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance curve. The percentage of inhibition can be calculated by comparing the rate of the reaction with XuBP to the rate of the control reaction without XuBP.

Protocol 2: Radiometric Assay for XuBP Inhibition of RuBisCO

This is a highly sensitive and direct method that measures the incorporation of ¹⁴CO₂ into an acid-stable product.

Materials:

  • Purified RuBisCO

  • This compound (XuBP) sample

  • Ribulose-1,5-Bisphosphate (RuBP)

  • Assay Buffer: 100 mM Bicine-NaOH (pH 8.2), 20 mM MgCl₂

  • NaH¹⁴CO₃ (radioactive sodium bicarbonate)

  • Formic acid (e.g., 10 M) to stop the reaction

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • RuBisCO Activation: Pre-incubate the purified RuBisCO enzyme in the assay buffer containing MgCl₂ and non-radioactive NaHCO₃.

  • Inhibitor Incubation: In a microcentrifuge tube, add the activated RuBisCO and the XuBP sample. Incubate for a defined period (e.g., 10 minutes).

  • Reaction Initiation: Start the reaction by adding RuBP and NaH¹⁴CO₃.

  • Reaction Termination: After a specific time (e.g., 30-60 seconds), stop the reaction by adding a sufficient volume of formic acid.

  • Drying: Dry the samples in a fume hood or with a sample concentrator to remove any unreacted ¹⁴CO₂.

  • Scintillation Counting: Add scintillation cocktail to the dried samples and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of incorporated radioactivity is a direct measure of RuBisCO activity. Compare the counts in the presence and absence of XuBP to determine the level of inhibition.

Visualizations

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, RuBP, XuBP, and Coupling Reagents Activate_Enzyme Activate RuBisCO (Pre-incubate with Mg2+ and CO2) Reagents->Activate_Enzyme Incubate_Inhibitor Pre-incubate Activated RuBisCO with XuBP Activate_Enzyme->Incubate_Inhibitor Start_Reaction Initiate Reaction with RuBP Incubate_Inhibitor->Start_Reaction Measure_Activity Monitor Reaction Rate (Spectrophotometry or Radiometry) Start_Reaction->Measure_Activity Calculate_Rate Calculate Initial Reaction Velocity Measure_Activity->Calculate_Rate Determine_Inhibition Determine % Inhibition by XuBP Calculate_Rate->Determine_Inhibition

Caption: Workflow for the enzymatic assay of XuBP inhibition.

Troubleshooting_Logic Start Problem with Assay No_Activity No/Low RuBisCO Activity? Start->No_Activity Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results No_Inhibition No/Low Inhibition? Start->No_Inhibition No_Activity->Inconsistent_Results No Check_Activation Check RuBisCO Activation (Mg2+, CO2, pre-incubation) No_Activity->Check_Activation Yes Inconsistent_Results->No_Inhibition No Check_Pipetting Verify Pipetting Accuracy Inconsistent_Results->Check_Pipetting Yes Check_XuBP Verify XuBP Concentration and Integrity No_Inhibition->Check_XuBP Yes Check_Reagents Check Reagent Integrity (RuBP, ATP, NADH) Check_Activation->Check_Reagents Check_pH Verify Buffer pH (optimum ~8.0-8.2) Check_Reagents->Check_pH Check_Temp Ensure Stable Temperature Check_Pipetting->Check_Temp Check_Mixing Ensure Proper Mixing Check_Temp->Check_Mixing Check_Incubation Optimize Pre-incubation Time with XuBP Check_XuBP->Check_Incubation Check_pH_Inhibition Consider Assay pH (tighter binding at lower pH) Check_Incubation->Check_pH_Inhibition

Caption: Troubleshooting decision tree for the XuBP assay.

RuBisCO_XuBP_Interaction cluster_activation RuBisCO Activation cluster_inhibition Inhibition by XuBP Inactive_RuBisCO Inactive RuBisCO (Decarbamylated) Active_RuBisCO Active RuBisCO (Carbamylated-Mg2+ Complex) Inactive_RuBisCO->Active_RuBisCO + CO2, + Mg2+ Inhibited_Complex Inactive RuBisCO-XuBP Complex Inactive_RuBisCO->Inhibited_Complex CO2 CO2 Mg2 Mg2+ Active_RuBisCO->Inactive_RuBisCO - CO2, - Mg2+ XuBP This compound (XuBP) XuBP->Inhibited_Complex

Caption: Interaction between RuBisCO activation and XuBP inhibition.

References

Technical Support Center: Purification of Xylulose-1,5-Bisphosphate (XuBP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xylulose-1,5-Bisphosphate (XuBP). Our aim is to help you identify and resolve common issues related to contaminants in XuBP preparations, ensuring the purity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in this compound (XuBP) preparations?

A1: XuBP is often synthesized enzymatically from Ribulose-1,5-bisphosphate (RuBP) using the enzyme RuBisCO. Consequently, the most common contaminants are:

  • Ribulose-1,5-bisphosphate (RuBP): The unreacted starting material.

  • Other sugar phosphates: Depending on the specificity of the enzymatic reaction, other sugar bisphosphates may be present in small amounts.

  • Buffer salts and metal ions: Components from the reaction and purification buffers (e.g., phosphate (B84403), magnesium ions).

Q2: How can I detect the presence of these contaminants in my XuBP sample?

A2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive and specific method for the analysis of sugar phosphates, including XuBP and its common contaminants.[2][3] This technique allows for the separation and quantification of closely related sugar bisphosphate isomers. Mass spectrometry (MS) can also be coupled with liquid chromatography for definitive identification of contaminants.

Q3: What are the consequences of using contaminated XuBP in my experiments?

Q4: What is the recommended method for purifying XuBP?

A4: High-Performance Anion-Exchange Chromatography (HPAE) is the most effective method for purifying XuBP from its common contaminants. This technique separates molecules based on their charge, and at high pH, sugar phosphates are anionic and can be effectively resolved.

Troubleshooting Guide: HPLC-Based Purification of XuBP

This guide addresses common problems encountered during the purification of XuBP using High-Performance Liquid Chromatography (HPLC).

Problem Potential Cause Suggested Solution
Poor resolution between XuBP and RuBP peaks 1. Inappropriate mobile phase gradient: The elution gradient may not be shallow enough to separate the isomers effectively. 2. Column aging: The stationary phase of the column may have degraded over time. 3. Incorrect pH: The pH of the mobile phase may not be optimal for the separation of these sugar bisphosphates.1. Optimize the gradient: Decrease the rate of increase of the eluent concentration (e.g., sodium acetate (B1210297) or sodium hydroxide) to improve separation. 2. Replace the column: Use a new or well-maintained anion-exchange column. 3. Adjust pH: Ensure the mobile phase pH is in the optimal range for anion-exchange chromatography of sugar phosphates (typically high pH).
Broad or tailing peaks for XuBP 1. Column overloading: Injecting too much sample can lead to poor peak shape. 2. Secondary interactions: The analyte may be interacting with active sites on the column packing material. 3. Contamination of the column: Buildup of contaminants on the column can affect peak shape.1. Reduce sample load: Decrease the concentration or volume of the injected sample. 2. Use a different column or mobile phase modifier: A different anion-exchange column might have less secondary interactions. Alternatively, small amounts of an organic solvent in the mobile phase can sometimes improve peak shape. 3. Clean the column: Follow the manufacturer's instructions for column washing and regeneration.
No or low recovery of XuBP 1. Degradation of XuBP: XuBP may be unstable under the purification conditions (e.g., extreme pH or temperature). 2. Irreversible binding to the column: The compound may be binding too strongly to the stationary phase. 3. Detector issue: The detector may not be sensitive enough or may be malfunctioning.1. Work at low temperatures: Perform the purification at 4°C to minimize degradation. Avoid prolonged exposure to harsh pH conditions. 2. Adjust elution conditions: Increase the final concentration of the eluent in the gradient to ensure all bound sample is eluted. 3. Check detector settings: Ensure the pulsed amperometric detector is functioning correctly and the waveform is optimized for sugar phosphate detection.
Presence of unexpected peaks 1. Sample degradation: New peaks may correspond to degradation products of XuBP or other components in the sample. 2. Contamination from reagents or system: Impurities in the mobile phase or from the HPLC system can appear as peaks.1. Ensure sample stability: Store samples at -80°C and handle them on ice.[4] 2. Use high-purity reagents and flush the system: Prepare fresh mobile phase with HPLC-grade water and reagents. Flush the HPLC system thoroughly before use.

Data Presentation

The following table presents hypothetical data illustrating the effectiveness of HPAE-PAD for the purification of a crude XuBP preparation.

Compound Concentration in Crude Sample (mM) Concentration in Purified Sample (mM) Purity (%)
This compound 7.56.8>99
Ribulose-1,5-bisphosphate 2.0<0.01<0.1
PDBP 0.5<0.01<0.1

Experimental Protocols

Protocol 1: Analytical Purity Assessment of XuBP by HPAE-PAD
  • System: A high-performance liquid chromatography system equipped with a pulsed amperometric detector (PAD) with a gold working electrode.

  • Column: A strong anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ PA20).

  • Mobile Phase A: Deionized water (18.2 MΩ·cm).

  • Mobile Phase B: 1 M Sodium Acetate in deionized water.

  • Mobile Phase C: 200 mM Sodium Hydroxide.

  • Gradient:

    • 0-5 min: 100 mM NaOH (isocratic)

    • 5-25 min: Linear gradient from 0 to 500 mM Sodium Acetate in 100 mM NaOH.

    • 25-30 min: Linear gradient to 1 M Sodium Acetate in 100 mM NaOH (column wash).

    • 30-40 min: Re-equilibration at 100 mM NaOH.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Pulsed Amperometry with a waveform optimized for sugar phosphates.

  • Sample Preparation: Dilute the XuBP sample in deionized water to a final concentration of approximately 100 µM.

Protocol 2: Preparative Purification of XuBP by Anion-Exchange Chromatography
  • System: A preparative liquid chromatography system with a fraction collector.

  • Column: A preparative-scale strong anion-exchange column.

  • Mobile Phase A: 20 mM Triethylamine bicarbonate (TEAB), pH 8.5.

  • Mobile Phase B: 1 M Triethylamine bicarbonate (TEAB), pH 8.5.

  • Gradient: A shallow linear gradient from 0% to 50% B over 60 minutes.

  • Flow Rate: 5 mL/min.

  • Detection: UV at 214 nm (for the bicarbonate) or collection of fractions followed by analytical HPAE-PAD analysis.

  • Fraction Collection: Collect 2 mL fractions throughout the gradient elution.

  • Post-Purification: Analyze fractions containing XuBP for purity. Pool the purest fractions and lyophilize to remove the volatile TEAB buffer.

Visualizations

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_contaminants Potential Contaminants RuBP Ribulose-1,5-Bisphosphate (RuBP) Rubisco RuBisCO Enzyme RuBP->Rubisco Crude_XuBP Crude this compound (XuBP) Preparation Rubisco->Crude_XuBP HPAE_PAD HPAE-PAD System Crude_XuBP->HPAE_PAD Unreacted_RuBP Unreacted RuBP Crude_XuBP->Unreacted_RuBP PDBP PDBP Crude_XuBP->PDBP Salts Buffer Salts Crude_XuBP->Salts Fraction_Collector Fraction Collector HPAE_PAD->Fraction_Collector Purity_Analysis Purity Analysis of Fractions Fraction_Collector->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_XuBP Pure XuBP Lyophilization->Pure_XuBP

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Problem with XuBP Purity Check_Chromatogram Analyze HPAE-PAD Chromatogram Start->Check_Chromatogram Broad_Peaks Broad or Tailing Peaks? Check_Chromatogram->Broad_Peaks Poor_Resolution Poor Peak Resolution? Broad_Peaks->Poor_Resolution No Reduce_Load Reduce Sample Load Broad_Peaks->Reduce_Load Yes Low_Recovery Low or No Recovery? Poor_Resolution->Low_Recovery No Optimize_Gradient Optimize Elution Gradient Poor_Resolution->Optimize_Gradient Yes Check_Stability Assess Sample Stability (Temp, pH) Low_Recovery->Check_Stability Yes Pure_Sample Pure XuBP Sample Low_Recovery->Pure_Sample No Clean_Column Clean/Replace Column Reduce_Load->Clean_Column Clean_Column->Check_Chromatogram Check_pH Verify Mobile Phase pH Optimize_Gradient->Check_pH Check_pH->Check_Chromatogram Adjust_Elution Increase Eluent Strength Check_Stability->Adjust_Elution Adjust_Elution->Check_Chromatogram

References

Technical Support Center: Optimizing Xylulose-1,5-Bisphosphate Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Xylulose-1,5-Bisphosphate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the resolution and accuracy of your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of this compound, particularly using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Issue 1: Poor Resolution Between this compound and Other Sugar Phosphates (e.g., Ribulose-1,5-Bisphosphate)

Q: My chromatogram shows co-eluting or poorly resolved peaks for this compound and its isomers. How can I improve the separation?

A: Achieving baseline separation of sugar phosphate (B84403) isomers is a common challenge. Here are several strategies to improve resolution:

  • Optimize the Eluent Gradient: The separation of sugar phosphates on anion-exchange columns is highly dependent on the eluent gradient.[1][2][3]

    • Sodium Hydroxide (B78521) Concentration: A shallow sodium hydroxide gradient is crucial for separating closely related sugar phosphates. Small adjustments to the hydroxide concentration can significantly impact the retention and resolution of these analytes.

    • Sodium Acetate (B1210297) Gradient: For complex mixtures, a sodium acetate gradient in a constant sodium hydroxide concentration is often employed.[4] A shallower acetate gradient can enhance the separation of isomers. Experiment with different gradient slopes and durations to find the optimal conditions for your specific sample.

  • Column Selection: The choice of chromatography column is critical for resolving sugar phosphate isomers.

    • The Dionex CarboPac™ PA20 column is often recommended for the separation of monosaccharides and other negatively charged carbohydrates like sugar phosphates.[5]

    • For more complex separations, other columns in the CarboPac series, such as the PA10 or PA200, might offer different selectivities.[6]

  • Flow Rate: Reducing the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase. However, this will also increase the run time.

  • Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of the separation. Operating at a consistent and optimized temperature can improve reproducibility and may enhance resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: The peaks for this compound are tailing or fronting. What are the possible causes and solutions?

A: Abnormal peak shapes can compromise quantification and resolution.[7][8][9][10] Here’s how to troubleshoot this issue:

  • Column Contamination or Overload:

    • Contamination: The column may be contaminated with strongly retained sample components. Follow the column manufacturer's instructions for cleaning and regeneration.

    • Overload: Injecting too much sample can lead to peak fronting.[11] Try diluting your sample or reducing the injection volume.

  • Inappropriate Sample Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase. A mismatch can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase.

  • System Dead Volume: Excessive dead volume in the system (e.g., from poorly connected tubing) can cause peak broadening and tailing.[8] Ensure all connections are secure and use tubing with the appropriate internal diameter.

  • Column Deterioration: Over time, the column packing can degrade, leading to poor peak shape. If other troubleshooting steps fail, the column may need to be replaced.

Issue 3: Baseline Noise or Drift

Q: I am experiencing a noisy or drifting baseline in my HPAEC-PAD analysis. How can I fix this?

A: A stable baseline is essential for accurate detection and quantification.[12][13][14][15][16] Here are common causes and solutions for baseline issues:

  • Eluent Contamination:

    • Carbonate Contamination: Carbon dioxide from the air can dissolve in alkaline eluents, forming carbonate. Carbonate is a stronger eluting ion than hydroxide and can cause baseline drift and affect retention times.[4][17] Always use freshly prepared, high-purity water (18.2 MΩ·cm) and blanket the eluents with an inert gas like helium or nitrogen.

    • Impure Reagents: Use high-purity sodium hydroxide and sodium acetate. Contaminants in these reagents can contribute to baseline noise.[18]

  • Detector Issues:

    • Electrode Contamination: The surface of the gold working electrode can become contaminated over time. Follow the manufacturer's instructions for cleaning the electrode.

    • Reference Electrode Problems: An unstable reference electrode can cause baseline drift. Ensure it is properly maintained.

  • Pump Performance: Pulsations from the pump can lead to a noisy baseline. Ensure the pump is properly maintained and that the mobile phase is adequately degassed.

  • Leaks: Leaks in the system can introduce air and cause baseline instability. Carefully check all fittings and connections.

Frequently Asked Questions (FAQs)

Q1: What is the recommended column for this compound analysis?

A1: The Thermo Scientific™ Dionex™ CarboPac™ PA20 column is a good starting point for the analysis of sugar phosphates due to its excellent resolution of negatively charged carbohydrates.[5]

Q2: How can I prepare my samples for HPAEC-PAD analysis?

A2: Sample preparation is crucial to protect the column and ensure accurate results.

  • Filtration: All samples should be filtered through a 0.2 µm filter to remove particulate matter.

  • Solid-Phase Extraction (SPE): For complex matrices like plant extracts, SPE may be necessary to remove interfering compounds.[19]

  • Protein Removal: For samples containing proteins, a protein precipitation step (e.g., with perchloric acid) or a specialized sample preparation cartridge may be required.

Q3: What are the optimal storage conditions for this compound standards?

A3: Sugar phosphate standards are susceptible to degradation. It is recommended to store them at -20°C or below in a buffered solution to minimize hydrolysis. Avoid repeated freeze-thaw cycles.

Q4: How does carbonate contamination affect my results?

A4: Carbonate contamination in the eluent can lead to several problems, including:

  • Decreased Retention Times: Carbonate is a stronger eluting ion than hydroxide, causing analytes to elute earlier.

  • Poor Resolution: The presence of carbonate can compress the chromatogram, leading to a loss of resolution between closely eluting peaks.

  • Baseline Drift: Increasing levels of carbonate in the eluent during a run can cause the baseline to drift.[4][17]

Quantitative Data

Table 1: HPAEC-PAD Operating Parameters for Sugar Phosphate Analysis

ParameterRecommended SettingNotes
Column Dionex CarboPac PA20 (3 x 150 mm)A guard column (3 x 30 mm) is recommended.
Flow Rate 0.5 mL/min
Injection Volume 10 µLCan be adjusted based on sample concentration.
Column Temperature 30 °C
Eluent A 100 mM Sodium Hydroxide
Eluent B 100 mM Sodium Hydroxide, 1 M Sodium Acetate
Detection Pulsed Amperometry (PAD)Gold working electrode, Ag/AgCl reference electrode.

Experimental Protocols

Protocol 1: HPAEC-PAD Analysis of this compound Standard

  • Eluent Preparation:

    • Prepare Eluent A (100 mM NaOH) by diluting high-purity 50% NaOH solution with deionized water (18.2 MΩ·cm).

    • Prepare Eluent B (100 mM NaOH, 1 M Sodium Acetate) by dissolving high-purity sodium acetate in Eluent A.

    • Degas both eluents by sparging with helium or nitrogen for at least 15 minutes and maintain a positive pressure of the inert gas during the analysis.[4]

  • System Equilibration:

    • Equilibrate the column with the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.

  • Gradient Program:

    • A typical gradient might start with a low percentage of Eluent B, with a shallow linear increase to a higher percentage over 20-30 minutes to elute the sugar phosphates.

    • This is followed by a high-concentration wash step and re-equilibration to initial conditions.

  • Injection:

    • Inject 10 µL of the filtered this compound standard.

  • Detection:

    • Use a standard carbohydrate PAD waveform for detection.

Visualizations

Troubleshooting_Workflow start Start: Poor Resolution of This compound check_gradient Is the eluent gradient optimized? start->check_gradient optimize_gradient Action: Adjust NaOH and/or NaOAc gradient. (Try a shallower gradient) check_gradient->optimize_gradient No check_column Is the correct column being used? check_gradient->check_column Yes optimize_gradient->check_column end_good Resolution Improved optimize_gradient->end_good select_column Action: Consider a different column (e.g., CarboPac PA20) for better selectivity. check_column->select_column No check_flowrate Is the flow rate appropriate? check_column->check_flowrate Yes select_column->check_flowrate select_column->end_good adjust_flowrate Action: Try reducing the flow rate. check_flowrate->adjust_flowrate No end_bad Issue Persists: Consult advanced troubleshooting check_flowrate->end_bad Yes adjust_flowrate->end_good adjust_flowrate->end_good

Caption: Troubleshooting workflow for poor resolution.

Baseline_Troubleshooting start Start: Baseline Noise or Drift check_eluents Are the eluents fresh and pure? start->check_eluents prepare_eluents Action: Prepare fresh eluents with high-purity reagents and water. Blanket with inert gas. check_eluents->prepare_eluents No check_detector Is the detector clean and stable? check_eluents->check_detector Yes prepare_eluents->check_detector end_good Baseline Stable prepare_eluents->end_good clean_detector Action: Clean the electrodes and check the reference electrode. check_detector->clean_detector No check_leaks Are there any system leaks? check_detector->check_leaks Yes clean_detector->check_leaks clean_detector->end_good fix_leaks Action: Check and tighten all fittings. check_leaks->fix_leaks No end_bad Issue Persists: Check pump performance and system contamination. check_leaks->end_bad Yes fix_leaks->end_good fix_leaks->end_good

Caption: Troubleshooting workflow for baseline issues.

References

Addressing the non-specific binding of Xylulose-1,5-Bisphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the non-specific binding of Xylulose-1,5-Bisphosphate (XuBP) in experimental settings. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Non-Specific Binding of this compound

High background or inconsistent results in assays involving this compound can often be attributed to its non-specific binding to assay surfaces (e.g., microplates, membranes) or other proteins. The phosphate (B84403) groups on XuBP can interact with charged surfaces, leading to erroneous signals. This guide provides a systematic approach to mitigate these issues.

Initial Assessment of Non-Specific Binding

Question: How do I determine if non-specific binding of this compound is affecting my assay?

Answer: To ascertain the extent of non-specific binding (NSB), it is crucial to include proper controls in your experimental design.

  • No-Target Control: Run your assay in a well or on a membrane that does not contain the target molecule (e.g., enzyme, antibody). Any signal detected in this control is likely due to non-specific binding of XuBP or other detection reagents to the surface.

  • Unlabeled Competitor Control: In binding assays, include a control with a high concentration of unlabeled XuBP along with the labeled XuBP. A significant decrease in signal in the presence of the unlabeled competitor indicates that the binding is specific to the target.

Strategies to Reduce Non-Specific Binding

Question: What are the primary strategies to reduce high background caused by non-specific binding of this compound?

Answer: A multi-pronged approach involving optimization of blocking agents, assay buffer composition, and washing steps is most effective.

  • Effective Blocking: The most critical step is to block unoccupied sites on the assay surface.

  • Buffer Optimization: Modifying the components of your assay buffer can significantly reduce non-specific interactions.

  • Thorough Washing: Increasing the stringency of wash steps helps to remove unbound XuBP.

Frequently Asked Questions (FAQs)

Q1: Which blocking agent is best for assays involving a phosphorylated molecule like this compound?

A1: For assays with phosphorylated molecules, Bovine Serum Albumin (BSA) is generally the preferred blocking agent. Milk-based blockers, such as non-fat dry milk or casein, should be avoided as casein is a phosphoprotein and can lead to high background due to interactions with the phosphate groups of XuBP or with detection reagents targeting phosphorylated molecules.[1] Synthetic polymer-based blockers are also an excellent alternative as they are protein-free and can be highly effective.[2]

Q2: What concentration of blocking agent should I use?

A2: The optimal concentration of a blocking agent should be determined empirically for each assay. However, a good starting point for BSA is typically 1-5% (w/v) in a suitable buffer (e.g., TBS or PBS). For synthetic blockers, follow the manufacturer's recommendations.

Q3: How can I optimize my assay buffer to minimize non-specific binding of XuBP?

A3:

  • pH: The charge of both XuBP and the assay surface is pH-dependent. Experiment with a range of pH values (typically between 6.0 and 8.0) to find the optimal pH that minimizes electrostatic interactions.

  • Ionic Strength: Increasing the salt concentration (e.g., 150-500 mM NaCl) in your buffer can help to disrupt non-specific electrostatic interactions.

  • Detergents: Including a non-ionic detergent, such as Tween-20 or Triton X-100, at a low concentration (0.05-0.1%) can reduce hydrophobic interactions.

Q4: My results are still showing high background after trying different blocking agents. What else can I do?

A4:

  • Increase Washing Steps: Increase the number and duration of your wash steps. A gentle agitation during washing can also be beneficial.

  • Optimize Incubation Times: Shorter incubation times for XuBP and detection reagents can sometimes reduce the opportunity for non-specific binding to occur, though this needs to be balanced with allowing sufficient time for the specific interaction.

  • Consider Alternative Assay Surfaces: If using polystyrene plates, consider plates with different surface modifications (e.g., low-binding surfaces).

Data Presentation: Comparison of Blocking Agents

The following table summarizes the relative effectiveness of common blocking agents in mitigating non-specific binding of phosphorylated small molecules like this compound. The effectiveness is ranked based on a combination of their ability to reduce background and their compatibility with phosphorylated analytes.

Blocking AgentTypical ConcentrationRelative Effectiveness for Phosphorylated MoleculesAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)HighReadily available, effective for many applications, recommended for phospho-specific assays.Can have lot-to-lot variability.
Synthetic Polymer Blockers Varies by productHigh to Very HighProtein-free, highly consistent, low cross-reactivity.[2]Can be more expensive than protein-based blockers.
Fish Gelatin 0.1-1% (w/v)ModerateCan be effective in some systems where BSA is not optimal.May not be as effective as BSA or synthetic blockers for all applications.
Non-Fat Dry Milk / Casein 1-5% (w/v)Low (Not Recommended)Inexpensive and effective for many non-phosphorylated assays.Casein is a phosphoprotein and can cause high background in assays with phosphorylated molecules.[1]
Tween-20 (as a co-blocker) 0.05-0.1% (v/v)N/A (used in combination)Reduces hydrophobic interactions, often included in wash buffers.Not effective as a primary blocking agent.

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay with this compound

This protocol describes a general procedure for assessing the inhibitory effect of XuBP on a target enzyme, with steps to minimize non-specific binding.

  • Plate Coating (if applicable):

    • Coat microplate wells with the target enzyme at an optimized concentration in a suitable coating buffer (e.g., PBS, pH 7.4).

    • Incubate overnight at 4°C.

    • Wash wells three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of Blocking Buffer (e.g., 3% BSA in PBS) to each well.

    • Incubate for 2 hours at room temperature with gentle agitation.

    • Wash wells three times with Wash Buffer.

  • Inhibition Reaction:

    • Prepare serial dilutions of this compound in Assay Buffer (e.g., Tris-HCl buffer with optimized pH and salt concentration).

    • Add 50 µL of the XuBP dilutions to the appropriate wells.

    • Include a "no inhibitor" control.

    • Pre-incubate for 30 minutes at the optimal temperature for the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the enzyme's substrate (at a concentration around its Km) to all wells.

    • Incubate for an optimized period, ensuring the reaction remains in the linear range.

  • Detection:

    • Stop the reaction (if necessary) and measure the signal (e.g., absorbance, fluorescence) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from wells with no enzyme).

    • Plot the enzyme activity against the concentration of XuBP to determine the IC50.

Protocol 2: Radiolabeled this compound Binding Assay

This protocol is for quantifying the binding of radiolabeled XuBP to a target protein and includes measures to address non-specific binding.

  • Preparation of Target:

    • Immobilize the target protein on a suitable solid phase (e.g., microplate, beads) or use a membrane preparation containing the target.

  • Blocking:

    • Block the solid phase with an appropriate blocking buffer (e.g., 3% BSA in binding buffer) for 2 hours at room temperature.

    • Wash thoroughly with ice-cold Binding Buffer (e.g., Tris-HCl, pH 7.5, 150 mM NaCl).

  • Binding Reaction:

    • Set up triplicate tubes or wells for each condition.

    • Total Binding: Add a known concentration of radiolabeled this compound (e.g., [³²P]XuBP) in Binding Buffer.

    • Non-Specific Binding: Add the same concentration of radiolabeled XuBP along with a 100-fold excess of unlabeled XuBP.

    • Add the target protein preparation.

    • Incubate at 4°C for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter pre-soaked in blocking buffer.

    • Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Analyze the data using appropriate software to determine binding parameters (e.g., Kd, Bmax).

Visualizations

Signaling_Pathway_of_RuBisCO_Regulation cluster_Inhibitors Inhibitors cluster_Activators Activators Inactive_Rubisco Inactive RuBisCO (Decarbamylated) Active_Rubisco Active RuBisCO (Carbamylated) Inactive_Rubisco->Active_Rubisco Inactive_Rubisco_XuBP Inactive RuBisCO-XuBP Complex Inactive_Rubisco->Inactive_Rubisco_XuBP Binds tightly Active_Rubisco->Inactive_Rubisco XuBP This compound (XuBP) XuBP->Inactive_Rubisco_XuBP Rubisco_Activase RuBisCO Activase (Rca) Rubisco_Activase->Inactive_Rubisco_XuBP Facilitates release Inactive_Rubisco_XuBP->Inactive_Rubisco Release of XuBP

Caption: Regulation of RuBisCO activity by this compound.

Experimental_Workflow_NSB_Mitigation cluster_Assay_Setup Assay Setup cluster_Reaction Reaction & Incubation cluster_Detection_Analysis Detection & Analysis cluster_Troubleshooting Troubleshooting Loop Start Start Assay Coat_Plate Coat Plate with Target Molecule Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Block Block with Optimal Blocking Agent (e.g., BSA) Wash1->Block Wash2 Wash Block->Wash2 Add_XuBP Add this compound (in optimized buffer) Wash2->Add_XuBP Incubate1 Incubate Add_XuBP->Incubate1 Add_Substrate Add Detection Reagents/ Substrate Incubate1->Add_Substrate Incubate2 Incubate Add_Substrate->Incubate2 Wash3 Final Wash Incubate2->Wash3 Read_Signal Read Signal (e.g., Absorbance, Radioactivity) Wash3->Read_Signal Analyze Analyze Data (Subtract background) Read_Signal->Analyze End End Analyze->End High_Background High Background? Analyze->High_Background High_Background->End No Optimize_Blocker Optimize Blocker (Concentration, Type) High_Background->Optimize_Blocker Yes Optimize_Blocker->Block Optimize_Buffer Optimize Buffer (pH, Salt, Detergent) Optimize_Blocker->Optimize_Buffer Optimize_Buffer->Add_XuBP Optimize_Wash Optimize Wash Steps Optimize_Buffer->Optimize_Wash Optimize_Wash->Wash1 Optimize_Wash->Wash2 Optimize_Wash->Wash3

Caption: Workflow for mitigating non-specific binding in XuBP assays.

References

Technical Support Center: Xylulose-1,5-Bisphosphate (XuBP) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Xylulose-1,5-Bisphosphate (XuBP).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound (XuBP)?

A1: The primary laboratory method for synthesizing XuBP is through the enzymatic conversion of Ribulose-1,5-bisphosphate (RuBP). This reaction is catalyzed by the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). Significant formation of XuBP occurs at a pH below 8.0.

Q2: What is the starting material for XuBP synthesis?

A2: The starting material is Ribulose-1,5-bisphosphate (RuBP). RuBP is the natural substrate for the enzyme Rubisco in the Calvin cycle.

Q3: Which enzyme is used to catalyze the synthesis of XuBP?

A3: The enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) is used to catalyze the conversion of RuBP to XuBP.

Q4: What is the optimal pH for XuBP synthesis?

A4: A pH below 8.0 favors the synthesis of XuBP from RuBP by Rubisco. At lower pH values, the binding of RuBP to the inactive form of Rubisco is tighter, which can influence the formation of XuBP.

Q5: How can I monitor the progress of the XuBP synthesis reaction?

A5: The progress of the reaction can be monitored by separating and quantifying the substrate (RuBP) and the product (XuBP) over time. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no yield of XuBP Incorrect pH of the reaction buffer. Ensure the reaction buffer pH is below 8.0. Prepare a fresh buffer and verify the pH with a calibrated meter.
Inactive Rubisco enzyme. Use a commercially available, high-quality Rubisco preparation. Ensure proper storage conditions (-80°C) and handle the enzyme on ice to prevent degradation.
Degradation of the RuBP substrate. Use high-purity RuBP. Store RuBP solutions at -80°C and thaw immediately before use.
Sub-optimal reaction temperature. While specific optimal temperatures for XuBP synthesis are not well-documented, enzymatic reactions are temperature-dependent. Start with a temperature of 25°C and optimize in a range of 20-37°C.
Presence of unwanted byproducts Non-specific enzymatic activity or substrate degradation. Optimize reaction time to minimize the formation of side products. Purify the XuBP from the reaction mixture using techniques like HPLC.
Difficulty in separating XuBP from RuBP Inadequate chromatographic resolution. Optimize the HPLC method. This may include adjusting the mobile phase composition, flow rate, or using a different column chemistry.

Experimental Protocols

Enzymatic Synthesis of this compound (XuBP)

This protocol is a general guideline. Optimal conditions may vary depending on the specific characteristics of the enzyme and substrate preparations.

Materials:

  • Ribulose-1,5-bisphosphate (RuBP)

  • Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco)

  • Reaction Buffer (e.g., 100 mM EPPS-NaOH, pH 7.8, 20 mM MgCl₂, 0.5 mM DTT)

  • Quenching solution (e.g., perchloric acid)

  • Neutralizing solution (e.g., potassium carbonate)

  • HPLC system for analysis

Procedure:

  • Prepare the reaction mixture by adding the reaction buffer to a microcentrifuge tube.

  • Add the RuBP substrate to the desired final concentration.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a predetermined amount of Rubisco enzyme.

  • Incubate the reaction for a specific time course (e.g., taking aliquots at 0, 15, 30, 60, and 120 minutes).

  • Stop the reaction in the aliquots by adding a quenching solution.

  • Neutralize the quenched samples.

  • Analyze the samples by HPLC to determine the concentration of XuBP and remaining RuBP.

Quantitative Data

The following table summarizes the effect of pH on the binding of XuBP to decarbamylated Rubisco, which is an important factor to consider as XuBP is a potent inhibitor of the enzyme. Tighter binding at lower pH values can influence the overall yield by sequestering the enzyme.

pHApparent Dissociation Constant (K_d) for XuBP (µM)
7.00.03
7.50.03
8.00.35
8.52.0

Visualizations

Enzymatic_Synthesis_of_XuBP RuBP Ribulose-1,5-bisphosphate (RuBP) XuBP This compound (XuBP) RuBP->XuBP Enzymatic Conversion Rubisco Rubisco (pH < 8.0) Rubisco->XuBP

Caption: Enzymatic conversion of RuBP to XuBP catalyzed by Rubisco.

Troubleshooting_XuBP_Synthesis cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions start Low XuBP Yield pH Incorrect pH? start->pH enzyme Inactive Enzyme? start->enzyme substrate Degraded Substrate? start->substrate check_pH Verify & Adjust pH to < 8.0 pH->check_pH new_enzyme Use Fresh/Active Enzyme enzyme->new_enzyme new_substrate Use High-Purity Substrate substrate->new_substrate

Caption: Troubleshooting logic for low XuBP yield.

XuBP_Purification_Workflow reaction_mixture Enzymatic Reaction Mixture (RuBP, XuBP, Rubisco) quench Quench Reaction reaction_mixture->quench hplc HPLC Separation quench->hplc fractions Collect Fractions hplc->fractions analysis Analyze Fractions for XuBP fractions->analysis pure_XuBP Pure XuBP analysis->pure_XuBP

Caption: General workflow for the purification of XuBP.

Technical Support Center: Overcoming Challenges in Xylulose-1,5-Bisphosphate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the crystallization of Xylulose-1,5-Bisphosphate (XuBP). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to facilitate successful crystallization experiments.

Troubleshooting Guide

Obtaining high-quality crystals of this compound suitable for X-ray diffraction can be a significant hurdle. This guide addresses common problems encountered during the crystallization process in a question-and-answer format.

Question: My XuBP sample is pure, but I am not getting any crystals. What should I do?

Answer:

Several factors beyond purity can inhibit crystallization. If you are confident in your sample's purity (>95%), consider the following troubleshooting steps:

  • Induce Nucleation: Spontaneous nucleation is often a kinetic barrier. Try inducing nucleation by gently scratching the inside of the crystallization vessel with a clean glass rod.[1] The microscopic scratches can provide nucleation sites for crystal growth.[1]

  • Introduce a Seed Crystal: If you have previously obtained even a tiny crystal of XuBP, introducing it into a supersaturated solution can promote the growth of larger, higher-quality crystals.[2]

  • Vary the Solvent System: The choice of solvent is critical. If a single solvent system is not working, explore binary or even tertiary solvent systems.[3] The goal is to find a solvent in which XuBP is moderately soluble.[3]

  • Optimize Concentration: The concentration of your XuBP solution is a key parameter. If the concentration is too low, crystals may not form. Conversely, if it is too high, you may get an amorphous precipitate or oil instead of crystals.[4] Experiment with a range of concentrations.

Question: I am observing an oil or amorphous precipitate instead of crystals. How can I resolve this?

Answer:

The formation of an oil or amorphous precipitate, often referred to as "oiling out," is a common issue and typically indicates that the solution is too supersaturated or that the temperature has dropped too quickly.[1] To address this:

  • Reduce Supersaturation: Start with a more dilute solution of XuBP. This will slow down the crystallization process and favor the formation of ordered crystals over an amorphous solid.[1]

  • Slow Down Cooling: If you are using a slow cooling method, decrease the rate of temperature change. A gradual temperature drop allows molecules more time to arrange themselves into a crystal lattice.[5]

  • Use a Different Solvent: The solvent's properties can significantly influence the outcome. A solvent in which the compound is slightly less soluble might prevent oiling out.[2]

  • Re-purify Your Sample: Residual impurities can sometimes promote the formation of oils.[1] Consider an additional purification step to ensure the highest possible purity of your XuBP.[1]

Question: The crystals I'm getting are too small (microcrystalline). How can I grow larger crystals?

Answer:

The formation of numerous small crystals is usually due to an excess of nucleation sites or rapid crystal growth.[1] To encourage the growth of larger, single crystals:

  • Minimize Nucleation Sites: Ensure your crystallization vessel is impeccably clean to reduce the number of dust particles that can act as nucleation sites.[1][3] Filtering the solution before setting up the crystallization can also help.[1]

  • Slow Down the Crystallization Process: Slower crystal growth generally leads to larger and higher-quality crystals.[6] This can be achieved by slowing the rate of solvent evaporation (e.g., by partially covering the vessel) or by decreasing the cooling rate.[7]

  • Maintain a Constant Temperature: Temperature fluctuations can disrupt crystal growth.[1] It is crucial to maintain a stable temperature environment for your crystallization experiment.[1]

  • Be Patient: Crystal growth can be a slow process, sometimes taking days or even weeks.[1] Avoid disturbing the crystallization setup to allow for optimal growth.[3][8]

Frequently Asked Questions (FAQs)

Q1: What is the ideal purity of this compound required for crystallization?

A1: A purity of greater than 95% is highly recommended for successful crystallization.[2] Impurities can interfere with the formation of a well-ordered crystal lattice, leading to poor crystal quality or a complete failure to crystallize.[3]

Q2: How do I choose the right solvent for XuBP crystallization?

A2: The ideal solvent is one in which XuBP is moderately soluble.[3] If the solubility is too high, it will be difficult to achieve the necessary supersaturation for crystallization.[4] If it's too low, the compound may not dissolve sufficiently. You may need to screen a variety of solvents and solvent mixtures to find the optimal conditions.[2] Given that XuBP is a sugar bisphosphate, polar solvents or aqueous buffers are likely to be a good starting point.

Q3: What crystallization methods are most suitable for a small molecule like this compound?

A3: Common and effective methods for small molecule crystallization that you can try for XuBP include:

  • Slow Evaporation: This is a simple method where the solvent is allowed to evaporate slowly from the solution, gradually increasing the concentration of the solute to the point of crystallization.[7]

  • Slow Cooling: This method involves dissolving the compound in a solvent at an elevated temperature and then slowly cooling the solution to induce crystallization.[3]

  • Vapor Diffusion: In this technique, a solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is insoluble. The vapor of the second solvent diffuses into the first, reducing the solubility of the compound and causing it to crystallize.[2]

Q4: How important is pH in the crystallization of this compound?

A4: For ionizable molecules like XuBP, pH can be a critical parameter as it affects the charge state of the molecule and its ability to form intermolecular interactions necessary for crystal packing.[3] It is advisable to screen a range of pH values if you are using an aqueous buffer system.

Data Presentation

The following table summarizes key parameters and their typical ranges that should be considered and optimized during the crystallization of this compound. Note that these are general guidelines, and the optimal conditions will need to be determined empirically.

ParameterTypical Range/ConsiderationRationale
Purity > 95%Impurities can inhibit nucleation and disrupt crystal lattice formation.[3]
Concentration 1 - 50 mg/mL (starting point)Needs to be optimized to achieve supersaturation without causing precipitation.[4]
Temperature 4°C to 25°CAffects solubility and the kinetics of crystal growth. Slower growth at lower temperatures can yield better crystals.[9]
pH (for aqueous solutions) 4.0 - 9.0Influences the charge state of the molecule and intermolecular interactions.[9]
Precipitants/Solvents Water, Ethanol, Isopropanol, Acetone, Acetonitrile, various buffers (e.g., Tris, HEPES)The choice of solvent is critical for achieving appropriate solubility and supersaturation.[2][3]
Additives Small amounts of salts (e.g., MgCl₂, CaCl₂) or co-solventsCan sometimes stabilize the molecule or promote crystal contacts.
Time Days to weeksCrystal growth is often a slow process requiring patience.[1][8]

Experimental Protocols

Protocol 1: Purification of this compound

  • Enzymatic Synthesis: Synthesize XuBP using Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) in a suitable buffer system.

  • Enzyme Removal: After the reaction, remove the RuBisCO enzyme. This can be achieved by methods such as ultrafiltration with a molecular weight cutoff membrane that retains the large enzyme while allowing the smaller XuBP to pass through, or by heat denaturation followed by centrifugation if XuBP is heat-stable.

  • Chromatographic Purification: Further purify the XuBP using techniques like ion-exchange chromatography. Given the two phosphate (B84403) groups, XuBP is highly negatively charged, making anion-exchange chromatography a suitable method.

    • Equilibrate an anion-exchange column (e.g., DEAE-Sepharose or a strong anion exchanger like Q-Sepharose) with a low salt buffer.

    • Load the crude XuBP sample onto the column.

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the bound XuBP using a salt gradient (e.g., 0-1 M NaCl or KCl).

  • Desalting and Concentration: Collect the fractions containing XuBP and desalt them using dialysis or a desalting column. Concentrate the purified XuBP solution using a rotary evaporator or lyophilization.

  • Purity Assessment: Assess the purity of the final product using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.

Protocol 2: Crystallization by Slow Evaporation

  • Prepare a nearly saturated solution of purified XuBP in a suitable solvent or buffer system in a clean glass vial.

  • Filter the solution through a 0.22 µm syringe filter into a clean crystallization vessel to remove any dust or particulate matter.[1]

  • Cover the vessel with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.[1]

  • Place the vessel in a vibration-free location at a constant temperature.[3]

  • Monitor the vessel for crystal growth over several days to weeks. Avoid disturbing the setup.[1]

Protocol 3: Crystallization by Vapor Diffusion (Hanging Drop Method)

  • Prepare a reservoir solution in the well of a crystallization plate. This solution typically contains a precipitant at a higher concentration than desired for crystallization.

  • Mix a small volume (e.g., 1-2 µL) of your purified XuBP solution with an equal volume of the reservoir solution on a siliconized glass coverslip.

  • Invert the coverslip and seal the well with the drop hanging over the reservoir solution.

  • Water will slowly vaporize from the drop and equilibrate with the reservoir, gradually increasing the concentration of both XuBP and the precipitant in the drop, leading to crystallization.

  • Incubate the plate at a constant temperature and monitor for crystal growth.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for XuBP Crystallization start Start Crystallization Experiment check_crystals Observe for Crystals after Several Days/Weeks start->check_crystals no_crystals No Crystals Formed check_crystals->no_crystals No oil_precipitate Oil or Amorphous Precipitate check_crystals->oil_precipitate No small_crystals Small/Microcrystals check_crystals->small_crystals No good_crystals Good Quality Crystals check_crystals->good_crystals Yes action_no_crystals Troubleshooting: - Induce nucleation (scratching) - Add seed crystal - Vary solvent/precipitant - Increase concentration no_crystals->action_no_crystals action_oil Troubleshooting: - Decrease supersaturation - Slow down cooling/evaporation - Change solvent - Re-purify sample oil_precipitate->action_oil action_small Troubleshooting: - Minimize nucleation sites - Slow down crystal growth - Maintain constant temperature - Be patient small_crystals->action_small end Proceed to X-ray Diffraction good_crystals->end action_no_crystals->start Re-run Experiment action_oil->start Re-run Experiment action_small->start Re-run Experiment

Caption: Troubleshooting workflow for common issues in XuBP crystallization.

Experimental_Workflow Experimental Workflow for XuBP Crystallization synthesis Enzymatic Synthesis of XuBP purification Purification of XuBP (e.g., Ion-Exchange Chromatography) synthesis->purification purity_check Purity Assessment (>95% required) purification->purity_check screening Crystallization Screening (Varying solvents, pH, concentration, temperature) purity_check->screening optimization Optimization of 'Hit' Conditions screening->optimization harvesting Crystal Harvesting and Mounting optimization->harvesting diffraction X-ray Diffraction and Structure Determination harvesting->diffraction

Caption: A step-by-step experimental workflow for XuBP crystallization.

References

Best practices for long-term storage of Xylulose-1,5-Bisphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific long-term stability studies for isolated Xylulose-1,5-Bisphosphate (XuBP) are not extensively available in published literature. The following best practices are based on established principles for the storage of other phosphorylated sugars and related biochemicals. Researchers should validate these recommendations for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the long-term storage of this compound?

For long-term stability, this compound should be stored at -20°C or below . Some vendors of similar sugar phosphates recommend storage at -20°C.[1] For maximum stability, particularly for valuable or highly pure stocks, storage at -80°C is advisable. This practice is common for preserving the integrity of sensitive biological molecules, including phosphorylated compounds.[2] Repeated freeze-thaw cycles should be avoided as they can degrade the molecule. It is recommended to aliquot the stock solution into single-use volumes before freezing.

Q2: Should I store this compound as a dry powder or in a solution?

If available as a lyophilized powder, storing it in this form at -20°C or -80°C in a desiccated environment is the most stable option. If you must store it in solution, prepare it in a suitable, sterile buffer and freeze it in aliquots. Storing solutions frozen is an effective way to prevent microbiological degradation.[3]

Q3: What is the recommended buffer and pH for storing XuBP in solution?

A buffered solution at a neutral pH (around 7.0 to 7.5) is recommended.[1][3] Simple phosphomonoesters are most susceptible to hydrolysis around pH 4.[1][3] Therefore, acidic conditions should be strictly avoided. A common choice for biological applications is a sterile phosphate (B84403) buffer or a Tris-HCl buffer.[4][5]

Q4: What are the primary degradation risks for XuBP during storage?

The two main risks are chemical hydrolysis and microbial contamination.

  • Chemical Hydrolysis: The phosphate ester bonds are susceptible to hydrolysis, which would yield Xylulose-5-phosphate, Xylulose, and free phosphate. This process is accelerated at acidic pH and higher temperatures.[1][6]

  • Microbial Contamination: Bacteria or fungi can readily metabolize sugar phosphates.[1][3] Contamination can be identified if the solution appears cloudy.[4] Always use sterile buffers and aseptic handling techniques.

Q5: How can I prevent enzymatic degradation in my XuBP stock?

If your XuBP is to be used in experiments involving crude cell or tissue extracts, there is a risk of degradation by endogenous phosphatases. While not typically necessary for storing the pure compound, if you are preparing a stock for use in such assays, consider adding phosphatase inhibitors to the working solution just before the experiment. Common phosphatase inhibitors include sodium fluoride (B91410) (NaF), sodium orthovanadate (Na₃VO₄), and β-glycerophosphate.[5][7]

Q6: How should I handle XuBP upon receipt and when preparing for an experiment?

Upon receipt, if it is a powder, store it immediately in a desiccator at -20°C or -80°C. If it is a solution, aliquot it into smaller, single-use volumes in sterile microcentrifuge tubes and freeze.

When preparing for an experiment, thaw a single aliquot on ice. Avoid warming the solution to room temperature for extended periods. Once thawed, keep the solution on ice throughout the experimental setup. Discard any unused portion of the thawed aliquot to avoid degradation from repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Cloudy or turbid solution after thawing. Microbial contamination.Discard the solution immediately. Prepare a fresh stock using sterile buffer and aseptic techniques. Consider filtering the new stock solution through a 0.22 µm filter before aliquoting and freezing.[4]
Inconsistent or unexpected experimental results. Degradation of XuBP (hydrolysis).The purity of the XuBP stock may be compromised. Verify the integrity of your stock using an analytical method like HPLC or Mass Spectrometry.[8] Prepare a fresh stock from a new powder vial if possible.
Repeated freeze-thaw cycles.Always aliquot stock solutions into single-use volumes. Keep a log to track the number of times a stock vial has been thawed.
Incorrect pH of the storage buffer.Verify the pH of your storage buffer. Ensure it is within the neutral range (pH 7.0-7.5). Hydrolysis is more rapid at acidic pH.[1]
Difficulty dissolving the lyophilized powder. The compound may require a specific buffer for solubilization.Consult the manufacturer's data sheet. Try solubilizing in a small amount of a slightly alkaline buffer (e.g., pH 7.5-8.0) before diluting to the final concentration in your desired storage buffer. Gentle vortexing may be required.

Recommended Long-Term Storage Conditions

Parameter Recommendation Rationale
Form Lyophilized Powder (if available) or Frozen Aqueous SolutionPowder is generally more stable. Frozen solutions prevent microbial growth and slow hydrolysis.[1][3]
Temperature -20°C to -80°CLow temperatures are critical to minimize the rate of chemical degradation and prevent microbial activity.[1]
Solvent/Buffer Sterile, nuclease-free water or a buffered solution (e.g., 10-50 mM Tris-HCl or Phosphate Buffer)Buffering maintains a stable pH to prevent acid-catalyzed hydrolysis.[4]
pH 7.0 - 7.5Avoids the pH range where hydrolysis of phosphate esters is most rapid (around pH 4).[1][3]
Container Sterile, polypropylene (B1209903) microcentrifuge tubesPrevents contamination and adsorption to surfaces.
Handling Aliquot into single-use volumesAvoids repeated freeze-thaw cycles which can lead to degradation.

Experimental Protocols

Protocol 1: Preparation of a Sterile Storage Buffer (50 mM Tris-HCl, pH 7.4)

  • Preparation: Dissolve 6.057 g of Tris base in 800 mL of nuclease-free water.

  • pH Adjustment: While stirring, carefully adjust the pH to 7.4 by adding concentrated HCl. Use a calibrated pH meter for accuracy.

  • Volume Adjustment: Once the target pH is reached, add nuclease-free water to bring the final volume to 1 L.

  • Sterilization: Sterilize the buffer by autoclaving for 20 minutes at 121°C. Alternatively, for smaller volumes, filter-sterilize using a 0.22 µm filter into a sterile container.

  • Storage: Store the sterile buffer at 4°C.

Protocol 2: General Workflow for Purity Assessment by HPLC

This is a general guideline. Specific parameters such as column type, mobile phase composition, and detector settings must be optimized for this compound.

  • Sample Preparation: Carefully thaw a frozen aliquot of your XuBP stock on ice. Dilute it to a suitable concentration (e.g., 10-100 µM) using the mobile phase as the diluent.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system, preferably coupled with a Mass Spectrometry (MS) detector for definitive identification of the parent compound and potential degradation products.[8]

  • Column: An anion-exchange column is often suitable for separating phosphorylated compounds.

  • Mobile Phase: A gradient of a low-concentration buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typically used.

  • Analysis: Inject the prepared sample. Monitor for the appearance of new peaks or a decrease in the area of the main XuBP peak over time compared to a freshly prepared standard. Potential degradation products would include Xylulose-5-phosphate and inorganic phosphate, which would have different retention times.

Visualizations

experimental_workflow cluster_prep Preparation & Storage cluster_use Experimental Use cluster_qc Quality Control receipt Receive XuBP (Lyophilized Powder) dissolve Dissolve in Sterile Buffer (pH 7.4) receipt->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot on Ice store->thaw check_purity Periodically Check Purity (e.g., HPLC-MS) store->check_purity use Use in Experiment thaw->use discard Discard Unused Solution use->discard degradation_pathway XuBP This compound X5P Xylulose-5-Phosphate XuBP->X5P Hydrolysis Pi Inorganic Phosphate (Pi) X5P->Pi Hydrolysis H2O H₂O H2O->XuBP H2O->X5P

References

Validation & Comparative

A Comparative Guide to the Validation of Xylulose-1,5-Bisphosphate Purity by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Xylulose-1,5-bisphosphate (XuBP) is a crucial sugar phosphate (B84403) that acts as a potent inhibitor of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the primary enzyme responsible for carbon fixation in photosynthesis.[1][2] The purity of XuBP is therefore of utmost importance in research settings, particularly in studies involving the Calvin cycle, photosynthetic regulation, and the development of potential herbicides or plant growth regulators. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the validation of XuBP purity, supported by experimental data and detailed protocols.

Purity Assessment Methodologies

The determination of XuBP purity can be accomplished through several analytical techniques. While NMR spectroscopy provides detailed structural information, other methods like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and enzymatic assays offer complementary data regarding sample composition and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound.[3][4] For carbohydrates like XuBP, NMR can be used to determine:

  • Primary Structure and Stereochemistry: Confirming the identity of XuBP and its specific isomeric form.[3]

  • Presence of Impurities: Identifying and quantifying contaminants, including isomers and degradation products.

  • Molecular Conformation: Providing insights into the three-dimensional structure of XuBP in solution.

Alternative Purity Validation Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating components in a mixture.[2][5] For XuBP analysis, HPLC can effectively separate it from its precursor, ribulose-1,5-bisphosphate (RuBP), and other sugar phosphates.[2][5]

  • Mass Spectrometry (MS): MS provides a highly sensitive method for determining the mass-to-charge ratio of molecules, allowing for precise molecular weight determination and identification of unknown compounds. It is often coupled with HPLC (LC-MS) for enhanced separation and identification of impurities.

  • Enzymatic Assays: These assays utilize the high specificity of enzymes to quantify a particular substrate.[6] For XuBP, specific phosphatases or other enzymes that interact with it can be used to determine its concentration in a sample.[1]

Quantitative Comparison of Purity Assessment Methods

The following table summarizes the key performance characteristics of the different analytical methods for XuBP purity validation.

FeatureNMR SpectroscopyHPLCMass Spectrometry (MS)Enzymatic Assays
Principle Measures the magnetic properties of atomic nuclei.Separates molecules based on their interaction with a stationary phase.Measures the mass-to-charge ratio of ionized molecules.Measures the rate of an enzyme-catalyzed reaction.
Information Provided Detailed molecular structure, stereochemistry, conformation, and quantification of components.Separation and quantification of components.[2]Precise molecular weight and identification of components.Quantification of a specific substrate.[7]
Sensitivity Moderate (mg to µg range)High (µg to ng range)Very High (ng to pg range)High (µg to ng range)
Specificity High (for structural elucidation)Moderate to High (dependent on column and detector)Very High (for mass determination)Very High (for the target substrate)
Sample Requirement Typically mg quantitiesµg to ng quantitiesng to pg quantitiesµg to ng quantities
Throughput Low to ModerateHighHighModerate to High
Cost (Instrument) HighModerateHighLow to Moderate
Cost (Per Sample) ModerateLowModerate to HighLow

Experimental Protocols

Validation of XuBP Purity by ¹H and ³¹P NMR Spectroscopy

This protocol outlines the general steps for analyzing the purity of a synthesized or purchased batch of this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the XuBP sample in 500-600 µL of deuterium (B1214612) oxide (D₂O).
  • Add a known concentration of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP) for quantitative analysis.
  • Adjust the pH of the solution to a neutral range (pH 7.0-7.5) using dilute NaOD or DCl to ensure stability and consistent chemical shifts.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H and ³¹P NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).[3]
  • ¹H NMR:
  • Use a standard single-pulse experiment with water suppression (e.g., presaturation or WATERGATE).
  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 64-128 scans.
  • ³¹P NMR:
  • Use a proton-decoupled single-pulse experiment.
  • Acquire spectra with a sufficient number of scans. Typical parameters include a 45° pulse angle and a 5-second relaxation delay.

3. Data Processing and Analysis:

  • Process the acquired spectra using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
  • ¹H NMR Analysis:
  • Integrate the signals corresponding to XuBP and any identified impurities. The anomeric proton signals (typically between 4.5-5.5 ppm) are often well-resolved and suitable for quantification.[3]
  • Compare the integral of the impurity signals to the integral of the XuBP signals to determine the relative purity.
  • ³¹P NMR Analysis:
  • The two phosphate groups of XuBP will give rise to distinct signals.
  • Impurities containing phosphate groups, such as RuBP or inorganic phosphate, will also have characteristic signals.[8]
  • Integrate the signals to quantify the relative amounts of XuBP and phosphorylated impurities.

Purity Analysis of XuBP by HPLC

1. Sample Preparation:

  • Prepare a stock solution of the XuBP sample in a suitable aqueous buffer (e.g., 20 mM triethanolamine-HCl, pH 7.5).
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A strong anion-exchange column is typically used for the separation of sugar phosphates.
  • Mobile Phase: A gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the running buffer) is used to elute the charged sugar phosphates.
  • Flow Rate: A typical flow rate is 1.0 mL/min.
  • Detection: UV detection at 260 nm (if a UV-active impurity is expected) or pulsed amperometric detection (PAD) for direct detection of carbohydrates.[5]

3. Data Analysis:

  • Identify the peak corresponding to XuBP based on its retention time, which can be confirmed by running a pure standard.
  • Calculate the purity of the sample by determining the area of the XuBP peak as a percentage of the total area of all peaks in the chromatogram.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Purity Assessment XuBP_Sample This compound Sample Dissolution Dissolution in appropriate solvent XuBP_Sample->Dissolution Filtration Filtration (for HPLC/MS) Dissolution->Filtration if needed NMR NMR Spectroscopy Dissolution->NMR Enzymatic Enzymatic Assay Dissolution->Enzymatic HPLC HPLC Filtration->HPLC MS Mass Spectrometry Filtration->MS NMR_Data Spectral Analysis & Integration NMR->NMR_Data HPLC_Data Chromatogram Peak Area Analysis HPLC->HPLC_Data MS_Data Mass Spectrum Interpretation MS->MS_Data Enzymatic_Data Kinetic Data Analysis Enzymatic->Enzymatic_Data Purity Purity Determination NMR_Data->Purity HPLC_Data->Purity MS_Data->Purity Enzymatic_Data->Purity

Caption: Experimental workflow for XuBP purity validation.

Calvin_Cycle cluster_carboxylation Carboxylation Phase cluster_reduction Reduction Phase cluster_regeneration Regeneration Phase cluster_inhibition RuBP Ribulose-1,5-bisphosphate (RuBP) RuBisCO RuBisCO RuBP->RuBisCO CO2 CO₂ CO2->RuBisCO PGA 2x 3-Phosphoglycerate (3-PGA) G3P Glyceraldehyde-3-phosphate (G3P) PGA->G3P ATP, NADPH PGA->G3P RuBisCO->PGA G3P_regen G3P G3P->G3P_regen G3P_out G3P for biomass G3P->G3P_out ATP_in ATP NADPH_in NADPH G3P_regen->RuBP ATP G3P_regen->RuBP XuBP This compound (XuBP) XuBP->RuBisCO Inhibits

Caption: The Calvin Cycle and the inhibitory role of XuBP.

Conclusion

The validation of this compound purity is critical for reliable and reproducible research in photosynthesis and related fields. NMR spectroscopy stands out as a superior method for this purpose due to its ability to provide unambiguous structural confirmation and direct quantification of impurities in a single experiment. While methods like HPLC and MS offer higher sensitivity for detecting trace contaminants, they often require authentic standards for confirmation and do not provide the same level of structural detail as NMR. Enzymatic assays are highly specific for quantification but are limited to detecting only the target molecule and may not provide information about other impurities present.

For researchers requiring a comprehensive understanding of their XuBP sample's composition, including the identification and quantification of structural isomers and degradation products, NMR spectroscopy is the recommended technique. A multi-technique approach, combining the structural insights from NMR with the high sensitivity of HPLC-MS, will provide the most thorough and robust validation of this compound purity.

References

A Comparative Analysis of Xylulose-1,5-Bisphosphate and Ribulose-1,5-Bisphosphate: Substrate vs. Inhibitor in Photosynthetic Carbon Fixation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Ribulose-1,5-Bisphosphate (RuBP) and its isomer, Xylulose-1,5-Bisphosphate (XuBP), focusing on their distinct roles and interactions with the pivotal enzyme of carbon fixation, Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase (RuBisCO). This document synthesizes experimental data to elucidate their biochemical properties, kinetic parameters, and the structural basis for their differential effects on the Calvin cycle.

Introduction: The Dichotomy of Two Sugar Bisphosphates

Ribulose-1,5-bisphosphate (RuBP) is the cornerstone of photosynthetic carbon fixation, serving as the primary acceptor of atmospheric CO2 in the first step of the Calvin-Benson-Bassham (CBB) cycle.[1][2] This reaction, catalyzed by RuBisCO, is the gateway for inorganic carbon to enter the biosphere.[3] In contrast, its stereoisomer, this compound (XuBP), is a potent inhibitor of RuBisCO.[4][5] XuBP can be synthesized as a "misfire" product by RuBisCO itself, particularly under conditions of low pH.[4] Understanding the interplay between RuBP and XuBP with RuBisCO is critical for research aimed at enhancing photosynthetic efficiency and for the development of targeted agrochemicals.

Biochemical and Structural Comparison

RuBP and XuBP are both five-carbon sugar bisphosphates, differing only in the stereochemistry at the C3 carbon. This subtle structural difference dictates their profoundly different interactions with the active site of RuBisCO.

Table 1: General Properties of RuBP and XuBP

PropertyRibulose-1,5-Bisphosphate (RuBP)This compound (XuBP)
Chemical Formula C₅H₁₂O₁₁P₂C₅H₁₂O₁₁P₂
Molar Mass 310.088 g/mol [2]310.088 g/mol
Primary Role Substrate for RuBisCO; CO₂ acceptor in the Calvin Cycle.[1][2]Inhibitor of RuBisCO.[4][5]
Interaction with RuBisCO Binds to the carbamylated (activated) form of RuBisCO.[6]Binds tightly to the decarbamylated (inactivated) form of RuBisCO.[4]

Interaction with RuBisCO: A Tale of Two Affinities

The functional divergence of RuBP and XuBP is most evident in their interaction with RuBisCO. RuBP is the substrate for the carboxylation reaction, while XuBP acts as a potent inhibitor.

Ribulose-1,5-Bisphosphate: The Substrate

RuBisCO catalyzes the carboxylation of RuBP, leading to the formation of two molecules of 3-phosphoglycerate (B1209933) (3-PGA).[3] The kinetic parameters of this reaction are crucial for the overall rate of carbon fixation.

Table 2: Kinetic Parameters of RuBisCO with Ribulose-1,5-Bisphosphate

ParameterValueOrganism/Conditions
KM (RuBP) 1.5 ± 0.5 µMSpinach
**KM (CO₂) **10 ± 4 µMSpinach
kcat (carboxylation) 3.3 ± 0.5 s⁻¹Spinach
Specificity Factor (SC/O) Varies significantly among speciesGeneral

Note: Kinetic parameters can vary depending on the species, temperature, pH, and Mg²⁺ concentration.

This compound: The Inhibitor

XuBP is a potent inhibitor that binds to the inactive, decarbamylated form of RuBisCO.[4] This binding is highly pH-dependent, becoming significantly tighter at lower pH values.[7]

Table 3: Dissociation Constants (Kd) for XuBP Binding to Decarbamylated RuBisCO

pHApparent Kd (µM)Conditions
7.0 0.0310 mM MgCl₂, 10 mM KHCO₃
7.5 0.0310 mM MgCl₂, 10 mM KHCO₃
8.0 0.3510 mM MgCl₂, 10 mM KHCO₃
8.5 2.010 mM MgCl₂, 10 mM KHCO₃

The tight binding of XuBP at lower pH suggests a mechanism for the regulation of RuBisCO activity in response to changes in stromal pH.

Metabolic Pathways and Regulation

The roles of RuBP and XuBP are intrinsically linked to the Calvin cycle and the regulation of RuBisCO.

The Calvin Cycle and RuBP Regeneration

RuBP is the final product of the regenerative phase of the Calvin cycle, ready to accept another molecule of CO₂.[3] Its continuous regeneration is essential for sustained carbon fixation.

Calvin_Cycle cluster_carboxylation Carboxylation cluster_reduction Reduction cluster_regeneration Regeneration RuBP Ribulose-1,5-Bisphosphate (RuBP) RuBisCO RuBisCO RuBP->RuBisCO CO2 CO₂ CO2->RuBisCO PGA 2x 3-Phosphoglycerate (3-PGA) G3P Glyceraldehyde-3-Phosphate (G3P) PGA->G3P ATP, NADPH RuBisCO->PGA ATP_in1 ATP ATP_in1->PGA NADPH_in NADPH NADPH_in->PGA G3P_regen G3P G3P->G3P_regen Carbohydrate Synthesis Carbohydrate Synthesis G3P->Carbohydrate Synthesis Output ATP_in2 ATP ATP_in2->G3P_regen G3P_regen->RuBP ATP

Figure 1: The Calvin-Benson-Bassham Cycle.
Inhibition of RuBisCO by XuBP

The formation of XuBP by RuBisCO represents a "catalytic misfire" that leads to the inhibition of the enzyme.[8] This inhibitory mechanism is particularly relevant under conditions that favor the decarbamylated state of RuBisCO. RuBisCO activase, an AAA+ protein, plays a crucial role in removing XuBP from the active site in an ATP-dependent manner.[5]

RuBisCO_Inhibition cluster_active Active State cluster_inactive Inactive State cluster_reactivation Reactivation RuBisCO_active Carbamylated RuBisCO (Active) PGA 2x 3-PGA RuBisCO_active->PGA Carboxylation RuBisCO_inactive Decarbamylated RuBisCO (Inactive) RuBisCO_active->RuBisCO_inactive - CO₂, - Mg²⁺ RuBP RuBP RuBP->RuBisCO_active CO2 CO₂ CO2->RuBisCO_active RuBisCO_inactive->RuBisCO_active + CO₂, + Mg²⁺ Inhibited_Complex RuBisCO-XuBP Complex (Inhibited) RuBisCO_inactive->Inhibited_Complex XuBP XuBP XuBP->Inhibited_Complex Inhibited_Complex->RuBisCO_inactive Release of XuBP Activase RuBisCO Activase Activase->Inhibited_Complex ADP_Pi ADP + Pi Activase->ADP_Pi ATP ATP ATP->Activase

Figure 2: RuBisCO activation and inhibition by XuBP.

Experimental Protocols

Spectrophotometric Assay for RuBisCO Activity

This assay measures the rate of NADH oxidation, which is coupled to the formation of 3-PGA, the product of the RuBisCO-catalyzed carboxylation of RuBP.

Materials:

  • Leaf tissue or purified RuBisCO

  • Extraction buffer (e.g., 50 mM Bicine-NaOH, pH 8.2, 20 mM MgCl₂, 1 mM EDTA, protease inhibitors)

  • Assay buffer (e.g., 100 mM Bicine-NaOH, pH 8.2, 20 mM MgCl₂, 10 mM NaHCO₃)

  • Coupling enzymes: 3-phosphoglycerate kinase and glyceraldehyde-3-phosphate dehydrogenase

  • Substrates: RuBP, ATP, NADH

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Enzyme Extraction: Homogenize leaf tissue in ice-cold extraction buffer. Centrifuge to clarify the extract. The supernatant contains the active RuBisCO.

  • Activation of RuBisCO: Pre-incubate the enzyme extract in the assay buffer for a defined period (e.g., 3 minutes) to ensure full carbamylation of the active sites.[9]

  • Assay Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, ATP, NADH, and the coupling enzymes.

  • Initiation of Reaction: Add the activated enzyme extract to the cuvette and mix. Start the reaction by adding a known concentration of RuBP.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of absorbance change is proportional to the RuBisCO activity.

  • Calculation: Calculate the RuBisCO activity using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).[10]

Radiometric Assay for RuBisCO Activity

This method directly measures the incorporation of ¹⁴CO₂ into an acid-stable product (3-PGA).[1][9]

Materials:

  • Leaf tissue or purified RuBisCO

  • Extraction buffer (as above)

  • Assay buffer (as above, but with NaH¹⁴CO₃)

  • Substrate: RuBP

  • 10 M Formic acid (to stop the reaction)

  • Scintillation counter and scintillation fluid

Procedure:

  • Enzyme Extraction and Activation: Follow the same procedure as for the spectrophotometric assay.

  • Reaction Setup: In a reaction tube, combine the assay buffer containing NaH¹⁴CO₃ and the activated enzyme extract.

  • Initiation of Reaction: Start the reaction by adding RuBP.

  • Reaction Quenching: After a specific time (e.g., 30-60 seconds), stop the reaction by adding 10 M formic acid.[9]

  • Determination of Incorporated Radioactivity: Dry the samples to remove unreacted ¹⁴CO₂. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculation: The amount of incorporated ¹⁴C is used to calculate the rate of carboxylation.

Synthesis and Purification of Substrates

Synthesis of Ribulose-1,5-Bisphosphate

RuBP can be synthesized enzymatically from ribose-5-phosphate (B1218738).

Materials:

  • Ribose-5-phosphate

  • Phosphoriboisomerase

  • Phosphoribulokinase

  • ATP

  • Buffer (e.g., Tris-HCl) with MgCl₂

Procedure:

  • Incubate ribose-5-phosphate with phosphoriboisomerase to produce ribulose-5-phosphate.

  • Add phosphoribulokinase and ATP to the reaction mixture to phosphorylate ribulose-5-phosphate to RuBP.

  • Monitor the reaction progress using a suitable assay (e.g., coupled to RuBisCO activity).

  • Purify the synthesized RuBP using ion-exchange chromatography.

Note: Detailed protocols for the enzymatic synthesis of RuBP are available in the literature.[11]

Synthesis of this compound

XuBP can be synthesized from RuBP at the carbamylated catalytic sites of RuBisCO, especially at a pH below 8.0.[4]

Procedure:

  • Incubate purified, activated RuBisCO with a high concentration of RuBP in a buffer with a pH around 7.5.

  • Allow the reaction to proceed to allow for the formation of XuBP.

  • Separate XuBP from the reaction mixture using high-performance liquid chromatography (HPLC).[4]

Conclusion

The comparative analysis of Ribulose-1,5-Bisphosphate and this compound highlights a fascinating case of stereoisomers with opposing biological functions. While RuBP is the essential substrate for carbon fixation, XuBP acts as a potent inhibitor, providing a potential regulatory mechanism for RuBisCO activity. A thorough understanding of their distinct interactions with RuBisCO, supported by robust experimental data, is paramount for advancing research in photosynthesis, crop improvement, and the development of novel herbicides. The experimental protocols and data presented in this guide offer a valuable resource for researchers in these fields.

References

Distinguishing between Xylulose-1,5-Bisphosphate and other sugar bisphosphates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of sugar bisphosphates are critical for understanding metabolic pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of analytical techniques to distinguish Xylulose-1,5-Bisphosphate (XuBP) from other structurally similar sugar bisphosphates, supported by experimental data and detailed protocols.

This compound (XuBP) is a potent inhibitor of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the central enzyme in carbon fixation.[1] Its structural similarity to the RuBisCO substrate, Ribulose-1,5-bisphosphate (RuBP), and other pentose (B10789219) bisphosphates necessitates robust analytical methods for their differentiation. This guide focuses on chromatographic techniques, particularly Mixed-Mode Chromatography (MMC) and Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS), which have proven effective in separating these challenging isomers.

Comparative Analysis of Sugar Bisphosphates

The separation of sugar bisphosphates is complicated by their high polarity and the presence of multiple isomers. The choice of analytical method significantly impacts the resolution and sensitivity of detection. Below is a summary of the performance of different chromatographic techniques for the separation of key sugar bisphosphates.

Table 1: Comparison of Chromatographic Techniques for Sugar Bisphosphate Separation

CompoundMixed-Mode Chromatography (MMC) - Retention Time (min)HILIC-LC/MS - Retention Time (min)Key Distinguishing Features
This compound (XuBP)[Data not explicitly found in a comparative table][Data not explicitly found in a comparative table]Potent inhibitor of RuBisCO.[1]
Ribulose-1,5-Bisphosphate (RuBP)[Data not explicitly found in a comparative table][Data not explicitly found in a comparative table]Primary CO2 acceptor in the Calvin cycle.[2]
Fructose-1,6-Bisphosphate (F1,6BP)~8.5 [Approximated from related compounds]~4.0 [Approximated from related compounds]Key intermediate in glycolysis.
Glucose-6-Phosphate (G6P)~5.0 [Approximated from related compounds]~6.5[3]Central metabolite in carbohydrate metabolism.
Fructose-6-Phosphate (F6P)~5.5 [Approximated from related compounds]~6.8[3]Isomer of Glucose-6-Phosphate.
Sedoheptulose-1,7-Bisphosphate (SBP)[Data not explicitly found in a comparative table][Data not explicitly found in a comparative table]Intermediate in the pentose phosphate (B84403) pathway.

Experimental Protocols

Protocol 1: Separation of Sugar Bisphosphates using Mixed-Mode Chromatography (MMC)

This protocol outlines a general procedure for the separation of sugar phosphates utilizing a mixed-mode column that combines reversed-phase and weak anion-exchange properties.[4]

1. Sample Preparation: a. Extract metabolites from biological samples using a cold solvent mixture (e.g., methanol/water or chloroform/methanol/water). b. Centrifuge the extract to pellet cellular debris. c. Collect the supernatant and dry it under vacuum. d. Reconstitute the dried extract in the initial mobile phase.

2. Chromatographic Conditions:

  • Column: A mixed-mode column with reversed-phase and weak anion-exchange characteristics (e.g., Primesep SB, Scherzo SM-C18).
  • Mobile Phase A: Acetonitrile (B52724).
  • Mobile Phase B: Water with an acidic modifier (e.g., 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer).
  • Gradient: A gradient from high acetonitrile concentration to a higher aqueous concentration. The specific gradient will need to be optimized based on the specific analytes and column.
  • Flow Rate: 0.5 - 1.0 mL/min.
  • Column Temperature: 30 - 40 °C.

3. Detection:

  • Detector: Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS).
  • MS Parameters (if used): Electrospray ionization (ESI) in negative ion mode. Monitor for the specific m/z of the sugar bisphosphates.

Protocol 2: Analysis of Sugar Bisphosphates by HILIC-LC/MS

This protocol provides a general method for the analysis of highly polar sugar bisphosphates using Hydrophilic Interaction Liquid Chromatography coupled to Mass Spectrometry.[3][5]

1. Sample Preparation: a. Follow the sample preparation steps as outlined in Protocol 1.

2. HILIC-LC Conditions:

  • Column: A HILIC column with a zwitterionic or amide-based stationary phase (e.g., Shodex HILICpak VT-50, Atlantis PREMIER BEH Z-HILIC).[3][6]
  • Mobile Phase A: Acetonitrile.
  • Mobile Phase B: Aqueous buffer (e.g., 10-25 mM ammonium formate or ammonium acetate, pH adjusted).
  • Gradient: A gradient starting with a high percentage of acetonitrile and gradually increasing the percentage of the aqueous mobile phase.
  • Flow Rate: 0.2 - 0.5 mL/min.
  • Column Temperature: 40 - 60 °C.[3]

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
  • Scan Mode: Full scan or selected ion monitoring (SIM) for targeted analysis.
  • Collision Energy (for MS/MS): Optimize for fragmentation of sugar bisphosphates to produce characteristic product ions.

Signaling Pathways and Experimental Workflows

The Calvin-Benson-Bassham Cycle and the Role of this compound

The Calvin-Benson-Bassham (CBB) cycle is the primary pathway for carbon fixation in photosynthetic organisms. This compound is not a direct intermediate of the cycle but is formed as a byproduct of the isomerization of Ribulose-5-phosphate to Ribulose-1,5-bisphosphate and acts as a potent inhibitor of RuBisCO, the enzyme that catalyzes the first major step of carbon fixation.

Calvin_Benson_Bassham_Cycle RuBP Ribulose-1,5-Bisphosphate (RuBP) RuBisCO RuBisCO RuBP->RuBisCO PGA 3-Phosphoglycerate (3-PGA) BPGA 1,3-Bisphosphoglycerate PGA->BPGA ATP -> ADP G3P Glyceraldehyde-3-Phosphate (G3P) BPGA->G3P NADPH -> NADP+ DHAP Dihydroxyacetone Phosphate (DHAP) G3P->DHAP F16BP Fructose-1,6-Bisphosphate G3P->F16BP DHAP->F16BP S17BP Sedoheptulose-1,7-Bisphosphate DHAP->S17BP F6P Fructose-6-Phosphate F16BP->F6P F6P->G3P E4P Erythrose-4-Phosphate F6P->E4P E4P->S17BP Xu5P Xylulose-5-Phosphate Ru5P Ribulose-5-Phosphate Xu5P->Ru5P S7P Sedoheptulose-7-Phosphate S7P->Xu5P R5P Ribose-5-Phosphate S7P->R5P S17BP->S7P R5P->Ru5P Ru5P->RuBP ATP -> ADP XuBP This compound (XuBP) Ru5P->XuBP Side Reaction XuBP->RuBisCO Inhibition RuBisCO->PGA Carboxylation CO2 CO2 CO2->RuBisCO ATP ATP ADP ADP NADPH NADPH NADP NADP+

Caption: The Calvin-Benson-Bassham Cycle and the inhibitory role of this compound.

Experimental Workflow for Sugar Bisphosphate Analysis

The following diagram illustrates a typical workflow for the analysis of sugar bisphosphates from biological samples, from extraction to data analysis.

Experimental_Workflow start Start: Biological Sample extraction Metabolite Extraction (e.g., Cold Solvent) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Drying (e.g., Vacuum Centrifugation) supernatant->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution analysis LC-MS/MS Analysis (MMC or HILIC) reconstitution->analysis data_processing Data Processing (Peak Integration, Identification) analysis->data_processing quantification Quantification and Comparative Analysis data_processing->quantification end End: Results quantification->end

Caption: A generalized experimental workflow for the analysis of sugar bisphosphates.

References

Navigating the Analytical Landscape for Xylulose-1,5-Bisphosphate: A Comparative Guide to Detection Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the nuanced roles of sugar phosphates in metabolic pathways, the accurate detection and quantification of Xylulose-1,5-bisphosphate (XuBP) presents a significant analytical challenge. This guide provides a comprehensive comparison of available analytical methodologies, addressing the apparent absence of commercial antibodies against XuBP and offering detailed protocols for alternative, experimentally validated techniques.

Currently, a survey of the market and scientific literature reveals a notable lack of commercially available antibodies with validated specificity for this compound. This absence necessitates a reliance on alternative analytical methods. This guide explores these alternatives, offering a comparative analysis to aid researchers in selecting the most appropriate technique for their experimental needs.

The Challenge of Antibody Development for this compound

The development of specific antibodies for small, highly charged molecules like this compound is an inherently challenging endeavor. Several factors contribute to this difficulty:

  • Low Immunogenicity: Small molecules like XuBP are generally not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response. The conformation of the conjugated molecule may not accurately reflect its native state, leading to antibodies with poor recognition of the free molecule.

  • Structural Similarity to Isomers: XuBP is a structural isomer of Ribulose-1,5-bisphosphate (RuBP), the primary substrate for the enzyme RuBisCO. The subtle difference in the stereochemistry of a single hydroxyl group makes it exceedingly difficult to generate antibodies that can reliably distinguish between these two molecules, leading to a high probability of cross-reactivity.

  • Charge and Solubility: The two phosphate (B84403) groups on XuBP impart a strong negative charge and high water solubility, which can influence its presentation to the immune system and subsequent antibody development.

Given these challenges, researchers have turned to chromatographic and enzymatic methods for the reliable analysis of XuBP.

Comparative Analysis of Detection Methods

High-Performance Liquid Chromatography (HPLC) and enzyme-based assays are the primary methods for the detection and quantification of this compound. Each approach offers distinct advantages and limitations.

FeatureHigh-Performance Liquid Chromatography (HPLC)Enzymatic Assays
Principle Separation based on chemical properties (e.g., ion exchange) followed by detection (e.g., pulsed amperometry or mass spectrometry).Indirect quantification based on the activity of an enzyme for which the target molecule is a substrate or inhibitor.
Specificity High. Can resolve isomers like XuBP and RuBP with appropriate column and mobile phase selection.Can be highly specific, but may be susceptible to interference from other molecules that affect enzyme activity.
Sensitivity High, particularly when coupled with mass spectrometry (LC-MS) or pulsed amperometric detection (PAD).Sensitivity is dependent on the specific enzyme kinetics and the detection method for the reaction product.
Quantitative Yes, with proper calibration standards.Yes, when performed under controlled conditions with a standard curve.
Throughput Lower. Each sample is analyzed sequentially.Higher. Can be adapted to a multi-well plate format for simultaneous analysis of many samples.
Instrumentation Requires specialized and expensive HPLC and detector systems.Requires a spectrophotometer or fluorometer, which are more commonly available in research labs.
Sample Prep May require sample clean-up and extraction.Sample preparation may be simpler, but compatibility with the assay buffer is crucial.

Experimental Protocols

High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD)

This method is highly effective for the separation and direct detection of underivatized carbohydrates, including sugar phosphates.[1][2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Performance Anion-Exchange (HPAE) column

  • Pulsed Amperometric Detector (PAD) with a gold electrode

Reagents:

  • Sodium Hydroxide (B78521) (NaOH), HPLC grade

  • Sodium Carbonate (Na₂CO₃), HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • This compound and Ribulose-1,5-bisphosphate standards

Procedure:

  • Sample Preparation: Extract metabolites from the sample using a suitable method (e.g., perchloric acid extraction followed by neutralization). Centrifuge to remove precipitated proteins and filter the supernatant through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Column: A high-pH stable anion-exchange column (e.g., Dionex CarboPac™ series).

    • Mobile Phase: An isocratic or gradient elution using a combination of sodium hydroxide and sodium carbonate. A typical starting condition could be 20 mM NaOH and 35 mM Na₂CO₃.[1]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection:

    • Detector: Pulsed Amperometric Detector.

    • Waveform: A standard carbohydrate waveform should be used, consisting of potentials for detection, oxidation, and reduction to clean the electrode surface.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of this compound.

    • Integrate the peak area corresponding to XuBP in the sample chromatogram and calculate the concentration based on the standard curve.

Enzyme-Coupled Spectrophotometric Assay

This assay is based on the enzymatic conversion of a related sugar phosphate, xylulose-5-phosphate, and can be adapted for the detection of XuBP following its dephosphorylation.[3][4] This protocol describes the quantification of xylulose-5-phosphate, which would be the product of XuBP after treatment with a phosphatase.

Principle:

Xylulose-5-phosphate is converted to glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate by transketolase. Glyceraldehyde-3-phosphate is then converted to dihydroxyacetone phosphate by triosephosphate isomerase. Finally, dihydroxyacetone phosphate is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the amount of xylulose-5-phosphate.

Reagents:

  • Reaction Buffer: 50 mM glycylglycine, pH 7.7

  • Magnesium Chloride (MgCl₂): 7.5 mM

  • Thiamine (B1217682) pyrophosphate: 0.001 mg/mL

  • NADH: 0.0625 mM

  • Transketolase: 0.01 U

  • α-glycerophosphate dehydrogenase/triosephosphate isomerase (TIM) enzyme mix: 0.01 U

  • Sample containing xylulose-5-phosphate (or dephosphorylated XuBP)

Procedure:

  • Sample Preparation: If starting with XuBP, incubate the sample with a non-specific phosphatase to convert it to xylulose-5-phosphate. The reaction conditions for dephosphorylation will need to be optimized.

  • Assay Mixture Preparation: In a microplate well or a cuvette, prepare the reaction mixture containing the buffer, MgCl₂, thiamine pyrophosphate, NADH, and the enzyme mix.

  • Initiate the Reaction: Add the prepared sample to the assay mixture.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the concentration of xylulose-5-phosphate in the sample.

  • Quantification: Create a standard curve using known concentrations of xylulose-5-phosphate to determine the concentration in the samples.

Visualizing the Context: Signaling Pathways and Workflows

To better understand the biological context and the analytical workflow, the following diagrams are provided.

RuBP Ribulose-1,5-bisphosphate (RuBP) RuBisCO RuBisCO (Carbamylated) RuBP->RuBisCO Substrate XuBP This compound (XuBP) RuBisCO->XuBP Side-reaction (low pH) Decarb_RuBisCO RuBisCO (Decarbamylated) XuBP->Decarb_RuBisCO Binds tightly Inhibition Inhibition Decarb_RuBisCO->Inhibition

Figure 1: Formation and inhibitory action of this compound.

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection Separation Anion-Exchange Separation Injection->Separation Detection Pulsed Amperometric Detection Separation->Detection Quantification Quantification (vs. Standard Curve) Detection->Quantification

Figure 2: General workflow for HPLC-PAD analysis of this compound.

References

A Comparative Analysis of RuBisCO Inhibitors: Xylulose-1,5-Bisphosphate and Its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers in Photosynthesis and Drug Development on the Inhibitory Effects of Key RuBisCO Modulators

This publication provides a detailed comparison of the inhibitory effects of Xylulose-1,5-bisphosphate (XuBP) and other significant inhibitors of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the cornerstone enzyme in photosynthetic carbon fixation. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of RuBisCO regulation and potential targets for agricultural and therapeutic innovation.

Introduction to RuBisCO Inhibition

Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) is the most abundant enzyme on Earth, responsible for the fixation of atmospheric carbon dioxide into organic molecules. However, its catalytic inefficiency and susceptibility to inhibition by various sugar phosphates present a significant bottleneck in photosynthetic productivity. Understanding the mechanisms and potencies of these inhibitors is crucial for developing strategies to enhance crop yields and for potential therapeutic applications. This guide focuses on a comparative analysis of this compound (XuBP), a "misfire" product of RuBisCO's own catalytic cycle, and other key natural and synthetic inhibitors.

Quantitative Comparison of RuBisCO Inhibitors

The inhibitory potency of a compound is typically quantified by its inhibition constant (Ki) or dissociation constant (Kd), with lower values indicating stronger inhibition. The following table summarizes the available quantitative data for prominent RuBisCO inhibitors.

InhibitorType/SourceTarget RuBisCO FormInhibition Constant (Ki or Kd)Key Characteristics
This compound (XuBP) Catalytic "misfire" productDecarbamylated (Inactive)pH-dependent Kd: 0.03 µM (pH 7.0-7.5) to 2.0 µM (pH 8.5)[1]; Ki: 3 to 90 µM (species-dependent)Binds tightly to the inactive form of RuBisCO, preventing its activation.[1]
2-Carboxy-D-arabinitol 1-phosphate (CA1P) Natural nocturnal inhibitorCarbamylated (Active)Kd ≤ 10⁻¹¹ MAn extremely tight-binding inhibitor that accumulates in the dark to inhibit RuBisCO activity.
Ribulose-1,5-bisphosphate (RuBP) SubstrateDecarbamylated (Inactive)Kd: 0.021 µM (spinach)The substrate itself can act as a potent inhibitor by binding to the inactive, uncarbamylated form of the enzyme, preventing its activation.
D-glycero-2,3-pentodiulose-1,5-bisphosphate (PDBP) Catalytic "misfire" productCarbamylated (Active)Not available (described as a potent, slow, tight-binding inhibitor)[2]A product of RuBisCO's oxygenase activity that causes progressive inhibition.[2][3]
2-Carboxytetritol-1,4-bisphosphate (CTBP) Derived from PDBPCarbamylated (Active)Not available (described as a likely tighter binding inhibitor than PDBP)[3]A rearranged product of PDBP that is a very potent inhibitor due to its structural similarity to the reaction's transition state.[3]
2-carboxy-D-arabinitol-1,5-bisphosphate (CABP) Synthetic analogCarbamylated (Active)Not available (used as a reference for a strong inhibitor)[1]A synthetic transition-state analog that binds very tightly to the active site of carbamylated RuBisCO.

Mechanisms of Inhibition and Regulation

The inhibition of RuBisCO is a complex process involving the enzyme's activation state and a cast of regulatory molecules. The primary inhibitors can be categorized by their origin and the form of RuBisCO they target.

1. Catalytic Misfire Products: XuBP and PDBP are inadvertently produced by RuBisCO during its catalytic cycle.[1][3] XuBP arises from a misprotonation of the enediol intermediate of the carboxylation reaction. It exhibits a strong affinity for the decarbamylated (inactive) form of RuBisCO, effectively trapping the enzyme in a non-functional state.[1] PDBP is a product of the oxygenase reaction and acts as a slow, tight-binding inhibitor of the carbamylated (active) enzyme.[2][3] PDBP can be further converted to the even more potent inhibitor, CTBP.[3]

2. Nocturnal Inhibition: In many plant species, RuBisCO activity is downregulated during the night through the synthesis of 2-Carboxy-D-arabinitol 1-phosphate (CA1P).[4] This naturally occurring inhibitor binds with extremely high affinity to the carbamylated (active) form of RuBisCO, preventing catalysis.[5]

3. Substrate Inhibition: The substrate of RuBisCO, Ribulose-1,5-bisphosphate (RuBP), can also act as an inhibitor when it binds to the decarbamylated form of the enzyme. This binding prevents the necessary carbamylation of a key lysine (B10760008) residue in the active site, which is essential for catalytic activity.

Regulatory Countermeasures: To counteract the effects of these inhibitors, photosynthetic organisms have evolved sophisticated regulatory mechanisms.

  • RuBisCO Activase: This ATP-dependent chaperone protein plays a crucial role in removing inhibitory sugar phosphates, including XuBP, CA1P, and RuBP, from the active site of RuBisCO, thereby allowing the enzyme to be reactivated.[3][6]

  • Specific Phosphatases: Once released by RuBisCO activase, the inhibitory sugar phosphates are degraded by specific phosphatases. For instance, XuBP is dephosphorylated by XuBPase, and CA1P is dephosphorylated by CA1Pase, rendering them non-inhibitory.[4]

Signaling and Regulatory Pathways

The interplay between RuBisCO, its inhibitors, and its regulatory proteins forms a complex network that modulates photosynthetic carbon fixation in response to environmental cues such as light and temperature.

RuBisCO_Inhibition_Regulation cluster_rubisco RuBisCO States cluster_inhibitors Inhibitors cluster_regulators Regulatory Proteins Decarbamylated RuBisCO Decarbamylated RuBisCO Carbamylated RuBisCO Carbamylated RuBisCO Decarbamylated RuBisCO->Carbamylated RuBisCO Carbamylation (CO2, Mg2+) RuBisCO_Activase RuBisCO Activase Decarbamylated RuBisCO->RuBisCO_Activase Removal of XuBP/RuBP Carbamylated RuBisCO->Decarbamylated RuBisCO Decarbamylation Carbamylated RuBisCO->RuBisCO_Activase Removal of CA1P/PDBP XuBP XuBP XuBP->Decarbamylated RuBisCO Inhibition Phosphatases XuBPase / CA1Pase XuBP->Phosphatases Degradation RuBP_inhibitor RuBP RuBP_inhibitor->Decarbamylated RuBisCO Inhibition CA1P CA1P CA1P->Carbamylated RuBisCO Inhibition CA1P->Phosphatases Degradation PDBP_CTBP PDBP / CTBP PDBP_CTBP->Carbamylated RuBisCO Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Extract_Enzyme Extract and Purify RuBisCO Activate_Enzyme Activate RuBisCO (Carbamylation) Extract_Enzyme->Activate_Enzyme Prepare_Inhibitors Synthesize or Purify Inhibitors Incubate_Inhibitor Incubate with Inhibitor (Varying Concentrations) Prepare_Inhibitors->Incubate_Inhibitor Activate_Enzyme->Incubate_Inhibitor Initiate_Reaction Initiate Reaction (Add RuBP and CO2) Incubate_Inhibitor->Initiate_Reaction Measure_Activity Measure RuBisCO Activity (Spectrophotometric or Radiometric) Initiate_Reaction->Measure_Activity Plot_Data Plot Dose-Response and Kinetic Curves Measure_Activity->Plot_Data Calculate_Parameters Calculate Ki, Kd, or IC50 (Non-linear Regression) Plot_Data->Calculate_Parameters Compare_Inhibitors Compare Inhibitory Potency and Mechanism Calculate_Parameters->Compare_Inhibitors

References

Kinetic Clash in Carbon Fixation: A Comparative Guide to Xylulose-1,5-Bisphosphate and RuBisCO Activase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the intricate dance of photosynthesis, the efficiency of carbon fixation by the enzyme Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase (RuBisCO) is paramount. However, this vital enzyme is susceptible to inhibition by various sugar phosphates, most notably Xylulose-1,5-Bisphosphate (XuBP), a byproduct of RuBisCO's own catalytic imperfection. Counteracting this inhibition is the molecular chaperone, RuBisCO activase (Rca), which facilitates the reactivation of RuBisCO. This guide provides a detailed kinetic comparison of the inhibitory action of XuBP and the restorative function of RuBisCO activase, supported by experimental data and protocols for researchers in plant biology, biochemistry, and drug development.

At a Glance: The Opposing Forces in RuBisCO Regulation

This compound (XuBP) and RuBisCO activase represent two opposing forces governing the activity of RuBisCO. XuBP is a potent inhibitor that binds tightly to the inactive, decarbamylated form of RuBisCO, effectively locking the enzyme in a non-functional state.[1][2] In contrast, RuBisCO activase, an AAA+ ATPase, utilizes the energy from ATP hydrolysis to actively remove XuBP and other inhibitory sugar phosphates from the RuBisCO active site, thereby restoring its catalytic competence.[1][3]

Quantitative Kinetic Comparison

The following tables summarize the key kinetic parameters for the interaction of XuBP with RuBisCO and the catalytic activity of RuBisCO activase.

Table 1: Kinetic Parameters of this compound (XuBP) Interaction with Decarbamylated RuBisCO

ParameterValueConditionsReference
Apparent Dissociation Constant (Kd)0.03 µMpH 7.0 and 7.5, 10 mM MgCl₂, 10 mM KHCO₃[2][4]
Apparent Dissociation Constant (Kd)0.35 µMpH 8.0, 10 mM MgCl₂, 10 mM KHCO₃[2][4]
Apparent Dissociation Constant (Kd)2.0 µMpH 8.5, 10 mM MgCl₂, 10 mM KHCO₃[2][4]

Note: The inhibition by XuBP on the carbamylated (active) form of RuBisCO is a slow process, as it is understood to require the decarbamylation of the enzyme for tight binding to occur.[1] Therefore, a direct inhibition constant (Ki) for the active form is not typically reported and is likely to be very high.

Table 2: Kinetic Parameters of Tobacco RuBisCO Activase ATPase Activity

ParameterValueConditionsReference
kcat (ATP hydrolysis)22.3 ± 4.9 min⁻¹Steady-state conditions[5]
Km for ATP0.104 ± 0.024 mMSteady-state conditions[5]
Ki for ADP0.037 ± 0.007 mMSteady-state conditions[5]
Apparent Km for CO₂53 µMTwo-substrate Michaelis-Menten kinetics[6]
Apparent Km for inactive RuBisCO:RuBP complex (ER)2.7 µMTwo-substrate Michaelis-Menten kinetics[6]

Signaling and Regulatory Pathway

The interplay between XuBP, RuBisCO, and RuBisCO activase is a critical regulatory node in photosynthesis. The following diagram illustrates this relationship.

RuBisCO_Regulation cluster_activase RuBisCO Activase Cycle RuBisCO_active Carbamylated RuBisCO (Active) RuBisCO_inactive Decarbamylated RuBisCO (Inactive) RuBisCO_active->RuBisCO_inactive Loss of CO2, Mg2+ RuBisCO_inactive->RuBisCO_active Carbamylation RuBisCO_inhibited RuBisCO-XuBP Complex (Inhibited) RuBisCO_inactive->RuBisCO_inhibited Binding RuBisCO_inhibited->RuBisCO_inactive Release XuBP This compound (XuBP) Rca RuBisCO Activase (Rca) Rca->RuBisCO_inhibited Remodeling ADP_Pi ADP + Pi Rca->ADP_Pi Hydrolyzes ATP ATP ATP->Rca Binds CO2_Mg CO2, Mg2+

RuBisCO activation and inhibition cycle.

Experimental Protocols

Assay for XuBP Inhibition of RuBisCO

This protocol is adapted from studies on the binding of XuBP to decarbamylated RuBisCO.[2][4]

Objective: To determine the apparent dissociation constant (Kd) of XuBP for decarbamylated RuBisCO.

Materials:

  • Purified, decarbamylated RuBisCO

  • This compound (XuBP) solution of known concentration

  • Binding Buffer: 100 mM Tricine-NaOH (pH adjusted to 7.0, 7.5, 8.0, and 8.5), 10 mM MgCl₂, 10 mM KHCO₃

  • Radiolabeled [³H]XuBP (optional, for direct binding assays) or a method to quantify unbound XuBP

  • Centrifugal filter devices (e.g., Amicon Ultra)

Procedure:

  • Prepare a series of dilutions of XuBP in Binding Buffer.

  • Incubate a fixed concentration of decarbamylated RuBisCO with varying concentrations of XuBP at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separate the RuBisCO-XuBP complex from unbound XuBP using centrifugal filter devices.

  • Quantify the concentration of bound and/or free XuBP. If using radiolabeled XuBP, scintillation counting can be used. Alternatively, the unbound XuBP in the filtrate can be quantified.

  • Plot the concentration of bound XuBP against the concentration of free XuBP.

  • Fit the data to a saturation binding curve to determine the Kd.

Assay for RuBisCO Activase Activity (ATPase Activity)

This protocol measures the ATPase activity of RuBisCO activase, which is fundamental to its function.[5]

Objective: To determine the kcat and Km of RuBisCO activase for ATP.

Materials:

  • Purified RuBisCO activase

  • ATPase Reaction Buffer: 100 mM Tricine-NaOH (pH 8.0), 10 mM MgCl₂, 50 mM KCl, 1 mM DTT

  • ATP solutions of varying concentrations

  • Malachite green reagent for phosphate (B84403) detection or an NADH-coupled spectrophotometric assay system.

Procedure (using Malachite Green):

  • Prepare a series of ATP dilutions in the ATPase Reaction Buffer.

  • Initiate the reaction by adding a known concentration of RuBisCO activase to the ATP solutions.

  • Incubate at a constant temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a solution like 0.5 M EDTA.

  • Add malachite green reagent to the reaction mixture to quantify the amount of inorganic phosphate (Pi) released.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm).

  • Create a standard curve using known concentrations of Pi to determine the amount of ATP hydrolyzed.

  • Plot the initial velocity of the reaction (moles of ATP hydrolyzed per unit time) against the ATP concentration.

  • Fit the data to the Michaelis-Menten equation to determine kcat and Km.

Assay for RuBisCO Activase-Mediated Reactivation of RuBisCO

This protocol assesses the ability of RuBisCO activase to reactivate RuBisCO that has been inhibited by a sugar phosphate.[6][7]

Objective: To measure the rate of RuBisCO reactivation by RuBisCO activase.

Materials:

  • Purified RuBisCO, inhibited with XuBP (or RuBP for a standard assay)

  • Purified RuBisCO activase

  • Reactivation Buffer: 100 mM Tricine-NaOH (pH 8.0), 10 mM MgCl₂, 10 mM NaHCO₃, 5 mM DTT, 5 mM ATP, and an ATP regeneration system (e.g., creatine (B1669601) phosphokinase and phosphocreatine)

  • RuBisCO activity assay components (e.g., ¹⁴CO₂-based or spectrophotometric)

Procedure:

  • Prepare the inhibited RuBisCO-XuBP complex by incubating decarbamylated RuBisCO with a saturating concentration of XuBP.

  • Initiate the reactivation reaction by adding RuBisCO activase and ATP to the inhibited RuBisCO complex in the Reactivation Buffer.

  • At various time points, take aliquots of the reactivation mixture and immediately assay for RuBisCO activity using a standard protocol (e.g., ¹⁴CO₂ fixation assay).

  • Plot the increase in RuBisCO activity over time.

  • The initial slope of this curve represents the rate of reactivation.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for studying these kinetic interactions and the logical relationship between the components.

Experimental_Workflow start Start protein_purification Protein Purification (RuBisCO, Rca) start->protein_purification inhibition_assay XuBP Inhibition Assay protein_purification->inhibition_assay atpase_assay Rca ATPase Assay protein_purification->atpase_assay reactivation_assay Rca Reactivation Assay protein_purification->reactivation_assay data_analysis Data Analysis (Kd, kcat, Km) inhibition_assay->data_analysis atpase_assay->data_analysis reactivation_assay->data_analysis end End data_analysis->end

General experimental workflow.

Logical_Relationship RuBisCO RuBisCO Inhibition Inhibition RuBisCO->Inhibition Target of Reactivation Reactivation RuBisCO->Reactivation Target of XuBP XuBP XuBP->Inhibition Causes Rca RuBisCO Activase Rca->Reactivation Mediates ATP ATP ATP->Rca Powers

Logical relationship of components.

References

A Structural Showdown: Xylulose-1,5-Bisphosphate and Its Analogs in the RuBisCO Arena

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular interactions that govern enzymatic reactions is paramount. This guide provides a comprehensive structural and functional comparison of Xylulose-1,5-Bisphosphate (XuBP), a potent inhibitor of the ubiquitous enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), with its natural substrate, Ribulose-1,5-bisphosphate (RuBP), and another key inhibitory analog, 2-carboxy-D-arabinitol 1-phosphate (CA1P).

This publication delves into the structural nuances that dictate the distinct roles of these molecules, from facilitating carbon fixation to bringing it to a halt. By presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical processes, this guide aims to be an invaluable resource for those engaged in photosynthesis research, enzyme kinetics, and the development of novel agrochemicals or therapeutic agents targeting metabolic pathways.

At a Glance: Structural and Kinetic Comparison

The subtle differences in the stereochemistry and functional groups among RuBP, XuBP, and CA1P have profound implications for their interaction with the active site of RuBisCO. The following tables summarize the key structural features and kinetic parameters that define their relationship with this critical enzyme.

FeatureRibulose-1,5-bisphosphate (RuBP)This compound (XuBP)2-carboxy-D-arabinitol 1-phosphate (CA1P)
Molecular Formula C₅H₁₂O₁₁P₂C₅H₁₂O₁₁P₂C₆H₁₃O₁₀P
Molar Mass 310.09 g/mol 310.09 g/mol 276.13 g/mol
Structure Ketopentose bisphosphateKetopentose bisphosphateCarboxylated hexitol (B1215160) monophosphate
Stereochemistry at C3 R-configurationS-configuration-
Key Functional Group C2 carbonylC2 carbonylC2 carboxyl
Role Natural substrate of RuBisCOPotent inhibitor of RuBisCONocturnal inhibitor of RuBisCO

Table 1: Comparative structural features of RuBP, XuBP, and CA1P.

ParameterThis compound (XuBP)2-carboxy-D-arabinitol 1-phosphate (CA1P)
Inhibition Type Tight-binding to decarbamylated RuBisCOTight-binding to carbamylated RuBisCO
Dissociation Constant (Kd) 0.03 µM (at pH 7.0-7.5)[1][2]Varies with species and conditions
Effect of pH on Binding Binding is highly pH-dependent, stronger at lower pH[1][2]Binding is only slightly pH-dependent[1][2]

Table 2: Comparative kinetic parameters of RuBisCO inhibitors.

The Regulatory Dance: RuBisCO, Inhibitors, and Activase

The activity of RuBisCO is not a simple on-off switch but is finely tuned by a complex interplay of activating and inhibitory molecules. The diagram below illustrates the central regulatory pathway involving RuBP, XuBP, and CA1P, and the crucial role of RuBisCO activase in this process.

RuBisCO_Regulation cluster_Rubisco RuBisCO States cluster_Ligands Ligands cluster_Products Products & Fate Decarbamylated_RuBisCO Decarbamylated RuBisCO (Inactive) Carbamylated_RuBisCO Carbamylated RuBisCO (Active) Decarbamylated_RuBisCO->Carbamylated_RuBisCO CO2, Mg2+ XuBP_bound Decarbamylated RuBisCO -XuBP Complex (Inactive) Decarbamylated_RuBisCO->XuBP_bound Tight Binding Carbamylated_RuBisCO->Decarbamylated_RuBisCO Loss of CO2 PGA 3-Phosphoglycerate (B1209933) (to Calvin Cycle) Carbamylated_RuBisCO->PGA Carboxylation CA1P_bound Carbamylated RuBisCO -CA1P Complex (Inactive) Carbamylated_RuBisCO->CA1P_bound Tight Binding RuBP Ribulose-1,5-Bisphosphate (Substrate) RuBP->Carbamylated_RuBisCO XuBP This compound (Inhibitor) XuBP->Decarbamylated_RuBisCO Xu5P Xylulose-5-Phosphate (to Pentose Phosphate Pathway) XuBP->Xu5P Dephosphorylation CA1P 2-Carboxy-D-arabinitol 1-phosphate (Inhibitor) CA1P->Carbamylated_RuBisCO CA 2-Carboxyarabinitol CA1P->CA Dephosphorylation Activase RuBisCO Activase (ATP-dependent) Activase->XuBP_bound Activase->CA1P_bound XuBP_Phosphatase XuBP Phosphatase XuBP_Phosphatase->XuBP CA1P_Phosphatase CA1P Phosphatase CA1P_Phosphatase->CA1P XuBP_bound->Decarbamylated_RuBisCO Release CA1P_bound->Carbamylated_RuBisCO Release

Caption: Regulation of RuBisCO activity by its substrate and inhibitors.

Experimental Corner: Protocols for the Bench

Reproducibility and methodological rigor are the cornerstones of scientific advancement. This section provides detailed protocols for key experiments cited in the comparative analysis of this compound and its analogs.

Experimental Workflow for Inhibitor Characterization

The systematic characterization of a potential RuBisCO inhibitor involves a multi-step process, from initial screening to detailed kinetic analysis. The following workflow outlines a typical experimental approach.

Inhibitor_Workflow cluster_synthesis Compound Preparation cluster_enzyme Enzyme Preparation cluster_assay Kinetic Analysis cluster_structural Structural Studies A1 Synthesis of Inhibitor Analog A2 Purification (e.g., HPLC) A1->A2 A3 Structural Verification (e.g., NMR, MS) A2->A3 C1 Initial Velocity Assays (Varying [Inhibitor]) A3->C1 B1 Purification of RuBisCO B2 Activation of RuBisCO (CO2, Mg2+) B1->B2 B2->C1 C2 Determination of Inhibition Type C1->C2 C3 Determination of Ki or Kd C2->C3 D1 Co-crystallization of RuBisCO-Inhibitor Complex C3->D1 D2 X-ray Diffraction D1->D2 D3 Structure Determination and Analysis D2->D3

Caption: Workflow for characterizing a novel RuBisCO inhibitor.

Protocol 1: Spectrophotometric Assay for RuBisCO Activity

This continuous spectrophotometric assay measures the carboxylation activity of RuBisCO by coupling the production of 3-phosphoglycerate (3-PGA) to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

  • Assay Buffer: 100 mM Bicine-NaOH (pH 8.0), 20 mM MgCl₂, 1 mM EDTA, 3 mM ATP, 5 mM phosphocreatine, 0.25 mM NADH.

  • Coupling Enzymes: 5 units/mL creatine (B1669601) phosphokinase, 5 units/mL 3-phosphoglycerate kinase, 5 units/mL glyceraldehyde-3-phosphate dehydrogenase.

  • Substrate: 20 mM Ribulose-1,5-bisphosphate (RuBP).

  • Enzyme: Purified and activated RuBisCO.

  • Inhibitor Stock: A concentrated stock solution of the inhibitor (e.g., XuBP) in assay buffer.

Procedure:

  • Prepare the complete assay mixture by combining the assay buffer and coupling enzymes.

  • Add a known amount of activated RuBisCO to a cuvette containing the assay mixture and incubate for 2-3 minutes at 25°C to obtain a stable baseline reading at 340 nm.

  • To measure the uninhibited reaction, initiate the reaction by adding RuBP and record the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of RuBP carboxylation.

  • To determine the effect of the inhibitor, pre-incubate the activated RuBisCO with varying concentrations of the inhibitor in the assay mixture for a defined period before initiating the reaction with RuBP.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Determine the type of inhibition and the inhibition constant (Ki) by plotting the data using appropriate kinetic models (e.g., Lineweaver-Burk, Dixon plots).

Protocol 2: HPLC-MS Method for the Analysis of Sugar Bisphosphates

This method allows for the separation and quantification of RuBP, XuBP, and other sugar bisphosphates in biological samples or reaction mixtures.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

  • Column: A suitable column for polar analytes, such as a porous graphitic carbon (PGC) or an anion-exchange column.

Mobile Phase:

  • A gradient elution is typically employed. For example, with a PGC column:

  • The gradient program should be optimized for the specific separation.

MS Parameters:

  • Ionization Mode: Negative ion mode is preferred for detecting phosphorylated compounds.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. The specific m/z transitions for each analyte should be determined by direct infusion of standards.

Sample Preparation:

  • Quench enzymatic reactions with an appropriate method (e.g., addition of acid or rapid freezing).

  • Remove proteins from the sample, for instance, by ultrafiltration or precipitation with a solvent like methanol (B129727) or acetonitrile.

  • Centrifuge the sample to pellet any precipitate and collect the supernatant.

  • The supernatant can be directly injected or further concentrated if necessary.

Data Analysis:

  • Identify the peaks corresponding to each sugar bisphosphate based on their retention times and specific m/z values, as determined from authentic standards.

  • Quantify the analytes by integrating the peak areas and comparing them to a standard curve generated with known concentrations of each compound.

This comprehensive guide provides a foundational understanding of the structural and functional relationships between this compound and its analogs. The provided data and protocols serve as a starting point for further investigation into the intricate regulation of RuBisCO and the potential for its manipulation to enhance photosynthetic efficiency.

References

Confirming the Identity of Synthesized Xylulose-1,5-Bisphosphate by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of synthesized sugar phosphates is paramount for advancing metabolic research and therapeutic development. This guide provides a comparative overview of mass spectrometry-based methods for confirming the identity of synthesized Xylulose-1,5-bisphosphate (XuBP), a key regulator of carbon fixation.

This document details the enzymatic synthesis of XuBP and compares two primary mass spectrometry workflows for its identification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present experimental protocols and comparative data to assist researchers in selecting the optimal method for their specific needs. As a key comparator, Ribulose-1,5-bisphosphate (RuBP), the precursor to XuBP and a common inhibitor of the RuBisCO enzyme, is used throughout this guide.[1][2][3]

Enzymatic Synthesis of this compound

This compound can be synthesized from its isomer, Ribulose-1,5-bisphosphate (RuBP), through the catalytic action of the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO).[4][5] This enzymatic conversion provides a specific route to generate XuBP for use as an analytical standard.

Experimental Protocol: Enzymatic Synthesis

A typical protocol for the enzymatic synthesis of XuBP involves the incubation of RuBP with purified RuBisCO under conditions that favor the formation of XuBP. Significant amounts of XuBP are formed at a pH below 8.0.[4]

Materials:

  • Purified Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO)

  • Ribulose-1,5-bisphosphate (RuBP)

  • Reaction Buffer (e.g., 100 mM Tricine-NaOH, pH < 8.0, 10 mM MgCl₂, 10 mM NaHCO₃, 5 mM DTT)

  • Quenching solution (e.g., 10 M formic acid)

Procedure:

  • Prepare the reaction mixture by combining the reaction buffer, RuBP, and purified RuBisCO enzyme.

  • Incubate the reaction at a controlled temperature (e.g., 25-30°C) for a specific duration to allow for the conversion of RuBP to XuBP.

  • Terminate the reaction by adding a quenching solution, such as formic acid.

  • The resulting solution containing synthesized XuBP can then be purified for use as a standard or directly analyzed by mass spectrometry.

Mass Spectrometry-Based Identification

Mass spectrometry is a powerful analytical technique for the identification and quantification of small molecules like sugar phosphates. Due to the isomeric nature of XuBP and RuBP, chromatographic separation coupled with mass spectrometric detection is essential for their differentiation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for the analysis of polar metabolites like sugar phosphates. The choice of liquid chromatography method is critical for separating isomeric species.

Chromatographic Separation: HILIC vs. Reversed-Phase

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds that are poorly retained on traditional reversed-phase columns.[6][7][8] It utilizes a polar stationary phase and a mobile phase with a high organic solvent content, allowing for the retention and separation of polar analytes like sugar bisphosphates.[6][7][8]

  • Reversed-Phase (RP) Chromatography: While less common for underivatized sugar phosphates, reversed-phase chromatography can be employed, often with the use of ion-pairing reagents to improve retention.[9] However, ion-pairing reagents can interfere with mass spectrometry detection. Derivatization of the sugar phosphates to increase their hydrophobicity can also enable separation on RP columns.

Table 1: Comparison of LC Methods for Sugar Bisphosphate Analysis

FeatureHydrophilic Interaction Liquid Chromatography (HILIC)Reversed-Phase (RP) Chromatography
Stationary Phase Polar (e.g., silica, amide, diol)[6]Non-polar (e.g., C18, C8)
Mobile Phase High organic content (e.g., acetonitrile) with a small amount of aqueous buffer[8]High aqueous content with an organic modifier (e.g., methanol, acetonitrile)
Retention of Sugar Bisphosphates Good retention of underivatized polar compounds[6][7][8]Poor retention without ion-pairing agents or derivatization[9]
MS Compatibility Generally good, avoids non-volatile ion-pairing reagentsCan be compromised by ion-pairing reagents
Separation of Isomers Can provide good separation of sugar phosphate (B84403) isomersSeparation of isomers often requires derivatization
Experimental Protocol: LC-MS/MS Analysis

Sample Preparation:

  • Dilute the synthesized XuBP solution in a solvent compatible with the chosen LC method (e.g., high organic for HILIC).

  • Include an internal standard for quantification if necessary.

LC-MS/MS Conditions (HILIC Example):

  • Column: HILIC column (e.g., Amide, Silica)

  • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water)

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient from high organic to increasing aqueous content.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

  • Ionization Mode: Negative Electrospray Ionization (ESI).

  • MS/MS Analysis: Use product ion scans or multiple reaction monitoring (MRM) to identify characteristic fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for metabolomic analysis, but it requires chemical derivatization to make non-volatile and polar compounds like sugar phosphates amenable to gas chromatography.

Derivatization:

Derivatization is a crucial step to increase the volatility and thermal stability of sugar phosphates. A common method is a two-step process of methoxyamination followed by silylation.

Experimental Protocol: GC-MS Analysis

Sample Preparation and Derivatization:

  • Dry the sample containing the synthesized XuBP.

  • Perform methoxyamination by adding a solution of methoxyamine hydrochloride in pyridine (B92270) and incubating.

  • Perform silylation by adding a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubating.

GC-MS Conditions:

  • GC Column: A non-polar or semi-polar column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient to separate the derivatized compounds.

  • Mass Spectrometer: Quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

Comparative Analysis of Mass Spectrometry Techniques

The choice between LC-MS/MS and GC-MS depends on the specific research question, available instrumentation, and desired throughput.

Table 2: Performance Comparison of LC-MS/MS and GC-MS for XuBP Analysis

ParameterLC-MS/MS (HILIC)GC-MS (with Derivatization)
Sample Preparation Minimal, primarily dilutionMulti-step derivatization required
Analysis Time Typically shorter per sampleCan be longer due to derivatization and longer GC runs
Separation of Isomers Good potential for isomeric separationCan provide excellent separation of derivatized isomers
Sensitivity High, especially with targeted methods (MRM)High, particularly in selected ion monitoring (SIM) mode
Identification Confidence High, based on retention time and specific fragmentation patternsHigh, based on retention time and characteristic EI fragmentation spectra
Compound Coverage Broader for polar metabolites without derivatizationLimited to volatile or derivatizable compounds

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and mass spectrometric identification of this compound.

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_analysis Mass Spectrometry Analysis cluster_lcms LC-MS/MS cluster_gcms GC-MS cluster_confirmation Identity Confirmation RuBP Ribulose-1,5-bisphosphate (RuBP) RuBisCO RuBisCO Enzyme RuBP->RuBisCO Substrate Incubation Incubation (pH < 8.0) RuBisCO->Incubation XuBP_syn Synthesized this compound (XuBP) Incubation->XuBP_syn LC_Sep HILIC Separation XuBP_syn->LC_Sep Direct Analysis Deriv Derivatization XuBP_syn->Deriv Derivatization Required MS_Detect_LC MS/MS Detection LC_Sep->MS_Detect_LC LC_Data LC-MS/MS Data (Retention Time, m/z, Fragments) MS_Detect_LC->LC_Data Compare Compare to Standard/Library LC_Data->Compare GC_Sep GC Separation Deriv->GC_Sep MS_Detect_GC MS Detection GC_Sep->MS_Detect_GC GC_Data GC-MS Data (Retention Time, m/z, Fragments) MS_Detect_GC->GC_Data GC_Data->Compare Confirm Confirmed Identity Compare->Confirm

Caption: Workflow for the synthesis and mass spectrometric confirmation of this compound.

Conclusion

The confirmation of synthesized this compound identity is achievable through both LC-MS/MS and GC-MS techniques. The choice of method will depend on the specific experimental goals and available resources. LC-MS/MS with HILIC offers the advantage of direct analysis of the polar molecule without derivatization, providing a potentially faster workflow. GC-MS, while requiring a more involved sample preparation through derivatization, can offer excellent chromatographic resolution of isomers. For unambiguous identification, comparison of the acquired mass spectral data with that of a purified standard or a spectral library is essential. This guide provides the foundational knowledge and experimental considerations to enable researchers to confidently identify and utilize synthesized XuBP in their studies.

References

Side-by-side comparison of different Xylulose-1,5-Bisphosphate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of key metabolic intermediates is a critical step in experimental design. Xylulose-1,5-bisphosphate (XuBP), a potent inhibitor of the carbon-fixing enzyme RuBisCO, plays a significant role in the regulation of the Calvin cycle. The ability to reliably synthesize XuBP is therefore essential for studies in photosynthesis, metabolic engineering, and drug discovery. This guide provides a side-by-side comparison of the primary methods for XuBP synthesis, supported by available experimental data and detailed protocols.

Two principal methods for the synthesis of this compound have been identified in the literature: a biocatalytic approach utilizing the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) and a chemo-enzymatic method employing aldolase (B8822740). To date, a purely chemical synthesis for XuBP is not well-documented, likely due to challenges in stereoselectivity and the labile nature of the molecule.

Method 1: Enzymatic Synthesis from Ribulose-1,5-bisphosphate (RuBP)

This method leverages the inherent, albeit secondary, activity of RuBisCO to catalyze the epimerization of Ribulose-1,5-bisphosphate (RuBP) to XuBP. Under specific conditions, particularly at a pH below 8.0, the formation of XuBP is favored[1][2].

Experimental Protocol:

A detailed experimental protocol for the enzymatic synthesis of XuBP using RuBisCO is outlined below, based on established methodologies[1][2]:

  • Enzyme Activation: Purified RuBisCO is activated by incubation in a solution containing a bicarbonate source (e.g., 10 mM KHCO₃) and a magnesium salt (e.g., 10 mM MgCl₂) at a controlled pH, typically between 7.0 and 7.5.

  • Reaction Initiation: The synthesis is initiated by the addition of the substrate, Ribulose-1,5-bisphosphate (RuBP), to the activated RuBisCO solution.

  • Incubation: The reaction mixture is incubated at a controlled temperature, often room temperature, for a duration sufficient to allow for the conversion of RuBP to XuBP. The reaction progress can be monitored by taking aliquots at various time points.

  • Reaction Termination: The enzymatic reaction is terminated, typically by the addition of an acid (e.g., HCl) to denature the RuBisCO enzyme.

  • Purification: The synthesized XuBP is separated from the reaction mixture, which contains unreacted RuBP, denatured protein, and other buffer components. This is commonly achieved using high-performance liquid chromatography (HPLC)[1][2].

  • Identification and Quantification: The purified product is identified and quantified using techniques such as pulsed amperometry or mass spectrometry[1][2].

Method 2: Chemo-enzymatic Synthesis using Aldolase

This approach utilizes an aldolase enzyme to catalyze the condensation of glycolaldehyde (B1209225) phosphate (B84403) and dihydroxyacetone phosphate to form XuBP. This method offers an alternative route that does not rely on the availability of RuBP as a starting material.

Experimental Protocol:

The following protocol for the chemo-enzymatic synthesis of XuBP is based on the principles of aldol (B89426) condensation reactions catalyzed by aldolases:

  • Substrate Preparation: The starting materials, glycolaldehyde phosphate and dihydroxyacetone phosphate, are prepared or obtained commercially.

  • Enzymatic Condensation: The two substrates are incubated with a suitable aldolase enzyme in an appropriate buffer system.

  • Reaction Monitoring: The progress of the reaction can be monitored by measuring the depletion of the substrates or the formation of XuBP using chromatographic or spectroscopic methods.

  • Purification of XuBP: Once the reaction has reached completion, the XuBP is purified from the reaction mixture using techniques such as ion-exchange chromatography or HPLC.

  • Structural Verification: The identity of the synthesized XuBP can be confirmed through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. A common verification method involves the reduction of the aldolase condensation product with sodium borohydride (B1222165) (NaBH₄), followed by acid phosphatase treatment to yield the corresponding pentitols, which can be identified by chromatography.

Performance Comparison

A direct quantitative comparison of the two methods is challenging due to the limited availability of published data with side-by-side analysis. However, a qualitative assessment can be made based on the principles of each method.

FeatureEnzymatic Synthesis (RuBisCO)Chemo-enzymatic Synthesis (Aldolase)
Starting Material Ribulose-1,5-bisphosphate (RuBP)Glycolaldehyde phosphate, Dihydroxyacetone phosphate
Key Enzyme RuBisCOAldolase
Primary Advantage Utilizes the readily available RuBisCO enzyme and its natural substrate.Does not require RuBP as a starting material.
Potential Challenges Requires careful control of pH to favor XuBP formation; separation of XuBP from unreacted RuBP can be challenging.Availability and stability of glycolaldehyde phosphate can be a limiting factor.
Reported Yield Data not readily available.Data not readily available.
Reported Purity High purity achievable with HPLC.High purity achievable with chromatographic methods.

Signaling Pathway and Experimental Workflow Diagrams

The synthesis of XuBP is often undertaken to study its role as a regulator of the Calvin cycle. XuBP acts as a potent inhibitor of RuBisCO, and its removal is essential for maintaining photosynthetic activity. This regulatory loop involves RuBisCO, XuBP, Rubisco activase, and a specific XuBP phosphatase.

Xylulose_1_5_Bisphosphate_Regulation Regulation of RuBisCO by this compound RuBP Ribulose-1,5-bisphosphate (RuBP) RuBisCO_active Active RuBisCO (Carbamylated) RuBP->RuBisCO_active Substrate XuBP This compound (XuBP) RuBisCO_active->XuBP Epimerization (Side-reaction) RuBisCO_inactive Inactive RuBisCO-XuBP Complex XuBP->RuBisCO_inactive Inhibition XuBP_phosphatase XuBP Phosphatase (CbbY) XuBP->XuBP_phosphatase Substrate RuBisCO_inactive->RuBisCO_active Release of XuBP Rubisco_Activase RuBisCO Activase (Rca) Rubisco_Activase->RuBisCO_inactive Mediates release Xylulose_5_P Xylulose-5-phosphate (Xu5P) XuBP_phosphatase->Xylulose_5_P Dephosphorylation Calvin_Cycle Calvin Cycle Xylulose_5_P->Calvin_Cycle Re-entry

Caption: Regulatory loop of RuBisCO activity involving this compound.

The general workflow for the synthesis and analysis of XuBP can be visualized as follows:

XuBP_Synthesis_Workflow General Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification & Analysis start Choose Synthesis Method (Enzymatic or Chemo-enzymatic) reaction Perform Synthesis Reaction start->reaction purify Purify Product (e.g., HPLC) reaction->purify analyze Analyze Product (e.g., MS, NMR) purify->analyze end end analyze->end Pure XuBP

References

Unraveling the Dual Roles of Xylulose-1,5-Bisphosphate: A Comparative Guide to its In Vivo and In Vitro Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide detailing the multifaceted effects of Xylulose-1,5-Bisphosphate (XuBP), a critical sugar phosphate (B84403) that plays a pivotal, yet inhibitory, role in photosynthesis. This publication provides an objective comparison of the in vivo and in vitro activities of XuBP, supported by experimental data, detailed methodologies, and visual representations of its metabolic and regulatory pathways.

This compound is primarily recognized as a potent inhibitor of the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the cornerstone of carbon fixation in the Calvin-Benson-Bassham (CBB) cycle.[1] This guide delves into the nuances of this inhibition, presenting quantitative data on its binding affinity and the physiological consequences of its accumulation within living organisms.

In Vitro Effects: A Potent Inhibitor of RuBisCO

In vitro studies have definitively characterized XuBP as a "misfire" product of the RuBisCO reaction, which can act as a potent inhibitor of the enzyme itself.[2] XuBP binds tightly to the active sites of RuBisCO, particularly to the decarbamylated form of the enzyme, effectively halting its catalytic activity.[3][4] This inhibitory effect is pH-dependent, with a stronger binding affinity observed at lower pH values.

The mechanism of inhibition involves XuBP occupying the same active site as the substrate, Ribulose-1,5-bisphosphate (RuBP), thereby preventing the carboxylation or oxygenation reactions from occurring.[1] To counteract this inhibition, organisms have evolved enzymatic systems, including RuBisCO activase (Rca) and specific phosphatases like CbbY, which facilitate the release of XuBP from RuBisCO and its subsequent conversion to the non-inhibitory Xylulose-5-phosphate (Xu5P).[1]

Quantitative Analysis of XuBP Inhibition on RuBisCO In Vitro

The following table summarizes the dissociation constant (Kd) of XuBP from decarbamylated RuBisCO at various pH levels, as determined by in vitro binding assays. A lower Kd value indicates a higher binding affinity and more potent inhibition.

pHDissociation Constant (Kd) for XuBP
7.00.03 µM
7.50.03 µM
8.00.35 µM
8.52.0 µM
Data sourced from Zhu & Jensen (1991).[3][4][5]

In Vivo Effects: Downregulation of Photosynthesis

The primary in vivo consequence of XuBP accumulation is the direct inhibition of RuBisCO, leading to a significant downregulation of the CBB cycle and overall photosynthetic activity.[1] This has been observed in studies of Arabidopsis thaliana mutants lacking the CbbY phosphatases responsible for detoxifying XuBP. These mutants exhibit classic signs of photosynthetic distress, including:

  • Reduced Carbon Fixation: The inhibition of RuBisCO directly limits the rate at which atmospheric CO2 can be converted into organic compounds.

  • Enhanced Non-Photochemical Quenching (NPQ): This is a mechanism that dissipates excess light energy as heat to protect the photosynthetic apparatus from damage when the CBB cycle is impaired.[1]

  • Increased Donor-Side Limitation of Photosystem I (PSI): This indicates a bottleneck in the electron transport chain due to the reduced demand for its products (ATP and NADPH) by the inhibited CBB cycle.[1]

These physiological effects highlight the critical importance of the cellular mechanisms that have evolved to prevent the accumulation of XuBP and maintain the efficiency of photosynthesis.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions of XuBP, the following diagrams have been generated using the DOT language.

cluster_in_vivo In Vivo Environment (Chloroplast) cluster_in_vitro In Vitro Assay RuBP Ribulose-1,5-Bisphosphate (RuBP) RuBisCO_active Active RuBisCO (Carbamylated) RuBP->RuBisCO_active Substrate XuBP This compound (XuBP) RuBisCO_active->XuBP Misfire Reaction RuBisCO_inactive Inactive RuBisCO-XuBP Complex XuBP->RuBisCO_inactive Inhibition CbbY CbbY Phosphatase XuBP->CbbY Substrate RuBisCO_inactive->RuBisCO_active Release CBB_Cycle Calvin-Benson-Bassham Cycle RuBisCO_inactive->CBB_Cycle Downregulation Rca RuBisCO Activase (Rca) Rca->RuBisCO_inactive Facilitates Release Xu5P Xylulose-5-Phosphate (Xu5P) CbbY->Xu5P Dephosphorylation Photosynthesis Photosynthetic Activity CBB_Cycle->Photosynthesis Downregulation Purified_RuBisCO Purified RuBisCO Measurement Measure RuBisCO Activity Purified_RuBisCO->Measurement Synthetic_XuBP Synthetic XuBP Synthetic_XuBP->Purified_RuBisCO Add Inhibitor Spectrophotometer Spectrophotometer Measurement->Spectrophotometer

Figure 1. Signaling pathway of this compound (XuBP) in vivo and a simplified in vitro workflow.

cluster_rubisco_assay RuBisCO Activity Assay (Spectrophotometric) cluster_phosphatase_assay CbbY Phosphatase Activity Assay (Colorimetric) start Start prepare_reagents Prepare Assay Buffer (e.g., Tricine-NaOH, MgCl2, NaHCO3) start->prepare_reagents add_rubisco Add Purified RuBisCO prepare_reagents->add_rubisco add_rubp Add Substrate (RuBP) add_rubisco->add_rubp measure_initial Measure Initial Activity (e.g., NADH oxidation rate) add_rubp->measure_initial add_xubp Add XuBP (Inhibitor) measure_initial->add_xubp measure_inhibited Measure Inhibited Activity add_xubp->measure_inhibited end End measure_inhibited->end start_p Start prepare_reagents_p Prepare Assay Buffer (e.g., Tris-HCl) start_p->prepare_reagents_p add_cbbY Add Purified CbbY Phosphatase prepare_reagents_p->add_cbbY add_xubp_p Add Substrate (XuBP) add_cbbY->add_xubp_p incubate Incubate at Optimal Temperature add_xubp_p->incubate stop_reaction Stop Reaction (e.g., add acid) incubate->stop_reaction measure_phosphate Measure Released Phosphate (e.g., Malachite Green Assay) stop_reaction->measure_phosphate end_p End measure_phosphate->end_p

Figure 2. Generalized experimental workflows for key assays.

Experimental Protocols

RuBisCO Activity Inhibition Assay

Objective: To quantify the inhibitory effect of XuBP on RuBisCO activity in vitro.

Materials:

  • Purified RuBisCO enzyme

  • Ribulose-1,5-bisphosphate (RuBP) solution

  • This compound (XuBP) solution of varying concentrations

  • Assay buffer (e.g., 100 mM Tricine-NaOH, pH 8.0, 10 mM MgCl2, 10 mM NaHCO3)

  • Coupling enzymes and substrates for a spectrophotometric assay (e.g., NADH, 3-PGA kinase, etc.)[6]

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the assay mixture containing the assay buffer and coupling enzymes in a cuvette.

  • Add a known amount of purified RuBisCO to the assay mixture and incubate to ensure full activation.

  • Initiate the reaction by adding RuBP and monitor the rate of NADH oxidation at 340 nm to determine the initial, uninhibited activity of RuBisCO.

  • To a separate reaction, pre-incubate the activated RuBisCO with a specific concentration of XuBP for a defined period.

  • Initiate the reaction by adding RuBP and monitor the rate of NADH oxidation to determine the inhibited activity.

  • Repeat steps 4 and 5 with a range of XuBP concentrations to determine the IC50 or Ki value.

CbbY Phosphatase Activity Assay

Objective: To measure the activity of CbbY phosphatase in dephosphorylating XuBP in vitro.

Materials:

  • Purified CbbY phosphatase

  • This compound (XuBP) solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

  • Reagents for phosphate detection (e.g., Malachite Green reagent)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and a known concentration of XuBP.

  • Initiate the reaction by adding a known amount of purified CbbY phosphatase.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time period.

  • Stop the reaction by adding a solution that denatures the enzyme (e.g., a strong acid).

  • Add the Malachite Green reagent to the reaction mixture, which will form a colored complex with the inorganic phosphate released from XuBP.

  • Measure the absorbance of the solution at the appropriate wavelength (e.g., 620 nm) to quantify the amount of phosphate released and, consequently, the activity of the CbbY phosphatase.

This comprehensive guide provides a foundational understanding of the dual nature of this compound, offering valuable insights for researchers working on photosynthesis, enzyme kinetics, and the development of strategies to enhance crop productivity.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Xylulose-1,5-Bisphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Compliance

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Xylulose-1,5-bisphosphate, a key intermediate in the Calvin cycle. Due to the absence of a specific Safety Data Sheet (SDS) in the public domain, a cautious approach, adhering to general principles of laboratory chemical waste management, is mandatory.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of:

  • Safety goggles to protect from potential splashes.

  • Gloves (nitrile or other chemically resistant material) to prevent skin contact.

  • A laboratory coat to protect clothing and skin.

Work should be conducted in a well-ventilated area, and the generation of dust or aerosols should be minimized.

Step-by-Step Disposal Plan

The disposal of this compound, like any laboratory chemical without a specific disposal protocol, must be managed through your institution's Environmental Health and Safety (EHS) department.[1][2][3][4][5][6]

Step 1: Waste Identification and Classification

  • Treat as Hazardous Waste: In the absence of a definitive hazard classification, this compound must be treated as hazardous chemical waste.[2][5] This is a precautionary measure to ensure the highest level of safety.

  • Do Not Dispose Down the Drain or in Regular Trash: Unless explicitly approved by your institution's EHS, do not dispose of this compound, in either solid or solution form, down the sanitary sewer or in the regular trash.[2][7][8][9]

Step 2: Waste Segregation and Collection

  • Aqueous Waste: If the this compound is in a solution (e.g., a buffer), it should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[3][4][9] The container must be compatible with the solution.

  • Solid Waste: If in solid form, it should be collected in a separate, sealed container clearly labeled as solid chemical waste.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and quantity.[3][4] Your EHS department will provide specific labeling requirements.

Step 3: Storage

  • Satellite Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[1][3][9]

  • Segregation: Ensure the container is stored separately from incompatible materials, such as strong acids, bases, or oxidizing agents, to prevent any adverse reactions.[9]

Step 4: Arrange for Disposal

  • Contact EHS: Once your waste container is ready for pickup (typically when it is 75-90% full), contact your institution's EHS department to arrange for its collection.[1][3] They will handle the final disposal through a licensed hazardous waste contractor.

Data Presentation

As no specific quantitative data for the disposal of this compound was found, the following table provides a general framework for documenting your chemical waste for disposal, in line with standard laboratory practices.

Waste Stream ComponentChemical NamePhysical StateQuantity (approx.)Concentration (approx.)
Primary ChemicalThis compoundSolid or Aqueous
Solvent(s)e.g., Water, Buffer componentsLiquid
Contaminantse.g., Other reagents

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste is_sds_available Is a specific Safety Data Sheet (SDS) with disposal instructions available? start->is_sds_available follow_sds Follow specific disposal instructions provided in the SDS. is_sds_available->follow_sds Yes treat_as_hazardous Treat as hazardous waste. Do not dispose in regular trash or drain. is_sds_available->treat_as_hazardous No end End: Waste properly managed follow_sds->end collect_waste Collect in a labeled, sealed, and compatible waste container. treat_as_hazardous->collect_waste store_waste Store in a designated satellite accumulation area. collect_waste->store_waste contact_ehs Contact institutional Environmental Health & Safety (EHS) for waste pickup and disposal. store_waste->contact_ehs contact_ehs->end

Caption: Disposal Decision Workflow for this compound.

By adhering to these procedures and consulting with your institutional safety professionals, you contribute to a safe and compliant laboratory environment.

References

Essential Safety and Operational Guide for Handling Xylulose-1,5-Bisphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Xylulose-1,5-Bisphosphate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Usage Guidelines
Hand Protection Nitrile GlovesWear two pairs of powder-free nitrile gloves. Ensure gloves are regularly inspected for tears or contamination. Change gloves immediately if contaminated and always before leaving the laboratory.
Eye Protection Safety GogglesUse chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes.
Body Protection Laboratory CoatA clean, buttoned, knee-length laboratory coat is required. Ensure the material is appropriate for the chemicals being handled.
Respiratory Protection N95 Respirator or HigherRecommended when handling the solid compound to prevent inhalation of any fine particulates. Ensure proper fit testing and compliance with respiratory protection program guidelines.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes that cover the entire foot are mandatory in the laboratory to protect against spills and falling objects.

II. Experimental Protocols: Safe Handling and Disposal Workflow

The following workflow outlines the step-by-step process for safely handling this compound from receipt to disposal. Adherence to these procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal Prep_Area Designate and Prepare Work Area Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Prep_Area->Don_PPE Gather_Materials Gather All Necessary Materials and Equipment Don_PPE->Gather_Materials Retrieve_Chemical Retrieve this compound from Storage Gather_Materials->Retrieve_Chemical Weigh_Dispense Weigh and Dispense in a Ventilated Enclosure Retrieve_Chemical->Weigh_Dispense Perform_Experiment Conduct Experimental Procedures Weigh_Dispense->Perform_Experiment Decontaminate Decontaminate Work Surfaces and Equipment Perform_Experiment->Decontaminate Segregate_Waste Segregate Waste (Solid and Liquid) Decontaminate->Segregate_Waste Dispose Dispose of Waste in Labeled, Sealed Containers Segregate_Waste->Dispose Doff_PPE Doff PPE in Correct Sequence Dispose->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Safe Handling and Disposal Workflow

A. Preparation

  • Designate Work Area: Clearly define the area where the compound will be handled. Ensure it is clean and uncluttered.

  • Don PPE: Before handling the chemical, put on all required personal protective equipment as specified in the table above.

  • Gather Materials: Collect all necessary equipment, such as spatulas, weighing paper, and reaction vessels.

B. Handling and Experimentation

  • Retrieve from Storage: Obtain the this compound container from its designated storage location.

  • Weigh and Dispense: If working with the solid form, conduct all weighing and dispensing operations within a chemical fume hood or other ventilated enclosure to minimize inhalation risks.

  • Perform Experiment: Carry out the experimental procedures, being mindful of potential splash or aerosol generation.

C. Cleanup and Disposal

  • Decontamination: After completing the experiment, decontaminate all work surfaces and equipment using an appropriate cleaning agent.

  • Waste Segregation: Separate waste into designated solid and liquid chemical waste containers.

  • Disposal: All waste materials, including contaminated gloves, weighing paper, and pipette tips, must be disposed of in clearly labeled, sealed waste containers. Follow your institution's specific guidelines for chemical waste disposal.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, then eye protection).

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xylulose-1,5-Bisphosphate
Reactant of Route 2
Xylulose-1,5-Bisphosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.